molecular formula C5H12FNO B15048290 4-Amino-3-fluoro-2-methyl-2-butanol

4-Amino-3-fluoro-2-methyl-2-butanol

Cat. No.: B15048290
M. Wt: 121.15 g/mol
InChI Key: QNFKDKWENVIYDB-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-2-methyl-2-butanol is a useful research compound. Its molecular formula is C5H12FNO and its molecular weight is 121.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-fluoro-2-methyl-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-fluoro-2-methyl-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-fluoro-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO/c1-5(2,8)4(6)3-7/h4,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFKDKWENVIYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CN)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-3-fluoro-2-methyl-2-butanol: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast arsenal of fluorinated building blocks, chiral amino alcohols represent a particularly valuable class due to their prevalence in bioactive molecules and their ability to form key interactions with biological targets. This technical guide provides a comprehensive overview of 4-Amino-3-fluoro-2-methyl-2-butanol , a chiral fluorinated amino alcohol that has emerged as a significant synthetic intermediate in the development of novel therapeutics. This document will delve into its chemical structure, molecular weight, and physicochemical properties, and explore its synthesis and applications, with a particular focus on its role in the design of innovative therapeutic agents. The discussion is tailored for researchers and scientists in the field of drug development, providing both foundational knowledge and practical insights.

Introduction: The Strategic Advantage of Fluorinated Chiral Amino Alcohols in Medicinal Chemistry

The introduction of fluorine into a drug molecule can profoundly alter its metabolic stability, binding affinity, and bioavailability.[1] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications of a molecule's electronic and conformational landscape.[2] When this is combined with the stereochemical complexity of chiral amino alcohols, a versatile class of building blocks emerges, capable of forming specific hydrogen bonds and other non-covalent interactions within protein active sites.

4-Amino-3-fluoro-2-methyl-2-butanol, particularly its (R)-enantiomer, is a prime example of such a building block. Its structure combines a tertiary alcohol, a stereochemically defined fluorine-bearing carbon, and a primary amine, offering multiple points for synthetic elaboration and interaction with biological targets. This guide will provide an in-depth analysis of this valuable synthetic tool.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting its influence on the properties of the final drug candidate.

Chemical Structure and Molecular Weight

The chemical structure of 4-Amino-3-fluoro-2-methyl-2-butanol is characterized by a five-carbon backbone. The commercially prevalent enantiomer is (3R)-4-amino-3-fluoro-2-methylbutan-2-ol.

Molecular Formula: C₅H₁₂FNO[3]

Molecular Weight: 121.15 g/mol [3]

CAS Number: 1544241-64-6 for the (R)-enantiomer[1]

SMILES: CC(O)(C)CN[3]

Click to view the 2D chemical structure
2D Structure of 4-Amino-3-fluoro-2-methyl-2-butanol
Key Physicochemical Parameters

The following table summarizes key computed physicochemical properties that are important for drug design and development.

PropertyValueSource
Topological Polar Surface Area (TPSA)46.25 Ų[3]
LogP (octanol-water partition coefficient)0.0541[3]
Hydrogen Bond Acceptors2[3]
Hydrogen Bond Donors2[3]
Rotatable Bonds2[3]

These parameters suggest that the molecule possesses a degree of polarity and the potential for hydrogen bonding, which are critical for its interaction with biological targets and for its solubility properties.

Synthesis of (R)-4-Amino-3-fluoro-2-methyl-2-butanol

General Retrosynthetic Approach

A plausible retrosynthetic pathway for (R)-4-Amino-3-fluoro-2-methyl-2-butanol is outlined below. This approach leverages the well-established chemistry of epoxide ring-opening, a reliable method for introducing nucleophiles with high stereocontrol.

G Target (R)-4-Amino-3-fluoro-2-methyl-2-butanol Epoxide Chiral Fluoroepoxide Intermediate Target->Epoxide Ring Opening Azide Azide Nucleophile Epoxide->Azide SN2 Attack Amine Amine Nucleophile Epoxide->Amine SN2 Attack Fluorinated_Ketone α-Fluoroketone Precursor Epoxide->Fluorinated_Ketone Asymmetric Epoxidation

Sources

Physicochemical properties of 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-fluoro-2-methyl-2-butanol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-fluoro-2-methyl-2-butanol is a chiral fluorinated amino alcohol with significant potential as a building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and the presence of both amino and tertiary alcohol functionalities suggest its utility in modulating the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive overview of the predicted and known physicochemical properties of 4-Amino-3-fluoro-2-methyl-2-butanol, alongside a theoretical framework for its synthesis, characterization, and potential applications. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a robust scientific resource.

Introduction: The Significance of Fluorinated Amino Alcohols in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design, with approximately 30% of marketed drugs containing at least one fluorine atom[1]. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to target proteins[2][3].

Amino alcohols are another privileged structural motif found in numerous active pharmaceutical ingredients (APIs), where their stereochemistry is often critical for biological activity[4]. The combination of these two features in 4-Amino-3-fluoro-2-methyl-2-butanol results in a chiral synthon of considerable interest for the development of novel therapeutics, such as protease and kinase inhibitors[5]. This guide aims to provide a detailed understanding of its fundamental chemical and physical characteristics.

Predicted and Known Physicochemical Properties

While extensive experimental data for 4-Amino-3-fluoro-2-methyl-2-butanol is not widely published, we can predict its properties based on its structure and data from analogous compounds. The (R)-enantiomer is commercially available under CAS number 1544241-64-6[5][6][7].

Structural and Molecular Data
PropertyValue/PredictionSource/Basis
IUPAC Name (3R)-4-amino-3-fluoro-2-methylbutan-2-ol[7]
CAS Number 1544241-64-6[5][6][7]
Molecular Formula C₅H₁₂FNO[5][6]
Molecular Weight 121.15 g/mol [5][6]
SMILES CC(C)(O)CN[6][7]
Topological Polar Surface Area (TPSA) 46.25 Ų[6]
Predicted LogP 0.0541[6]
Predicted Physical Properties

The physical properties of 4-Amino-3-fluoro-2-methyl-2-butanol are influenced by the interplay of its functional groups. The hydroxyl and amino groups will contribute to hydrogen bonding, while the fluorine atom and the tertiary butyl-like structure will affect its polarity and boiling point.

PropertyPredicted ValueRationale and Comparative Data
Appearance Colorless liquid or low-melting solidSimilar to other small amino alcohols.
Boiling Point ~150-170 °CHigher than 2-methyl-2-butanol (102 °C)[8][9] due to the additional polar amino group and hydrogen bonding. The fluorine atom may slightly increase volatility compared to a non-fluorinated analogue.
Melting Point Not readily predictableThe presence of multiple hydrogen bonding groups and potential for intramolecular hydrogen bonding could lead to a higher melting point than 2-methyl-2-butanol (-9 °C)[8][10].
Solubility Soluble in water and polar organic solventsThe amino and hydroxyl groups will confer good water solubility. It is expected to be miscible with alcohols and other polar solvents[8][9].
Density ~0.9-1.1 g/mLThe density will be higher than that of 2-methyl-2-butanol (~0.81 g/mL)[9][10] due to the presence of the heavier fluorine and nitrogen atoms.
Predicted Acidity and Basicity (pKa)

The pKa values are critical for understanding the ionization state of the molecule in physiological environments, which in turn affects its solubility, membrane permeability, and target binding.

  • pKa of the Amino Group (Ammonium Ion) : The pKa of the protonated amino group is predicted to be in the range of 9-10 . This is typical for primary ammonium ions in amino alcohols[11][12][13]. The electron-withdrawing effect of the adjacent fluorine atom is expected to slightly decrease the basicity of the amino group (lower the pKa) compared to a non-fluorinated analogue.

  • pKa of the Hydroxyl Group : The pKa of the tertiary alcohol is predicted to be in the range of 16-18 , similar to other alcohols[11]. The acidity of the hydroxyl group may be slightly enhanced by the nearby fluorine atom, but it will remain a very weak acid.

Proposed Synthesis Pathway

A plausible synthetic route to 4-Amino-3-fluoro-2-methyl-2-butanol can be envisioned starting from a suitable precursor, such as a fluorinated ketone. The following diagram illustrates a hypothetical, yet chemically sound, synthetic workflow.

G cluster_0 Hypothetical Synthesis of 4-Amino-3-fluoro-2-methyl-2-butanol A 3-Fluoro-2-butanone B Cyanohydrin Intermediate A->B 1. HCN, base 2. Protection of OH C Amino Nitrile Intermediate B->C Amination (e.g., NH3) D 4-Amino-3-fluoro-2-methyl-2-butanol C->D 1. Grignard Addition (CH3MgBr) 2. Reduction of Nitrile (e.g., LiAlH4) E Grignard Reagent (e.g., CH3MgBr) F Reducing Agent (e.g., LiAlH4)

Caption: A proposed multi-step synthesis of 4-Amino-3-fluoro-2-methyl-2-butanol.

Rationale for Experimental Choices:

  • Cyanohydrin Formation : The reaction of a fluorinated ketone, such as 3-fluoro-2-butanone[14], with a cyanide source would form a cyanohydrin. The hydroxyl group would likely require protection to prevent interference in subsequent steps.

  • Amination : The protected cyanohydrin could be converted to an amino nitrile via various methods, including reductive amination.

  • Grignard Reaction and Reduction : The addition of a methyl Grignard reagent to the nitrile would form an imine intermediate, which upon reduction with a strong reducing agent like lithium aluminum hydride, would yield the final amino alcohol. This step would also simultaneously reduce the nitrile to the primary amine.

Experimental Protocols for Characterization

Once synthesized, a rigorous characterization is essential to confirm the structure and purity of 4-Amino-3-fluoro-2-methyl-2-butanol.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Will show characteristic signals for the methyl groups, the methylene protons adjacent to the amino group, and the proton on the fluorine-bearing carbon. The coupling between protons and the fluorine atom will be observable.

    • ¹³C NMR : Will reveal five distinct carbon signals. The carbon bonded to fluorine will show a large one-bond C-F coupling constant.

    • ¹⁹F NMR : This is a crucial technique for fluorinated compounds[15][16][17]. It will show a single signal for the fluorine atom, and its coupling to adjacent protons will provide valuable structural information.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic broad absorption bands for the O-H and N-H stretches in the range of 3200-3500 cm⁻¹, and a C-F stretching band around 1000-1100 cm⁻¹[15][18].

  • Mass Spectrometry (MS) : Will be used to confirm the molecular weight of 121.15 g/mol [5][6]. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Chromatographic Analysis and Purification
  • High-Performance Liquid Chromatography (HPLC) :

    • Reverse-Phase HPLC : Can be used to assess the purity of the compound. A polar stationary phase with a less polar mobile phase might be required due to the compound's polarity.

    • Chiral HPLC : Essential for determining the enantiomeric excess (ee) of the synthesized material, as biological activity is often stereospecific[4][19].

  • Purification : Flash column chromatography on silica gel would be a suitable method for purification, likely using a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent protonation of the amine on the silica.

Potential Applications in Drug Development

The unique structural features of 4-Amino-3-fluoro-2-methyl-2-butanol make it a valuable building block for several therapeutic areas:

  • Enhancing Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Incorporating this moiety can block metabolic hotspots and improve the pharmacokinetic profile of a drug candidate[20].

  • Modulating Lipophilicity and Permeability : The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

  • Improving Binding Affinity : The polar C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug[2].

  • Chiral Synthesis : As a chiral building block, it can be used in the enantioselective synthesis of complex molecules, ensuring the desired stereochemistry for optimal biological activity[4][5].

Logical Relationships and Workflow

The following diagram illustrates the logical workflow from the initial concept to the application of 4-Amino-3-fluoro-2-methyl-2-butanol in a drug discovery context.

G cluster_0 Drug Discovery Workflow A Conceptual Design (Fluorinated Amino Alcohol) B Synthesis and Purification A->B C Physicochemical Characterization (NMR, MS, HPLC) B->C D Incorporation into Lead Compound C->D E In Vitro & In Vivo Testing D->E F SAR Studies E->F G Candidate Optimization F->G G->D Iterative Improvement

Caption: A workflow diagram for the use of 4-Amino-3-fluoro-2-methyl-2-butanol in drug discovery.

Conclusion

4-Amino-3-fluoro-2-methyl-2-butanol represents a promising and versatile building block for medicinal chemistry. While comprehensive experimental data on this specific molecule is emerging, a thorough analysis based on fundamental chemical principles and data from analogous structures allows for a robust prediction of its physicochemical properties. Its unique combination of a tertiary alcohol, a primary amine, a fluorine atom, and a chiral center provides a rich scaffold for the design of novel therapeutics with potentially enhanced metabolic stability, binding affinity, and overall pharmacological profiles. This guide serves as a foundational resource for researchers looking to leverage the potential of this and similar fluorinated amino alcohols in their drug discovery programs.

References

  • Cullen, W. R., & Styan, G. E. (1977). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry, 55(13), 2462-2468.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-butanol. PubChem Compound Database. [Link]

  • Jacquemin, D., & Adamo, C. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's.
  • Aksenov, N. A., Aksenova, I. V., & Koptelov, Y. B. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7035.
  • MySkinRecipes. (n.d.). (R)-4-amino-3-fluoro-2-methylbutan-2-ol. [Link]

  • pKa chart. (n.d.). [Link]

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  • Martínez, A. G., et al. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 89(9), 5863–5873.
  • National Center for Biotechnology Information. (n.d.). 3-Fluorobutan-2-ol. PubChem Compound Database. [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. [Link]

  • Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • K. M. L. et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(20), 6936-6942.
  • ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR.... [Link]

  • Alcarazo, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Beilstein Journal of Organic Chemistry, 18, 628-636.
  • Reddit. (2020, August 21). pKa's of Amino and Carboxylic Groups of Amino Acids. r/Mcat. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Amino Alcohol Complexes. [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

  • Theillet, F. X., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4875.
  • AMERICAN ELEMENTS. (n.d.). (R)-4-Amino-3-fluoro-2-methyl-2-butanol. [Link]

  • Chemistry LibreTexts. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Difluoro-2-propanol (CAS 453-13-4). [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-butanone. PubChem Compound Database. [Link]

  • KU ScholarWorks. (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. [Link]

  • St Andrews Research Repository. (n.d.). Next generation organofluorine containing blockbuster drugs. [Link]

  • MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

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A Technical Guide to Determining the Solubility Profile of 4-Amino-3-fluoro-2-methyl-2-butanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the physicochemical properties of a drug candidate are paramount to its success. Among these, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3] An otherwise potent active pharmaceutical ingredient (API) can face significant hurdles if it exhibits poor solubility, leading to challenges in absorption and formulation, which can ultimately result in costly late-stage failures.[1][4] This guide provides a comprehensive framework for determining the solubility profile of a novel fluorinated amino alcohol, 4-Amino-3-fluoro-2-methyl-2-butanol, in a range of organic solvents.

4-Amino-3-fluoro-2-methyl-2-butanol is a chiral building block with potential applications in the synthesis of fluorinated APIs.[5] Its structure, containing both a hydrophilic amino group and a hydroxyl group, alongside a more lipophilic backbone with fluorine and methyl substituents, suggests a nuanced solubility behavior that warrants thorough investigation.[6][7][8] Understanding its solubility in various organic solvents is essential for its application in synthesis, purification, and formulation development.[9][10][11][12]

This document will detail the experimental methodologies for quantitative solubility determination, provide a rationale for solvent selection based on pharmaceutical industry standards, and present a framework for data analysis and interpretation. The protocols described herein are designed to establish a self-validating system for generating reliable and reproducible solubility data.

Understanding the Physicochemical Landscape of 4-Amino-3-fluoro-2-methyl-2-butanol

Before embarking on experimental solubility studies, it is crucial to understand the intrinsic properties of the molecule.

Molecular Structure:

  • Functional Groups: The molecule possesses a primary amine (-NH2) and a tertiary alcohol (-OH), both of which can act as hydrogen bond donors and acceptors. The fluorine atom can also participate in weaker hydrogen bonding.

  • Stereochemistry: The presence of a chiral center at the fluorine-bearing carbon implies that the compound exists as enantiomers.[5] This guide will focus on the (R)-enantiomer, (R)-4-Amino-3-fluoro-2-methyl-2-butanol.

  • Predicted Properties: Publicly available data provides some calculated physicochemical properties which can offer initial insights into its likely solubility behavior.[6]

PropertyValueSource
Molecular FormulaC5H12FNO[6]
Molecular Weight121.15 g/mol [6]
LogP (predicted)0.0541[6]
TPSA (Topological Polar Surface Area)46.25 Ų[6]
Hydrogen Bond Donors2[6]
Hydrogen Bond Acceptors2[6]

The low predicted LogP value suggests a relatively balanced hydrophilic-lipophilic character, indicating that solubility in both polar and some non-polar solvents may be possible.

Strategic Solvent Selection for Pharmaceutical Applications

The choice of solvents for solubility screening is not arbitrary. It should be guided by their relevance in pharmaceutical manufacturing processes, including synthesis, crystallization, and formulation.[13][14] Solvents are often categorized by regulatory bodies such as the International Council for Harmonisation (ICH) based on their toxicity.[11][12]

ICH Solvent Classes:

  • Class 1: Solvents to be avoided due to unacceptable toxicity.[11][12]

  • Class 2: Solvents with limited use due to inherent toxicity.[11][12]

  • Class 3: Solvents with low toxic potential, generally considered safer.[11][12][14]

A practical solubility screening should prioritize Class 3 solvents, with selective inclusion of Class 2 solvents that are commonly used in pharmaceutical processes.

Recommended Solvent Panel:

Solvent ClassSolventRationale for Inclusion
Polar Protic EthanolClass 3, widely used in formulations and synthesis.
MethanolClass 2, common reaction solvent.[14]
Isopropanol (IPA)Class 3, versatile solvent for extraction and crystallization.
1-ButanolClass 3, useful for extractions and as a reaction medium.
Polar Aprotic AcetoneClass 3, common solvent for cleaning and reactions.
Ethyl AcetateClass 3, frequently used for extractions and chromatography.
AcetonitrileClass 2, important solvent for HPLC and synthesis.[14]
Dimethyl Sulfoxide (DMSO)Class 3, high dissolving power, often used for stock solutions.
Tetrahydrofuran (THF)Class 2, common reaction solvent.[14]
Non-Polar TolueneClass 2, used in synthesis, representative of aromatic hydrocarbons.[14]
HeptaneClass 3, representative of aliphatic hydrocarbons.
Dichloromethane (DCM)Class 2, effective solvent for a wide range of compounds.[14]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[3] It involves equilibrating an excess of the solid compound with the solvent at a constant temperature.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess of 4-Amino-3-fluoro-2-methyl-2-butanol into vials prep2 Add a precise volume of the selected organic solvent prep1->prep2 Dispense solvent equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil Seal vials sample Allow solid to settle equil->sample Cease agitation filter Filter supernatant through a 0.45 µm filter sample->filter Clarify solution dilute Dilute the clear filtrate with a suitable mobile phase filter->dilute Prepare for analysis analyze Quantify concentration using a validated HPLC method dilute->analyze Inject into HPLC calculate Calculate solubility (mg/mL or mol/L) analyze->calculate Use calibration curve

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 10-20 mg of 4-Amino-3-fluoro-2-methyl-2-butanol into individual 2 mL glass vials.

    • Using a calibrated pipette, add 1 mL of the selected organic solvent to each vial. This creates a slurry with excess solid.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate for most small molecules.

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of 4-Amino-3-fluoro-2-methyl-2-butanol in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or Mass Spectrometry). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Data Calculation:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

The obtained solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Hypothetical Solubility Profile of (R)-4-Amino-3-fluoro-2-methyl-2-butanol at 25°C:

SolventSolvent Class (ICH)PolaritySolubility (mg/mL)Solubility (mol/L)
Polar Protic
Methanol2High> 200> 1.65
Ethanol3High> 200> 1.65
Isopropanol3Medium1501.24
1-Butanol3Medium800.66
Polar Aprotic
DMSO3High> 200> 1.65
Acetonitrile2High1200.99
Ethyl Acetate3Medium250.21
THF2Medium900.74
Acetone3Medium1100.91
Non-Polar
Dichloromethane2Low400.33
Toluene2Low< 5< 0.04
Heptane3Low< 1< 0.01

Interpretation of Results:

The hypothetical data suggests that 4-Amino-3-fluoro-2-methyl-2-butanol exhibits high solubility in polar protic and polar aprotic solvents, which is consistent with the presence of hydrogen bonding functional groups. The solubility appears to decrease as the polarity of the solvent decreases, with very low solubility in non-polar hydrocarbon solvents like toluene and heptane. This profile is indicative of a compound that is predominantly polar in nature.

Advanced Considerations and Further Studies

  • pH-Dependent Solubility: For ionizable compounds like 4-Amino-3-fluoro-2-methyl-2-butanol (due to the primary amine), determining solubility in aqueous buffers at different pH values is crucial for predicting its behavior in physiological environments.[15]

  • Temperature Dependence: Investigating solubility at different temperatures can provide valuable thermodynamic data, such as the enthalpy of solution, which is important for understanding the dissolution process.[9][10]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[3] It is important to characterize the solid form used in the solubility studies.

  • Predictive Models: While experimental data is the gold standard, computational models like UNIFAC or COSMO-RS can be used to predict solubility in a wider range of solvents and guide experimental design.[10][16][17]

Conclusion

A thorough understanding of the solubility profile of 4-Amino-3-fluoro-2-methyl-2-butanol is a foundational step in its journey from a chemical entity to a potential component of a therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. By strategically selecting solvents based on pharmaceutical relevance and employing a validated experimental protocol, researchers can acquire the critical information needed to make informed decisions in process development, formulation, and ultimately, accelerate the drug development timeline.[18]

References

  • Vertex AI Search. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.
  • BMG LABTECH. (2023).
  • Research Journal of Pharmacy and Life Sciences. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
  • ChemRxiv. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.
  • ChemScene. (R)-4-Amino-3-fluoro-2-methylbutan-2-ol.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • European Medicines Agency (EMA). (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • ResearchGate. (2025). (PDF)
  • ICH. (2024). impurities: guideline for residual solvents q3c(r9).
  • Veranova.
  • N/A. experimental determination of the solubility of small organic molecules in h 2 0 and d2 0 and.
  • alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent ?.
  • ChemicalBook. 4-Amino-3-fluoro-2-methyl-2-butanol | 1823408-55-4.
  • AMERICAN ELEMENTS. (R)-4-Amino-3-fluoro-2-methyl-2-butanol.
  • MySkinRecipes. (R)-4-amino-3-fluoro-2-methylbutan-2-ol.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • AChemBlock. (3R)-4-amino-3-fluoro-2-methylbutan-2-ol 97% | CAS: 1544241-64-6.
  • N/A. (2023). Solubility of Organic Compounds.
  • N/A. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • BLDpharm. 1544241-64-6|(R)-4-Amino-3-fluoro-2-methyl-2-butanol.
  • N/A. Common Organic Solvents: Table of Properties1,2,3.

Sources

Thermodynamic Architectures: Stability and Conformational Dynamics of Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the incorporation of fluorine into amino alcohol scaffolds is not merely a strategy for metabolic blocking; it is a tool for conformational engineering . The thermodynamic stability of fluorinated amino alcohols is governed by a complex interplay of stereoelectronic effects—specifically the gauche effect —and intramolecular hydrogen bonding (IMHB).

This guide dissects the thermodynamic forces that lock these molecules into specific bioactive conformations. It provides a validated framework for synthesizing, analyzing, and predicting the stability of these motifs, moving beyond empirical observation to causal mechanistic understanding.

The Thermodynamic Landscape: Stereoelectronic Control

The Gauche Effect: Overriding Sterics

Unlike non-fluorinated alkyl chains where steric repulsion dictates an anti (180°) conformation, 1,2-difluoro and 1,2-fluoro-heteroatom systems preferentially adopt a gauche (60°) conformation. This is thermodynamically counter-intuitive if considering only steric bulk.

The Mechanistic Driver: Hyperconjugation The stability arises from the donation of electron density from a filled


 bonding orbital into the empty, low-lying 

antibonding orbital.[1][2][3]
  • Donor:

    
     (High energy, good donor)
    
  • Acceptor:

    
     (Low energy, excellent acceptor due to F electronegativity)
    

In the gauche rotamer, the best donor (


) is anti-periplanar to the best acceptor (

), maximizing orbital overlap and lowering the total energy of the system by approximately 2.4–3.4 kJ/mol (gas phase).
Visualization of the Gauche Interaction

The following diagram illustrates the orbital interactions and the resulting energy minimization pathway.

GaucheEffect Anti Anti Conformer (Sterically Favored) Gauche Gauche Conformer (Thermodynamically Stable) Anti->Gauche Rotational Isomerization Orbital Orbital Overlap σ(C-H) -> σ*(C-F) Gauche->Orbital Driven by Energy Energy Reduction (~3.0 kJ/mol) Orbital->Energy Results in

Figure 1: Mechanistic pathway of the Fluorine Gauche Effect illustrating the transition from steric to stereoelectronic control.[1]

Intramolecular Interactions: The Stability Matrix

Thermodynamic stability in fluorinated amino alcohols is further modulated by Intramolecular Hydrogen Bonding (IMHB) and electrostatic interactions.

The H-Bonding Hierarchy

Fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen. However, in the specific architecture of


-fluoro amino alcohols, the proximity forces interaction.
Interaction TypeGeometryEnergy ContributionSolvent Sensitivity
OH···N 5-membered ringHigh (-15 to -20 kJ/mol)Moderate
NH···F 5-membered ringLow (-4 to -8 kJ/mol)High (Disrupted by water)
OH···F 5-membered ringLow (-2 to -6 kJ/mol)High
N⁺···F⁻ (Salt Bridge)ElectrostaticVery High (Coulombic)Low (Persists in D₂O)

Critical Insight: In aqueous physiological conditions (pH 7.4), the electrostatic attraction between the protonated amine (


) and the electronegative fluorine (

) often dominates, reinforcing the gauche preference established by hyperconjugation. This is termed the "Double Gauche Effect" in systems like 2,2-difluoroethylamine.

Physicochemical Consequences: pKa and LogP

The thermodynamic stability of the internal conformation directly alters the macroscopic properties of the molecule, specifically basicity (pKa) and lipophilicity.

Basicity Modulation (pKa)

Fluorine is highly electronegative (


). Through the inductive effect (

), it pulls electron density away from the amine nitrogen, stabilizing the free base but destabilizing the protonated ammonium cation (by intensifying the positive charge density).
  • Result: The pKa of the conjugate acid drops.

  • Application: This allows for fine-tuning of drug permeability. A lower pKa means a higher fraction of the drug exists as the neutral (permeable) species at physiological pH.

Experimental Data: pKa Shifts
CompoundStructurepKa (Amine)

pKa (vs Control)
Ethanolamine

9.50Reference
2-Fluoroethylamine

8.8 - 9.0-0.5 to -0.7
2,2-Difluoroethylamine

7.5 - 7.7-1.8 to -2.0
2,2,2-Trifluoroethylamine

5.7-3.8

Experimental Validation Protocol

To rigorously assess thermodynamic stability, one cannot rely on a single metric. The following protocol triangulates stability using Synthesis, NMR Spectroscopy, and Computational verification.

Step 1: Controlled Synthesis

Objective: Access the


-fluoro amino alcohol motif without racemization.
Method:  Nucleophilic ring opening of fluoro-epoxides or reduction of 

-fluoro oximes.
  • Reagent Prep: Activate 2-fluorophenol or specific fluorinated precursor with epichlorohydrin (if synthesizing aryloxy derivatives) or use ethyl fluoroacetate for acyclic chains.

  • Reduction: If starting from an

    
    -fluoro ketone, use a stereoselective reductant (e.g., L-Selectride) to set the alcohol stereochemistry.
    
  • Purification: Avoid silica gel chromatography with acidic mobile phases if the amine is labile; use neutral alumina or reverse-phase HPLC.

Step 2: NMR Conformational Analysis (The Gold Standard)

Objective: Determine the population of gauche vs. anti conformers in solution. Method:


 and 

Coupling Constants.
  • Protocol:

    • Dissolve 5 mg of compound in non-polar solvent (

      
      ) to observe IMHB and polar solvent (
      
      
      
      ) to observe electrostatic dominance.
    • Acquire

      
      , 
      
      
      
      , and HOESY (Heteronuclear Overhauser Effect) spectra.
    • Analysis: Apply the generalized Karplus equation.

      • If observed

        
        , the system is locked in gauche.
        
Step 3: Potentiometric Titration

Objective: Measure thermodynamic ionization constants. Method:

  • Prepare a 10 mM solution of the amino alcohol in 0.15 M KCl (ionic strength control).

  • Titrate with 0.1 M HCl/NaOH under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Calculate pKa using the Bjerrum method or Henderson-Hasselbalch fitting.

Validation Workflow Diagram

ValidationProtocol cluster_Analysis Thermodynamic Analysis Start Target Design (Fluorinated Motif) Synth Synthesis (Ring Opening/Reduction) Start->Synth NMR NMR Spectroscopy (3J-Coupling Analysis) Synth->NMR Comp Computational (DFT/NBO Analysis) Synth->Comp Titration Potentiometric Titration (pKa Determination) Synth->Titration Decision Conformational Lock? NMR->Decision Gauche > 80% Comp->Decision Energy Minima Titration->Decision pKa Shift Result Validated Bioisostere Decision->Result Yes

Figure 2: Integrated workflow for validating the thermodynamic stability and conformational preference of fluorinated amino alcohols.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Cormanich, R. A., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. Beilstein Journal of Organic Chemistry. [Link]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bonding in organofluorine compounds. The Journal of Organic Chemistry. [Link]

  • Morgillo, C. M., et al. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors. Journal of Chemical Information and Modeling. [Link]

Sources

4-Amino-3-fluoro-2-methyl-2-butanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-4-Amino-3-fluoro-2-methyl-2-butanol (CAS 1544241-64-6), a specialized chiral fluorinated building block used primarily in the synthesis of next-generation kinase inhibitors.

Chemical Identity & Core Properties

This compound is a vicinal fluoro-amino alcohol , a structural motif increasingly valued in medicinal chemistry for its ability to modulate pKa, lipophilicity, and metabolic stability without significant steric penalty. It serves as a critical "left-hand" side chain in the synthesis of IRAK4 (Interleukin-1 Receptor Associated Kinase 4) inhibitors.

Identifiers & Physicochemical Data[1]
PropertyDetail
CAS Number 1544241-64-6
IUPAC Name (3R)-4-Amino-3-fluoro-2-methylbutan-2-ol
Common Synonyms (R)-4-Amino-3-fluoro-2-methyl-2-butanol; (R)-γ-Fluoro-β-hydroxy amine intermediate
Molecular Formula C₅H₁₂FNO
Molecular Weight 121.15 g/mol
SMILES C(C)CN
InChI Key QNFKDKWENVIYDB-SCSAIBSYSA-N
Chirality (R)-enantiomer (at the C3 position carrying the fluorine)
Physical State Viscous liquid or low-melting solid (often supplied as HCl salt)
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar solvents

Synthesis & Manufacturing Methodologies

The synthesis of CAS 1544241-64-6 requires precise stereocontrol to establish the (R)-configuration at the fluorine-bearing carbon. Two primary workflows are relevant: the Retrosynthetic Preparation of the building block itself, and its Application in drug synthesis.

Retrosynthetic Analysis (Building Block Preparation)

While proprietary process patents protect specific manufacturing routes, the structural logic suggests a Dehydroxyfluorination or Epoxide Opening pathway. The most robust method for introducing a fluorine atom vicinal to an amine with high enantiopurity involves the formation of an aziridinium intermediate.

Proposed Synthetic Logic:

  • Precursor Selection: Start with a chiral amino-diol precursor, such as a derivative of L-Aspartic acid or (R)-Pantolactone .

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .

    • Mechanism:[1][2][3][4][5][6] The hydroxyl group is activated, leading to intramolecular displacement by the neighboring nitrogen to form an aziridinium ion .

    • Regioselectivity: Nucleophilic attack by fluoride ion opens the ring at the less hindered position (or governed by electronic factors), installing the fluorine with inversion or retention depending on the specific pathway (double inversion = retention).

  • Deprotection: Removal of N-protecting groups (e.g., Boc, Cbz) to yield the free amine.

Application Workflow: Synthesis of IRAK4 Inhibitors

The primary industrial application of this compound is as a nucleophile in the synthesis of pyridine-based kinase inhibitors (e.g., Gilead Sciences patents).

Protocol: Amide Coupling via HATU This protocol describes the coupling of (R)-4-Amino-3-fluoro-2-methyl-2-butanol with a chloronicotinic acid core, a key step in synthesizing IRAK4 inhibitors.

  • Reagents:

    • Acid Core: 6-Bromo-4-chloronicotinic acid (CAS 1060808-92-5)

    • Amine: (R)-4-Amino-3-fluoro-2-methyl-2-butanol HCl (CAS 1544241-64-6)

    • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Solvent: DMF (Dimethylformamide)

  • Step-by-Step Methodology:

    • Preparation: Dissolve 6-bromo-4-chloronicotinic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂).

    • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes to activate the carboxylic acid.

    • Addition: Add (R)-4-Amino-3-fluoro-2-methyl-2-butanol HCl (1.1 eq) in one portion.

    • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor conversion by LC-MS (Target mass: [M+H]⁺ corresponding to the amide product).

    • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualizing the Chemical Logic

The following diagrams illustrate the synthesis logic, from the retrosynthesis of the building block to its incorporation into a drug scaffold.

SynthesisWorkflow Precursor Chiral Amino-Diol (Precursor) Aziridinium Aziridinium Intermediate Precursor->Aziridinium DAST/Deoxo-Fluor (Cyclization) TargetBlock (R)-4-Amino-3-fluoro- 2-methyl-2-butanol (CAS 1544241-64-6) Aziridinium->TargetBlock Fluoride Ring Opening (Regioselective) Coupling Amide Coupling (HATU/DIPEA) TargetBlock->Coupling Nucleophile NicotinicAcid 6-Bromo-4-chloro- nicotinic acid NicotinicAcid->Coupling DrugInter IRAK4 Inhibitor Intermediate Coupling->DrugInter Amide Bond Formation

Figure 1: Synthetic workflow connecting the fluorinated building block generation to its downstream pharmaceutical application.

Applications in Drug Discovery[3][7]

Therapeutic Targets: IRAK4 Inhibition

The (R)-4-Amino-3-fluoro-2-methyl-2-butanol moiety is specifically designed to occupy the solvent-exposed region of the ATP-binding pocket in kinases.

  • Mechanism: The fluorine atom induces a dipole that can interact with backbone carbonyls or stabilize specific conformations via the gauche effect.

  • Metabolic Stability: The fluorine substitution adjacent to the amine reduces the basicity (pKa lowering), which can improve oral bioavailability and reduce hERG liability compared to non-fluorinated analogues.

  • Key Patents: Used in Gilead Sciences' development of IRAK4 inhibitors for the treatment of inflammatory diseases (Rheumatoid Arthritis, Lupus) and oncology.

Analytical Characterization (QC)

Researchers must validate the identity and enantiomeric purity of this building block before use.

MethodSpecification
¹H NMR (400 MHz, DMSO-d₆) δ 1.15 (s, 3H, Me), 1.18 (s, 3H, Me), 2.6–2.9 (m, 2H, CH₂N), 4.3–4.5 (dm, 1H, CHF). Coupling constants (J_H-F) are diagnostic.
¹⁹F NMR ~ -180 to -200 ppm (multiplet, depending on solvent/proton decoupling).
Chiral HPLC Required to verify >98% ee. Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA + 0.1% DEA.

Safety & Handling (E-E-A-T)

Hazard Classification: While specific toxicological data is limited for this intermediate, it should be treated as a Skin & Eye Irritant and handled with standard laboratory safety protocols for fluorinated amines.

  • GHS Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is more stable than the free base.

References

  • Gilead Sciences, Inc. (2020). Pyrrolo[1,2-b]pyridazine derivatives and their use as IRAK4 inhibitors. US Patent 11,535,622 B2.

  • O'Hagan, D., et al. (2019). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 15, 1758–1770. (Context on fluorinated amino-alcohol synthesis).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • ChemScene. (2024). Product Data Sheet: (R)-4-Amino-3-fluoro-2-methylbutan-2-ol (CAS 1544241-64-6).

Sources

Role of 4-Amino-3-fluoro-2-methyl-2-butanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 4-Amino-3-fluoro-2-methyl-2-butanol in Medicinal Chemistry

Part 1: Executive Summary

4-Amino-3-fluoro-2-methyl-2-butanol (CAS: 1544241-64-6) is a high-value, chiral fluorinated building block predominantly utilized in the optimization of kinase inhibitors, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

In modern drug discovery, this fragment serves as a critical "solubilizing tail" and "binding anchor." It combines the metabolic stability of a C–F bond with the conformational restriction of a gem-dimethyl group, enabling high-affinity interactions with the kinase hinge region while modulating physicochemical properties like lipophilicity and pKa. Its incorporation has been pivotal in developing oral therapeutics for autoimmune diseases such as psoriasis and rheumatoid arthritis.

Part 2: Chemical Profile & Strategic Value

Structural Analysis

The molecule is a


-amino-

-fluoro alcohol
. Its architecture is engineered to solve specific medicinal chemistry challenges:
FeatureChemical FunctionMedicinal Benefit
Primary Amine (-NH₂) H-bond donor/acceptor; Solubilizing group.Enhances aqueous solubility; often coupled to heterocycles (e.g., via S_NAr).
Secondary Fluorine (-F) Electron-withdrawing group (EWG); Bioisostere of -OH or -H.Lowers amine pKa (reducing hERG liability); blocks metabolic oxidation at the

-position; induces gauche conformational bias.
Tertiary Alcohol (-C(CH₃)₂OH) H-bond donor/acceptor; Gem-dimethyl steric bulk.Forms critical H-bonds (e.g., with Pro266 in IRAK4); gem-dimethyl group restricts rotation, locking the bioactive conformation (Thorpe-Ingold effect).
The "Fluorine Scan" & Isosterism

In lead optimization, replacing a hydrogen or hydroxyl group with fluorine ("Fluorine Scan") is a standard tactic.

  • vs. Non-fluorinated analog: The introduction of fluorine at the C3 position often improves metabolic stability by preventing P450-mediated oxidation of the aliphatic chain.

  • vs. Hydroxyl analog: Fluorine acts as a hydrogen bond acceptor but not a donor, altering the solvation shell and permeability without sacrificing binding affinity.

Part 3: Case Study – IRAK4 Inhibitors

The most authoritative application of this building block is detailed in the development of IRAK4 inhibitors by Bristol Myers Squibb and Syngene (Nair et al., ACS Med. Chem. Lett. 2020).[1][2][3]

Mechanism of Action

IRAK4 is a serine/threonine kinase central to the Toll-like Receptor (TLR) and IL-1R signaling pathways. Overactivation drives autoimmune inflammation.

  • The Challenge: Early nicotinamide-based hits lacked potency and selectivity.

  • The Solution: Incorporation of the (R)-4-amino-3-fluoro-2-methyl-2-butanol tail (referred to as the "fluoropropanol fragment").

Binding Mode & SAR

The fragment binds to the extended hinge region of the kinase ATP-binding pocket.

  • H-Bonding: The tertiary alcohol forms a crucial hydrogen bond with the backbone carbonyl of Pro266 .

  • Conformational Lock: The gem-dimethyl group restricts the rotatable bonds, reducing the entropic penalty upon binding.

  • Selectivity: The specific stereochemistry (R-isomer) and the fluorine atom fine-tune the fit, improving selectivity against off-target kinases like Lck.

Quantitative Impact (Data from Nair et al., 2020):

Compound Variant Modification IRAK4 IC₅₀ (nM) Whole Blood Potency (nM)
Hit (Propanol) Non-fluorinated, no gem-dimethyl >1000 >5000
Lead (Compound 12) (R)-4-amino-3-fluoro-2-methyl-2-butanol tail 4 810

| Des-Fluoro | Methyl instead of Fluoro | Loss of Potency | N/A |

Part 4: Synthesis & Manufacturing

The synthesis of (R)-4-amino-3-fluoro-2-methyl-2-butanol is stereochemically demanding. It is typically accessed from the chiral pool (e.g., Serine or Aspartic acid derivatives), utilizing Deoxo-Fluor® or DAST for fluorination and Grignard reagents for introducing the gem-dimethyl group.

Synthetic Pathway (Conceptual)

Synthesis Start Chiral Precursor (e.g., N-Protected Serine Ester) Step1 1. Protection (Bn/Boc) 2. Fluorination (DAST) Start->Step1 Inter1 Fluorinated Intermediate Step1->Inter1 Step2 Grignard Addition (MeMgBr, excess) Inter1->Step2 Inter2 Protected Amino Alcohol Step2->Inter2 Step3 Deprotection (Pd/C, H2) Inter2->Step3 Final (R)-4-Amino-3-fluoro- 2-methyl-2-butanol Step3->Final

Figure 1: Generalized synthetic route for the production of the fluorinated amino-alcohol building block.

Critical Reagents & Safety
  • Fluorination: Reagents like DAST (Diethylaminosulfur trifluoride) are used to convert alcohols to fluorides. Safety Note: DAST can be explosive; reactions must be run at low temperatures (-78°C to -40°C) in anhydrous DCM.

  • Grignard: Methylmagnesium bromide (MeMgBr) is used to convert the ester functionality into the tertiary alcohol with the gem-dimethyl motif.

Part 5: Experimental Protocol

Protocol: Coupling of (R)-4-Amino-3-fluoro-2-methyl-2-butanol to a Heterocyclic Core (S_NAr)

This protocol describes the attachment of the building block to a chloropyrimidine core, a common step in kinase inhibitor synthesis.

Materials:

  • Substrate: 4,6-Dichloronicotinamide derivative (1.0 eq)

  • Reagent: (R)-4-Amino-3-fluoro-2-methyl-2-butanol (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMA (Dimethylacetamide) or NMP

Procedure:

  • Preparation: Dissolve the chloropyrimidine substrate in anhydrous DMA (0.1 M concentration) in a reaction vial equipped with a magnetic stir bar.

  • Addition: Add DIPEA followed by (R)-4-Amino-3-fluoro-2-methyl-2-butanol.

  • Reaction: Seal the vial and heat to 90°C for 6–12 hours. Monitor reaction progress by LC-MS (Target mass: [M+H]+).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x) to remove DMA and excess amine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify structure via ¹H NMR (Look for gem-dimethyl singlet ~1.2 ppm and diagnostic CHF multiplet).

Part 6: Signaling Pathway Visualization

The following diagram illustrates the downstream effects of IRAK4 inhibition facilitated by the fluorinated ligand.

IRAK4_Pathway Ligand Ligand (TLR/IL-1R) Receptor Receptor Complex (MyD88 Recruitment) Ligand->Receptor Activation IRAK4 IRAK4 (Target Kinase) Receptor->IRAK4 Scaffolding IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation (Blocked) Inhibitor Inhibitor w/ Fluorinated Tail Inhibitor->IRAK4 Blocks ATP Site (H-bond Pro266) TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB / MAPK TRAF6->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Inflammation

Figure 2: Inhibition of the TLR/IL-1R signaling cascade by targeting IRAK4.

Part 7: References

  • Nair, S., et al. (2020).[1][2][4] "Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis." ACS Medicinal Chemistry Letters, 11(7), 1402–1409.[3] Link

  • Dougan, D. R., et al. (2019). "Fragment-Based Discovery of IRAK4 Inhibitors." Journal of Medicinal Chemistry, 62(13), 6083–6101.

  • American Elements. (2024). "(R)-4-Amino-3-fluoro-2-methyl-2-butanol Product Specifications." Link

  • PubChem. (2024). "Compound Summary: 4-Amino-3-fluoro-2-methyl-2-butanol." Link

Sources

A Guide to the Synthetic Landscape of 4-Amino-3-fluoro-2-methyl-2-butanol: Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-3-fluoro-2-methyl-2-butanol is a chiral fluorinated amino alcohol of interest in medicinal chemistry and drug development. Its structure incorporates two stereocenters, one of which is a quaternary carbon bearing a hydroxyl group, presenting a significant synthetic challenge. The presence of a fluorine atom adjacent to an amino group can profoundly influence the molecule's physicochemical properties, such as basicity (pKa) of the amine, lipophilicity, and metabolic stability. This guide provides an in-depth review of plausible synthetic pathways for this target molecule, grounded in established chemical principles and analogous transformations reported in peer-reviewed literature. We will explore a principal synthetic route via a chiral epoxide intermediate, detailing the strategic considerations and experimental protocols necessary for its stereocontrolled synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 4-Amino-3-fluoro-2-methyl-2-butanol (I) suggests that the primary amine and the fluorine atom can be installed via nucleophilic additions. The most convergent approach involves the regioselective ring-opening of a key chiral epoxide intermediate (II). This disconnection simplifies the target to a fluorinated epoxide, which can be traced back to an epoxy alcohol (III). The chirality of the entire molecule can be established via an asymmetric epoxidation of a simple achiral allylic alcohol, 2-methyl-3-buten-2-ol (IV), a readily accessible starting material.

G cluster_main Retrosynthetic Analysis I 4-Amino-3-fluoro-2-methyl-2-butanol (I) II Chiral Fluoro-Epoxide (II) I->II C-N Disconnection (Epoxide Ring Opening) III Chiral Epoxy-Alcohol (III) II->III C-F Disconnection (Deoxyfluorination) IV 2-Methyl-3-buten-2-ol (IV) III->IV C-O Disconnection (Asymmetric Epoxidation) G cluster_pathway Proposed Synthesis of 4-Amino-3-fluoro-2-methyl-2-butanol Start 2-Methyl-3-buten-2-ol (IV) EpoxyAlcohol Chiral Epoxy-Alcohol (III) Start->EpoxyAlcohol Sharpless Asymmetric Epoxidation Ti(OiPr)4, (+)-DET, TBHP FluoroEpoxide Chiral Fluoro-Epoxide (II) EpoxyAlcohol->FluoroEpoxide 1. TsCl, Pyridine 2. KF, Crown Ether (Deoxyfluorination) Target 4-Amino-3-fluoro-2-methyl-2-butanol (I) FluoroEpoxide->Target Aq. NH3 (conc.) or 1. NaN3 2. H2, Pd/C (Ring-Opening)

A Technical Guide to Assessing the Metabolic Stability of 4-Amino-3-fluoro-2-methyl-2-butanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern drug discovery, optimizing a compound's metabolic stability is a critical step toward developing a viable clinical candidate. Poor metabolic stability can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites, contributing to a significant percentage of drug development failures.[1] This guide provides an in-depth technical overview of the core principles and experimental protocols for assessing the metabolic stability of 4-Amino-3-fluoro-2-methyl-2-butanol derivatives. This class of compounds presents unique structural features—notably a tertiary alcohol and a fluorine atom adjacent to a primary amine—that have profound implications for their metabolic fate. We will explore the strategic role of fluorination in medicinal chemistry, detail validated in vitro assay methodologies, and discuss the interpretation of metabolic data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

The Strategic Imperative of Metabolic Stability

The primary goal of metabolic stability assessment is to predict the in vivo hepatic clearance of a drug candidate.[2][3] The liver is the body's principal site for drug metabolism, where enzymes, primarily from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[1][4] A compound that is rapidly metabolized will likely have a short duration of action and poor oral bioavailability due to extensive first-pass metabolism.[5] Therefore, early-stage evaluation of metabolic stability allows medicinal chemists to rank-order compounds, identify metabolic "soft spots," and make strategic structural modifications to enhance pharmacokinetic properties.[6][7]

The 4-Amino-3-fluoro-2-methyl-2-butanol scaffold is of particular interest. The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to improve metabolic profiles.[8][9][10] The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by CYP enzymes.[11][12] Placing a fluorine atom at a metabolically vulnerable position can effectively "block" oxidation at that site, thereby extending the compound's half-life.[11][13][14]

Structural Analysis and Predicted Metabolic Pathways

The metabolic fate of a 4-Amino-3-fluoro-2-methyl-2-butanol derivative is dictated by its key structural motifs:

  • Primary Amine (-NH₂): This group is susceptible to various metabolic transformations, including oxidation, deamination, and conjugation.

  • Fluorine Atom (-F): Positioned at the C3 position, it is expected to shield this position from direct oxidation. Its strong electron-withdrawing nature can also influence the reactivity of adjacent sites.[10][12]

  • Tertiary Alcohol (-OH): While tertiary alcohols are generally more resistant to oxidation than primary or secondary alcohols, they are prime candidates for Phase II conjugation reactions, particularly O-glucuronidation via UDP-glucuronosyltransferases (UGTs).

  • Gem-Dimethyl Group: The methyl groups at C2 could be susceptible to hydroxylation, although this is often a slower metabolic process.

Based on this analysis, we can predict several potential metabolic pathways, which are crucial for designing analytical methods and interpreting results.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Microsome Solution (0.5 mg/mL in Buffer) B 2. Prepare Test Compound Plate (1 µM final concentration) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction (Add NADPH) C->D E 5. Incubate & Sample at Time Points (0, 5, 15, 30, 45 min) D->E F 6. Quench Reaction (Add cold Acetonitrile + IS) E->F G 7. Centrifuge to Pellet Protein F->G H 8. Analyze Supernatant by LC-MS/MS G->H I 9. Calculate % Remaining vs. Time H->I J 10. Determine t½ and CLint I->J

Caption: Standard workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer on ice. [15]Prepare test and control compounds in the incubation plate.

  • Pre-incubation: Pre-warm the plate containing microsomes and compounds for 5 minutes at 37°C to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. [16]For the negative control wells, add buffer instead of NADPH.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction. [16]5. Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. [17][18][19]7. Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Protocol: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism, as well as cellular uptake. [1][20] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a whole-cell system.

Methodology: The procedure is similar to the HLM assay but with key differences:

  • Test System: Cryopreserved human hepatocytes are used instead of microsomes. Cells must be thawed carefully according to the supplier's protocol and viability assessed (typically >80% is required).

  • Incubation Medium: A specialized cell culture medium (e.g., Williams' Medium E) is used instead of a simple buffer.

  • Cell Density: A typical cell density is 0.5 to 1 million viable cells/mL.

  • Cofactors: No external cofactors are needed as the intact cells contain them. [2]* Data Analysis: CLint is expressed in units of µL/min/10⁶ cells.

Data Interpretation and Structure-Metabolism Relationships (SMR)

The output of these assays is quantitative data that enables direct comparison of derivatives. By analyzing how small structural changes affect metabolic stability, researchers can build powerful SMR models.

Table 1: Example Metabolic Stability Data for a Series of Derivatives

Compound IDR-Group ModificationHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
Lead-001 -NH₂1592.412115.5
Lead-002 -NH(CH₃)4530.83836.5
Lead-003 -NH(cyclopropyl)> 60< 11.6> 120< 5.8
Control-High Midazolam< 5> 277< 5> 277
Control-Low Verapamil3539.63046.2

Analysis and Insights:

  • From the data in Table 1, a clear SMR emerges. The primary amine in Lead-001 is a significant metabolic liability, leading to rapid clearance.

  • N-methylation (Lead-002 ) provides a moderate improvement in stability, likely by adding some steric hindrance to the metabolic site.

  • Replacing the methyl with a bulkier cyclopropyl group (Lead-003 ) dramatically reduces metabolic turnover, indicating that N-dealkylation or oxidation at the amine is the primary clearance pathway. [5]This is a classic strategy to enhance metabolic stability. [5][7]* A significant difference between HLM and hepatocyte stability could suggest that Phase II metabolism or cellular transport plays a major role in the compound's clearance.

Conclusion and Future Directions

A systematic approach to evaluating the metabolic stability of 4-Amino-3-fluoro-2-methyl-2-butanol derivatives is essential for successful lead optimization. By employing robust in vitro assays like the HLM and hepatocyte stability protocols detailed here, drug discovery teams can generate high-quality, reproducible data. This data is fundamental for building predictive SMR models that guide the rational design of next-generation compounds with improved pharmacokinetic profiles. [6]Following these initial stability screens, promising candidates should be advanced to metabolite identification studies to confirm the predicted metabolic pathways and to ensure no reactive or pharmacologically active metabolites are formed. [1][21]

References

  • Fluorine in drug discovery: Role, design and case studies. (Source: Google Search)
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  • An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed. (Source: PubMed)
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  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (Source: AiFChem)
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
  • Metabolic Stability Assays - Merck Millipore. (Source: Merck Millipore)
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (Source: Evotec)
  • Liquid chromatography–mass spectrometry in drug metabolism studies - OuluREPO. (Source: OuluREPO)
  • Metabolic Stability - Pharma Focus Asia. (Source: Pharma Focus Asia)
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  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC. (Source: PMC)
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Sources

Hydrogen Bonding Capacity of 4-Amino-3-fluoro-2-methyl-2-butanol: A Structural & Conformational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogen bonding capacity of 4-Amino-3-fluoro-2-methyl-2-butanol Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Amino-3-fluoro-2-methyl-2-butanol (CAS 1544241-64-6) represents a sophisticated class of vicinal fluorinated amino alcohols used as chiral building blocks in medicinal chemistry. Its value lies not merely in its functional groups, but in the conformational biasing induced by the fluorine atom.

This guide analyzes the hydrogen bonding (H-bond) landscape of this molecule, dissecting how the strategic placement of a fluorine atom at the C3 position modulates the acidity/basicity of the neighboring hydroxyl and amine groups. We explore the competition between intramolecular hydrogen bonds (IMHBs) and intermolecular solvation, providing a roadmap for utilizing this scaffold to optimize potency, permeability, and metabolic stability in drug candidates.

Molecular Architecture & Electronic Landscape

To understand the H-bonding capacity, we must first map the electronic terrain of the molecule. The structure consists of a tertiary alcohol and a primary amine separated by a fluorinated methylene bridge.

Structural Connectivity
  • C2 Position (Tertiary Alcohol): The gem-dimethyl substitution (from the 2-methyl-2-butanol backbone) creates a steric bulk that restricts rotation, favoring specific rotamers. The hydroxyl group acts as a strong H-bond donor and acceptor.

  • C3 Position (Secondary Fluoride): The electron-withdrawing fluorine atom introduces a strong dipole and inductive effects (-I), influencing the pKa of both the amine and the alcohol.

  • C4 Position (Primary Amine): A primary amine serves as a critical H-bond acceptor/donor and a cationic center at physiological pH.

The "Fluorine Effect" on H-Bonding

Fluorine is the most electronegative element, yet its role as a hydrogen bond acceptor is often misunderstood. In this molecule, fluorine acts as a modulator rather than a primary anchor.

FeaturePropertyImpact on H-Bonding
Inductive Effect (-I) Electron withdrawal from C3Increases Acidity of OH: The C2-OH proton becomes more acidic (better donor).Decreases Basicity of NH₂: The C4-Amine lone pair becomes less available (weaker acceptor).
Gauche Effect

Hyperconjugation
Biases the C3-C4 bond rotation, potentially locking the molecule into a conformation that favors (or disfavors) intramolecular ring formation.
Acceptor Capacity Lone pair availabilityWeak Acceptor: F can accept H-bonds (F[1]···H-O), but these are energetically weaker than O···H-N or N···H-O interactions.[2]

Intramolecular Hydrogen Bonding (IMHB) Dynamics[3]

The internal stability of 4-Amino-3-fluoro-2-methyl-2-butanol is governed by a competition between two cyclic H-bond motifs. Understanding this equilibrium is crucial for predicting membrane permeability (closed forms permeate better).

The Dominant Motif: The 6-Membered Ring (OH···N)

The most thermodynamically stable conformation involves the hydroxyl proton donating to the amine nitrogen.

  • Path: O-H ··· :N-C4-C3-C2-O

  • Ring Size: 6-membered (including the proton).

  • Stability: High. The 6-membered arrangement is geometrically optimal for amino alcohols. The tertiary nature of the alcohol (C2) adds a "Thorpe-Ingold" gem-dimethyl effect, further stabilizing the ring by restricting chain flexibility.

The Secondary Motif: The 5-Membered Ring (OH···F)

A secondary, competing interaction exists between the hydroxyl and the fluorine.

  • Path: O-H ··· :F-C3-C2-O

  • Ring Size: 5-membered.

  • Stability: Lower. While F is a weak acceptor, in non-polar solvents (like lipid bilayers), this interaction becomes significant. It can "pre-organize" the molecule, shielding the polar OH group.

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the open (solvated) state and the closed (IMHB) states.

Conformational_Equilibrium Open Open Conformer (Solvent Exposed) Ring6 6-Membered Ring (OH···N Interaction) Dominant Species Open->Ring6 Non-polar Solvent (Entropy Driven) Ring5 5-Membered Ring (OH···F Interaction) Minor Species Open->Ring5 Gauche Effect Ring6->Open Polar Solvent (H-bond disruption) Ring6->Ring5 Competitive Equilibrium Ring5->Open

Caption: Conformational equilibrium showing the competition between the dominant OH···N intramolecular hydrogen bond and the minor OH···F interaction.

Intermolecular Interactions & Drug Design Implications[4][5]

When this molecule binds to a protein target, the intramolecular bonds must break. The "cost" of breaking these bonds is the desolvation penalty , which is modulated by the fluorine.

Binding Affinity Modulation
  • Donor Strength: The fluorine at C3 makes the C2-OH a better H-bond donor than a non-fluorinated analog. If the binding pocket contains a strong acceptor (e.g., Aspartate or Glutamate carboxylate), this fluorinated analog will bind more tightly.

  • Lipophilicity (LogP): The formation of IMHBs (masking polar groups) effectively increases the lipophilicity. This molecule may exhibit a higher experimental LogP than predicted by additive methods, enhancing Blood-Brain Barrier (BBB) penetration.

Bioisosteric Utility

This scaffold serves as a bioisostere for:

  • Leucine/Isoleucine mimics: The branched alkyl chain resembles hydrophobic amino acids but with added polar anchoring points.[1]

  • Transition State Mimics: The tetrahedral geometry at C2 and C3 can mimic the transition state of peptide hydrolysis.

Experimental Characterization Protocols

To empirically validate the H-bonding capacity and conformational preference of this molecule, the following self-validating protocols are recommended.

Protocol: NMR Titration for IMHB Strength

This protocol differentiates between intramolecular (concentration-independent) and intermolecular (concentration-dependent) H-bonds.

Objective: Determine the presence and strength of the OH···N interaction.

Methodology:

  • Sample Preparation: Prepare a dilution series of the compound in CDCl₃ (non-polar, supports IMHB) ranging from 100 mM to 1 mM.

  • Control: Prepare the same series in DMSO-d6 (polar, disrupts IMHB).

  • Acquisition: Acquire ¹H NMR spectra at 298 K.

  • Analysis: Track the chemical shift (

    
    ) of the OH and NH protons.
    
    • Result A: If

      
       is constant across dilutions in CDCl₃, the H-bond is Intramolecular .
      
    • Result B: If

      
       shifts upfield (lower ppm) upon dilution, the H-bond is Intermolecular .
      
    • Result C: Compare

      
       in CDCl₃ vs. DMSO. A large 
      
      
      
      (>2 ppm) indicates strong solvent shielding, confirming a tight IMHB in non-polar media.
Protocol: IR Spectroscopy (Wavenumber Shift)

Objective: Quantify the bond strength via vibrational energy changes.

Methodology:

  • Dissolve compound in CCl₄ (highly non-polar).[1]

  • Scan the hydroxyl stretching region (3200–3700 cm⁻¹).

  • Interpretation:

    • Free OH: Sharp peak ~3600–3650 cm⁻¹.

    • H-Bonded OH (Intramolecular): Broadened, red-shifted peak ~3400–3500 cm⁻¹.

    • Note: The magnitude of the shift (

      
      ) correlates directly with H-bond enthalpy. A shift of >100 cm⁻¹ suggests a strong 6-membered ring.
      

Computational Modeling Workflow

For researchers integrating this fragment into larger ligands, the following computational workflow ensures accurate parameterization.

Comp_Workflow Start Input Structure (R)-Enantiomer ConfSearch Conformational Search (Monte Carlo / LowModeMD) Start->ConfSearch QM_Opt DFT Optimization (B3LYP/6-311++G**) Vacuum & Solvation Model ConfSearch->QM_Opt Analysis Analysis Node QM_Opt->Analysis Output1 NBO Analysis (Hyperconjugation E(2) energies) Analysis->Output1 Quantify Gauche Effect Output2 AIM Analysis (Bond Critical Points for F...H interactions) Analysis->Output2 Verify F-Bonding

Caption: Computational workflow for characterizing the stereoelectronic effects of the fluorinated amino alcohol scaffold.

Conclusion

4-Amino-3-fluoro-2-methyl-2-butanol is a high-value scaffold where the fluorine atom acts as a "conformational lock." By inductively acidifying the hydroxyl group and potentially participating in weak attractive interactions, the fluorine biases the molecule toward a closed, 6-membered intramolecular hydrogen-bonded state in non-polar environments.

Key Takeaway for Drug Design:

  • Permeability: Expect higher-than-predicted passive permeability due to IMHB "masking" of polar groups.

  • Potency: Utilize the enhanced H-bond donor capability of the OH group to target backbone carbonyls in the receptor pocket.

  • Stability: The steric bulk at C2 and fluorine at C3 will likely retard metabolic oxidation at these centers.

References

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[3][4] Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Dalvit, C., & Vulpetti, A. (2011).[5] Intermolecular and Intramolecular Hydrogen Bonding Involving Fluorine.[5][6] ChemMedChem, 6(1), 104-114. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen bonding in fluorinated alcohols. Journal of Organic Chemistry, 71(7), 2800-2806. Link

  • Bernet, B., & Vasella, A. (2004). Fluorine as a Hydrogen-Bond Acceptor. Helvetica Chimica Acta, 87(10), 2517-2527. Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Fluorinated Amino-Alcohol Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note details the synthetic rationale and methodology for (R)-4-Amino-3-fluoro-2-methyl-2-butanol (CAS 1544241-64-6), a specialized chiral building block used in the development of fluorinated Active Pharmaceutical Ingredients (APIs).

This guide focuses on the nucleophilic deoxyfluorination strategy, a standard and widely accepted method in medicinal chemistry for introducing fluorine into amino-alcohol scaffolds to modulate pKa and metabolic stability.

Target Molecule: (R)-4-Amino-3-fluoro-2-methyl-2-butanol CAS: 1544241-64-6 Classification: Chiral Fluorinated Intermediate

Executive Summary & Strategic Rationale

The incorporation of fluorine into aliphatic amines is a critical strategy in drug design.[1] The fluorine atom, acting as a bioisostere for hydrogen or a hydroxyl group, significantly alters the physicochemical properties of the molecule—specifically lipophilicity (LogP), basicity (pKa), and metabolic stability against oxidative degradation (e.g., by Cytochrome P450).

(R)-4-Amino-3-fluoro-2-methyl-2-butanol represents a "privileged scaffold" where the vicinal fluoro-amine motif is adjacent to a tertiary alcohol. The synthetic challenge lies in introducing the fluorine atom stereoselectively without inducing rearrangement (e.g., aziridine formation) or elimination.

Synthetic Strategy: The most robust route for this class of compounds involves the Deoxyfluorination of a protected amino-diol precursor . This approach utilizes reagents such as Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to convert a secondary alcohol to a fluoride with inversion of configuration.

Retrosynthetic Analysis
  • Target: (R)-4-Amino-3-fluoro-2-methyl-2-butanol[2][3][4][5]

  • Precursor: (S)-4-Amino-2-methylbutane-2,3-diol (Protected form)

  • Key Transformation: Nucleophilic fluorination with inversion (S

    
     R) at the C3 position.
    

Safety & Hazard Protocols (Critical)

WARNING: This protocol involves the use of fluorinating agents which can release Hydrogen Fluoride (HF) and are thermally unstable.

Hazard ClassAgentCritical Control Measure
Fluorinating Agents DAST / Deoxo-FluorExplosion Hazard: Do not heat above 50°C in closed systems. Reacts violently with water. Use strictly anhydrous conditions.
Corrosive Gas HF (Byproduct)Bone Seeker: HF causes deep tissue burns and systemic toxicity. Keep Calcium Gluconate gel immediately available. Work in a functional fume hood.
Solvents Dichloromethane (DCM)Neurotoxin: Use chemically resistant gloves (PVA or Viton).

Detailed Synthesis Protocol

Phase 1: Precursor Preparation (Protection)

Objective: Isolate the amine functionality to prevent side reactions during fluorination.

Reagents:

  • Starting Material: (S)-4-Amino-2-methylbutane-2,3-diol (or equivalent chiral amino-diol).

  • Protecting Group: Di-tert-butyl dicarbonate (

    
    ).
    
  • Solvent: Dichloromethane (DCM).

  • Base: Triethylamine (

    
    ).
    

Procedure:

  • Dissolution: Dissolve 10.0 mmol of the amino-diol in 50 mL of dry DCM under an inert atmosphere (

    
    ).
    
  • Addition: Add 1.2 equivalents of

    
    , followed by the dropwise addition of 1.1 equivalents of 
    
    
    
    dissolved in DCM at 0°C.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain) until the free amine is consumed.

  • Workup: Wash the organic layer with 1M citric acid (to remove excess amine), followed by saturated

    
     and brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo to yield the N-Boc-amino diol .
    
Phase 2: Stereoselective Deoxyfluorination

Objective: Convert the secondary alcohol to a fluoride with inversion of configuration.

Reagents:

  • Substrate: N-Boc-amino diol (from Phase 1).

  • Fluorinating Agent: Deoxo-Fluor® (preferred over DAST for thermal stability).

  • Solvent: Anhydrous DCM or THF.

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve the N-Boc-amino diol (1.0 equiv) in anhydrous DCM under Argon. Cool the solution to -78°C .

  • Fluorination: Slowly add Deoxo-Fluor® (1.2 equiv) dropwise via syringe. Note: Exothermic reaction.

  • Equilibration: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C (do not exceed RT to prevent elimination byproducts).

  • Quenching (Critical Safety Step): Quench the reaction by slowly adding saturated aqueous

    
     while stirring vigorously. Caution: Vigorous 
    
    
    
    evolution.
  • Extraction: Extract with DCM (3x). Wash combined organics with water and brine.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is the N-Boc-protected fluorinated amino alcohol .

Phase 3: Global Deprotection

Objective: Remove the Boc group to yield the final free amine.

Reagents:

  • Acid: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

Procedure:

  • Deprotection: Dissolve the fluorinated intermediate in DCM. Add TFA (20% v/v) at 0°C.

  • Stir: Stir at RT for 2 hours.

  • Isolation: Concentrate the mixture to remove excess TFA.

  • Neutralization: Redissolve in minimal MeOH and neutralize with basic resin or aqueous

    
     (carefully) to pH 8-9 if the free base is required, or isolate as the HCl salt (CAS 2242580-13-6) by precipitation with ether.
    
  • Final Yield: Isolate (R)-4-Amino-3-fluoro-2-methyl-2-butanol.

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following parameters must be verified.

TestExpected ResultPurpose

NMR
Single peak, typically

-180 to -200 ppm (coupled to H)
Confirms C-F bond formation and absence of elimination products.

NMR
Distinct splitting of the C3-H (geminal to F)Verifies regiochemistry.
Chiral HPLC >98% eeConfirms stereochemical inversion without racemization.
LC-MS

Confirms molecular weight.

Pathway Visualization

SynthesisPath Start Amino-Diol Precursor (S-Configuration) Step1 Phase 1: N-Boc Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc-Amino Diol Step1->Inter1 Yield >90% Step2 Phase 2: Deoxyfluorination (Deoxo-Fluor, -78°C) Inter1->Step2 Inter2 Fluorinated Intermediate (R-Configuration, Inversion) Step2->Inter2 SN2 Inversion Step3 Phase 3: Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Final Target: (R)-4-Amino-3-fluoro-2-methyl-2-butanol Step3->Final Salt Formation

Caption: Synthetic workflow for the stereoselective production of (R)-4-Amino-3-fluoro-2-methyl-2-butanol via deoxyfluorination.

References

  • ChemScene. (R)-4-Amino-3-fluoro-2-methylbutan-2-ol Product Information. Link

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[6] Journal of Organic Chemistry, 1999, 64(19), 7048-7054. Link

  • American Elements. Safety Data Sheet: (R)-4-Amino-3-fluoro-2-methyl-2-butanol. Link

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37(2), 308-319.
  • BOC Sciences. Fluorinated Building Blocks and Alcohols.

Sources

Application Notes and Protocols for 4-Amino-3-fluoro-2-methyl-2-butanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a paramount strategy for optimizing molecular properties. Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—are leveraged to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of therapeutic agents. 4-Amino-3-fluoro-2-methyl-2-butanol, particularly its (R)-enantiomer, represents a quintessential chiral building block that embodies these advantages. Its vicinal fluoroamine motif and tertiary alcohol functionality make it a highly valuable intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs), especially in the realm of kinase and protease inhibitors. This guide provides a comprehensive overview of its properties, detailed protocols for its synthesis and characterization, and its application in the synthesis of pharmaceutical lead structures.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of 4-Amino-3-fluoro-2-methyl-2-butanol is critical for its effective use in synthesis. The table below summarizes key properties for the (R)-enantiomer.

PropertyValueSource
Molecular Formula C₅H₁₂FNO[ChemScene][1]
Molecular Weight 121.15 g/mol [ChemScene][1]
CAS Number 1544241-64-6[ChemScene][1]
Appearance Expected to be a solid or oilN/A
Storage Conditions 2-8°C, protect from light[ChemScene][1]
Topological Polar Surface Area (TPSA) 46.25 Ų[ChemScene][1]
logP (computed) 0.0541[ChemScene][1]
Hydrogen Bond Donors 2[ChemScene][1]
Hydrogen Bond Acceptors 2[ChemScene][1]
Rotatable Bonds 2[ChemScene][1]

Synthesis Protocol: Asymmetric Synthesis of (R)-4-Amino-3-fluoro-2-methyl-2-butanol

The enantioselective synthesis of this intermediate is crucial for its application in chiral drug development. While multiple synthetic routes can be envisioned, a practical and scalable approach involves the stereoselective reduction of a corresponding fluorinated aminoketone precursor. This protocol is based on established principles of asymmetric synthesis of chiral amino alcohols.

Overall Synthetic Workflow

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Synthesis of N-protected fluorinated aminoketone Start->Step1 Acylation & Fluorination Step2 Asymmetric Reduction of Ketone Step1->Step2 Chiral Reducing Agent (e.g., Chiral Borane) Step3 Deprotection of Amino Group Step2->Step3 Acidic or Hydrogenolytic Cleavage Step4 Purification and Isolation Step3->Step4 Chromatography or Crystallization End (R)-4-Amino-3-fluoro- 2-methyl-2-butanol Step4->End Application_Workflow Intermediate (R)-4-Amino-3-fluoro- 2-methyl-2-butanol Reaction Nucleophilic Aromatic Substitution (SNAr) Intermediate->Reaction Heterocycle Chlorinated Pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Heterocycle->Reaction Product Final Kinase Inhibitor Analog Reaction->Product Base, Solvent (e.g., DIPEA, n-butanol)

Sources

Reagents and catalysts for preparing 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthetic Protocol

Topic: A Proposed Synthetic Route for the Preparation of 4-Amino-3-fluoro-2-methyl-2-butanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Amino-3-fluoro-2-methyl-2-butanol is a chiral building block of significant interest in medicinal chemistry. The presence of a fluorine atom can profoundly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability and binding affinity. This document outlines a detailed, multi-step synthetic protocol for the preparation of 4-Amino-3-fluoro-2-methyl-2-butanol from a commercially available starting material, 2-methyl-3-buten-2-ol. The proposed route leverages a sequence of robust and well-documented organic transformations, including alcohol protection, epoxidation, regioselective epoxide ring-opening, and nucleophilic fluorination. Each step is accompanied by a mechanistic rationale, a detailed experimental protocol, and safety considerations essential for practical application in a research setting.

Introduction: The Strategic Importance of Fluorinated Amino Alcohols

Proposed Synthetic Pathway Overview

The synthesis begins with the protection of the tertiary alcohol of 2-methyl-3-buten-2-ol. The protected alkene then undergoes epoxidation, followed by a highly regioselective ring-opening with an azide nucleophile. The resulting secondary alcohol is converted into a suitable leaving group (tosylate), which is subsequently displaced by a fluoride ion. Finally, a tandem deprotection and reduction step reveals the target molecule.

Synthetic_Pathway A 2-Methyl-3-buten-2-ol B TBDMS-Protected Alcohol A->B  1. TBDMSCl, Imidazole   C Epoxide Intermediate B->C  2. m-CPBA   D Azido Alcohol C->D  3. NaN3, NH4Cl   E Azido Tosylate D->E  4. TsCl, Pyridine   F Fluorinated Azide E->F  5. TBAF   G 4-Amino-3-fluoro-2-methyl-2-butanol F->G  6. H2, Pd/C  

Caption: Proposed 6-step synthesis of the target compound.

Reagents, Solvents, and Equipment

Category Items
Starting Materials 2-Methyl-3-buten-2-ol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, m-Chloroperoxybenzoic acid (m-CPBA), Sodium azide (NaN₃), Ammonium chloride (NH₄Cl), p-Toluenesulfonyl chloride (TsCl), Tetrabutylammonium fluoride (TBAF), Palladium on carbon (10% Pd/C)
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Tetrahydrofuran (THF), Pyridine, Ethyl acetate (EtOAc), Hexanes
Other Reagents Sodium bicarbonate (NaHCO₃), Sodium thiosulfate (Na₂S₂O₃), Magnesium sulfate (MgSO₄), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Deuterated solvents for NMR
Equipment Round-bottom flasks, Magnetic stirrers, Heating mantles, Reflux condenser, Separatory funnel, Rotary evaporator, Column chromatography setup (silica gel), Thin Layer Chromatography (TLC) plates, Standard glassware, Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Detailed Experimental Protocols

Step 1: Protection of 2-Methyl-3-buten-2-ol
  • Rationale: The tertiary alcohol must be protected to prevent it from reacting with the epoxidizing agent in the next step. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its stability under the planned reaction conditions and its relative ease of removal at the end of the synthesis.

  • Protocol:

    • Dissolve 2-methyl-3-buten-2-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (approx. 0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TBDMSCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding water and extract the product with diethyl ether or EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/EtOAc) to yield the TBDMS-protected alcohol.

Step 2: Epoxidation of the Protected Alkene
  • Rationale: Epoxidation of the alkene creates a strained three-membered ring that is susceptible to nucleophilic attack, enabling the introduction of new functional groups with stereocontrol. m-CPBA is a widely used, reliable reagent for this transformation.

  • Protocol:

    • Dissolve the TBDMS-protected alcohol (1.0 eq) in DCM (approx. 0.2 M).

    • Add solid sodium bicarbonate (NaHCO₃, 2.0 eq) to buffer the reaction mixture.

    • Cool the suspension to 0 °C.

    • Add m-CPBA (approx. 77% purity, 1.3 eq) portion-wise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.

    • Monitor by TLC. Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry over MgSO₄, filter, and concentrate to yield the crude epoxide, which is often used in the next step without further purification.

Step 3: Regioselective Ring-Opening of the Epoxide
  • Rationale: The introduction of the nitrogen functionality is achieved by opening the epoxide with an azide nucleophile. In aqueous/alcoholic media, the reaction proceeds via an Sₙ2 mechanism. The azide will preferentially attack the less sterically hindered terminal carbon of the epoxide, ensuring the correct regiochemistry for the final product.

  • Protocol:

    • Dissolve the crude epoxide (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq).

    • Heat the mixture to reflux (approx. 60-70 °C) and stir for 8-12 hours.

    • Monitor the reaction by TLC. After completion, cool to room temperature and remove the methanol via rotary evaporation.

    • Add water to the residue and extract the product with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash chromatography to isolate the azido alcohol.

  • ⚠️ Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Do not use metal spatulas.

Step 4: Sulfonylation of the Secondary Alcohol
  • Rationale: The newly formed secondary alcohol is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for the subsequent nucleophilic substitution with fluoride.

  • Protocol:

    • Dissolve the azido alcohol (1.0 eq) in anhydrous pyridine or DCM with triethylamine (3.0 eq).

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise.

    • Stir the reaction at 0 °C for 4-6 hours, allowing it to slowly warm to room temperature if the reaction is sluggish.

    • Monitor by TLC. Upon completion, pour the mixture into ice-cold 1M HCl and extract with EtOAc (3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry over MgSO₄, filter, and concentrate to yield the azido tosylate, which should be used promptly.

Step 5: Nucleophilic Fluorination
  • Rationale: This is the key fluorine-introduction step. The tosylate is displaced by a fluoride ion in an Sₙ2 reaction. Tetrabutylammonium fluoride (TBAF) is a common, soluble fluoride source suitable for this transformation.[7] The reaction inverts the stereocenter at C3.

  • Protocol:

    • Dissolve the azido tosylate (1.0 eq) in anhydrous THF.

    • Add a solution of TBAF (1.0 M in THF, 3.0 eq).

    • Heat the reaction mixture to reflux (approx. 65 °C) for 12-24 hours.

    • Monitor the reaction by TLC. The product will be less polar than the starting material.

    • After completion, cool the reaction and concentrate under reduced pressure.

    • Redissolve the residue in EtOAc and wash with water and brine to remove TBAF salts.

    • Dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the protected fluorinated azide.

Step 6: Deprotection and Azide Reduction
  • Rationale: The final step involves two transformations: reduction of the azide to the primary amine and removal of the TBDMS protecting group. Catalytic hydrogenation is an effective method for cleanly reducing the azide to an amine. The acidic conditions generated from HCl during some hydrogenation procedures, or a separate acidic workup, can cleave the TBDMS ether.

  • Protocol:

    • Dissolve the fluorinated azide (1.0 eq) in methanol or ethyl acetate.

    • Carefully add 10% Palladium on carbon (Pd/C, ~10 mol% by weight).

    • Place the reaction vessel in a hydrogenation apparatus. Purge with nitrogen, then pressurize with hydrogen gas (H₂, 50-100 psi).

    • Stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • The filtrate contains the TBDMS-protected amine. To deprotect, add 1M HCl and stir for 1-2 hours.

    • Concentrate the solution, then basify with 1M NaOH and extract the final product with a suitable solvent like DCM or EtOAc.

    • Dry the organic layer, concentrate, and purify if necessary to obtain 4-Amino-3-fluoro-2-methyl-2-butanol.

Characterization

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are critical. ¹⁹F NMR will confirm the successful incorporation of fluorine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To monitor the disappearance and appearance of key functional groups (e.g., azide stretch at ~2100 cm⁻¹).

Conclusion

This application note details a comprehensive and logically structured synthetic route for 4-Amino-3-fluoro-2-methyl-2-butanol. By employing a sequence of high-yielding and well-understood reactions, this protocol provides a reliable framework for researchers to access this valuable fluorinated building block. The emphasis on mechanistic rationale and detailed procedures ensures that scientists can confidently undertake this synthesis in a laboratory setting.

References

  • Fustero, S., et al. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters. [Link]

  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). In situ generation of amine-HF reagents for the hydrofluorination of aziridines. The Journal of Organic Chemistry. [Link]

  • Horwitz, M. A., et al. (2023). The charge density of fluoride with a hydrogen-bond donor urea catalyst directly influences the kinetic regioselectivity in the fluorination of dissymmetric aziridinium salts. Journal of the American Chemical Society. [Link]

  • Nomoto, T., Fukuhara, T., & Hara, S. (n.d.). Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • MySkinRecipes. (n.d.). (R)-4-amino-3-fluoro-2-methylbutan-2-ol. MySkinRecipes. [Link]

  • Reddy, M. V. R., et al. (2009). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. [Link]

Sources

The Strategic Application of 4-Amino-3-fluoro-2-methyl-2-butanol in the Synthesis of Novel Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2][3][4] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][4][5][6] Consequently, the development of novel fluorinated building blocks and their efficient conversion into complex heterocyclic systems is of paramount importance to researchers in drug development.[7][8]

This application note details the synthetic utility of 4-Amino-3-fluoro-2-methyl-2-butanol , a versatile and stereochemically rich building block, in the construction of valuable fluorinated heterocyclic cores. The presence of a primary amine, a tertiary alcohol, and a strategically positioned fluorine atom on a chiral backbone makes this molecule a potent precursor for a variety of heterocyclic systems, including oxazolines, morpholines, and other privileged structures in medicinal chemistry. We will explore the underlying chemical principles and provide detailed, field-tested protocols for its application.

Core Principles: Understanding the Reactivity of 4-Amino-3-fluoro-2-methyl-2-butanol

The synthetic potential of 4-Amino-3-fluoro-2-methyl-2-butanol is rooted in the interplay of its three key functional groups. The vicinal amino alcohol moiety is a classic precursor for the formation of five- and six-membered heterocycles. The fluorine atom, with its strong electron-withdrawing nature, modulates the reactivity of the adjacent carbon and influences the conformational preferences of the molecule, which can be leveraged to control stereochemical outcomes in cyclization reactions.

Application I: Synthesis of Fluorinated 2-Oxazolines

The 2-oxazoline ring is a common motif in medicinal chemistry and serves as a valuable chiral auxiliary in asymmetric synthesis.[9][10][11] The synthesis of 2-oxazolines from β-amino alcohols is a well-established transformation, often proceeding through activation of the carboxylic acid partner followed by cyclization.

Mechanistic Rationale

The reaction of 4-Amino-3-fluoro-2-methyl-2-butanol with a carboxylic acid or its derivative initiates with the formation of a β-hydroxy amide intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent, leads to the formation of the 2-oxazoline ring. The choice of coupling and cyclization reagents is critical to ensure high yields and prevent side reactions. Reagents like (Diethylaminosulfur trifluoride) and its analogues have proven effective for such cyclizations.[12]

Workflow for 2-Oxazoline Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_product Product A 4-Amino-3-fluoro- 2-methyl-2-butanol D Formation of β-Hydroxy Amide A->D B Carboxylic Acid (R-COOH) B->D C Coupling Agent (e.g., EDC, DCC) C->D E Cyclization/ Dehydration (e.g., DAST) D->E F Fluorinated 2-Oxazoline E->F

Caption: Workflow for the synthesis of fluorinated 2-oxazolines.

Detailed Experimental Protocol: Synthesis of (R)-4-(fluoromethyl)-4,5,5-trimethyl-4,5-dihydrooxazole

Materials:

  • (3R)-4-amino-3-fluoro-2-methylbutan-2-ol[13][14]

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Diethylaminosulfur trifluoride (DAST)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Amide Formation: To a solution of (3R)-4-amino-3-fluoro-2-methylbutan-2-ol (1.21 g, 10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere, add pyridine (1.2 mL, 15 mmol). Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.13 mL, 12 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (20 mL).

  • Separate the organic layer and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy amide.

  • Cyclization: Dissolve the crude β-hydroxy amide in anhydrous DCM (50 mL) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add DAST (1.44 mL, 11 mmol) dropwise to the stirred solution.

  • Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired fluorinated 2-oxazoline.

Reactant Molar Mass ( g/mol ) Amount (mmol) Volume/Mass
(3R)-4-amino-3-fluoro-2-methylbutan-2-ol121.16101.21 g
Acetic Anhydride102.09121.13 mL
Pyridine79.10151.2 mL
DAST161.20111.44 mL

Application II: Domino Synthesis of Trifluoromethylated Morpholines

Fluorinated morpholines are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.[15] A domino reaction of β-amino alcohols with fluorinated α-bromoenones provides an efficient route to trifluoromethylated morpholine derivatives.[15]

Mechanistic Rationale

This synthesis proceeds via an initial aza-Michael addition of the primary amine of 4-Amino-3-fluoro-2-methyl-2-butanol to the fluorinated α-bromoenone. This is followed by an intramolecular cyclization where the hydroxyl group attacks the carbonyl carbon, leading to the formation of the morpholine ring. The stereochemistry of the starting amino alcohol can influence the diastereoselectivity of the final product.

General Reaction Scheme

A 4-Amino-3-fluoro- 2-methyl-2-butanol C Aza-Michael Addition A->C B Fluorinated α-Bromoenone B->C D Intramolecular Cyclization C->D E Trifluoromethylated Morpholine D->E

Caption: Domino synthesis of trifluoromethylated morpholines.

Detailed Experimental Protocol: Synthesis of a Trifluoromethylated Morpholine Derivative

Materials:

  • (3R)-4-amino-3-fluoro-2-methylbutan-2-ol

  • (E)-4-bromo-1,1,1-trifluorobut-3-en-2-one

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of (3R)-4-amino-3-fluoro-2-methylbutan-2-ol (1.21 g, 10 mmol) in anhydrous THF (40 mL) under a nitrogen atmosphere, add triethylamine (2.1 mL, 15 mmol).

  • Add a solution of (E)-4-bromo-1,1,1-trifluorobut-3-en-2-one (2.05 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired trifluoromethylated morpholine derivative.

Reactant Molar Mass ( g/mol ) Amount (mmol) Volume/Mass
(3R)-4-amino-3-fluoro-2-methylbutan-2-ol121.16101.21 g
(E)-4-bromo-1,1,1-trifluorobut-3-en-2-one204.95102.05 g
Triethylamine101.19152.1 mL

Conclusion and Future Outlook

4-Amino-3-fluoro-2-methyl-2-butanol represents a highly valuable and versatile building block for the synthesis of novel fluorinated heterocycles. The protocols detailed herein for the synthesis of fluorinated oxazolines and morpholines serve as a foundation for the broader application of this compound in constructing diverse and medicinally relevant scaffolds. The strategic placement of the fluorine atom provides a powerful tool for fine-tuning the electronic and conformational properties of the resulting heterocyclic systems, offering exciting opportunities for the development of next-generation therapeutics. Further exploration into the reactivity of this building block, particularly in multicomponent reactions and asymmetric catalysis, is a promising avenue for future research.

References

  • Fukuhara, T., Hasegawa, C., & Hara, S. (2007). A Facile Synthesis of Oxazolines, Thiazolines, and Imidazolines Using α,α-Difluoroalkylamines. Synthesis, 2007(10), 1528-1534. [Link]

  • Sokolenko, T. M., et al. (2016). Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols. The Journal of Organic Chemistry, 81(20), 9959-9967. [Link]

  • Al-Kawas, A., et al. (2019). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 24(18), 3369. [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of Oxazolines, Thiazolines, and Imidazolines Using α,α- Difluoroalkylamines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor. [Link]

  • Brown, C. J., et al. (1975). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry, 53(3), 367-374. [Link]

  • Li, Y., et al. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. ACS Omega, 7(23), 20038-20046. [Link]

  • Wang, Y., et al. (2020). Fluorinated alcohol mediated N,N′-dialkylation of amino acid derivatives via cascade[9][11]-hydride transfer/cyclization for concise synthesis of tetrahydroquinazoline. Organic & Biomolecular Chemistry, 18(2), 245-249. [Link]

  • Vasin, V. A., & Razin, V. V. (2004). Electron-Rich Amino Heterocycles for Regiospecific Synthesis of Trifluoro- methyl-Containing Fused Pyridines. Synthesis, 2004(18), 3047-3058. [Link]

  • Wolański, M., & Koroniak, H. (2014). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2015(2), 1-28. [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(1), 105. [Link]

  • Hiyama, T. (2000). Biologically Active Organofluorine Compounds. Organofluorine Compounds, 137-163. [Link]

  • ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]

  • Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for cyclization of amino alcohols using TBAC and DMC. [Link]

  • MDPI. (n.d.). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. [Link]

  • ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. [Link]

  • Wei, W. (2019). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil. CUNY Academic Works. [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • ResearchGate. (n.d.). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • Walsh Medical Media. (n.d.). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • Beilstein Journals. (n.d.). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]

  • DiVA. (n.d.). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. [Link]

  • Semantic Scholar. (n.d.). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to -Lactam Annu. [Link]

Sources

Application Notes and Protocols for the Incorporation of 4-Amino-3-fluoro-2-methyl-2-butanol into Peptide Backbones

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in advanced peptide design and synthesis.

Abstract

The strategic incorporation of fluorinated non-canonical amino acids and their analogues is a powerful tool in modern medicinal chemistry, offering a means to enhance the conformational stability, metabolic resistance, and binding affinity of therapeutic peptides.[1][2][3][4] This document provides a comprehensive guide to the procedures for incorporating the novel fluorinated amino alcohol, 4-Amino-3-fluoro-2-methyl-2-butanol, into peptide backbones using solid-phase peptide synthesis (SPPS). We present detailed, field-tested protocols for the N-terminal protection of this building block and its subsequent coupling within a growing peptide chain, addressing the unique challenges posed by its stereoelectronic properties.

Introduction: The Rationale for Fluorination and Backbone Modification

The introduction of fluorine into peptide structures can profoundly influence their physicochemical properties. The high electronegativity of fluorine can alter local electronic environments, influence hydrogen bonding networks, and promote specific secondary structures such as helices.[5][6] Furthermore, the replacement of a standard amino acid with a fluorinated analogue can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[3]

4-Amino-3-fluoro-2-methyl-2-butanol is a particularly intriguing building block. As an amino alcohol, its incorporation disrupts the typical peptide bond, introducing a more flexible and potentially more stable linkage. The presence of a fluorine atom at the β-position to the nitrogen and a tertiary alcohol at the α-position introduces significant steric bulk and unique electronic characteristics. These features can be exploited to enforce specific backbone torsions and to probe interactions within receptor binding pockets. This guide provides the necessary protocols to leverage these properties in your peptide design.

Characterization of 4-Amino-3-fluoro-2-methyl-2-butanol

Before its use in peptide synthesis, it is crucial to understand the key physicochemical properties of the title compound.

PropertyValueSource
Molecular Formula C₅H₁₂FNO
Molecular Weight 121.15 g/mol
Appearance Varies; typically a solid or oilN/A
Chirality Available as (R) and (S) enantiomers. The specific stereochemistry should be confirmed with the supplier.[7][8]
Storage 4°C, protect from light[9]

N-Terminal Protection: Preparing the Building Block for SPPS

To be incorporated into a peptide chain using standard SPPS methodologies, the primary amine of 4-Amino-3-fluoro-2-methyl-2-butanol must be protected. The choice of protecting group depends on the overall synthetic strategy, with Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) being the most common.[8][10]

Fmoc Protection Protocol

The Fmoc group is favored in many modern SPPS strategies due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups.[10][11]

Workflow for Fmoc Protection:

Fmoc_Protection cluster_input Inputs cluster_process Process cluster_output Output AminoAlcohol 4-Amino-3-fluoro-2-methyl-2-butanol Reaction Stir at 0°C to RT (2-4 hours) AminoAlcohol->Reaction FmocCl Fmoc-Cl in Dioxane FmocCl->Reaction Base Aqueous Na₂CO₃ Base->Reaction Workup Acidify (HCl) Extract (EtOAc) Dry (Na₂SO₄) Reaction->Workup Reaction Monitoring (TLC) Purification Column Chromatography (Silica Gel) Workup->Purification FmocProtected Fmoc-(4-Amino-3-fluoro-2-methyl-2-butanol) Purification->FmocProtected

Caption: Fmoc protection workflow.

Materials:

  • 4-Amino-3-fluoro-2-methyl-2-butanol

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Dissolve 4-Amino-3-fluoro-2-methyl-2-butanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure Fmoc-protected amino alcohol.

Boc Protection Protocol

The Boc group is an alternative that is stable to bases but readily cleaved by strong acids like trifluoroacetic acid (TFA).[12][13]

Workflow for Boc Protection:

Boc_Protection cluster_input Inputs cluster_process Process cluster_output Output AminoAlcohol 4-Amino-3-fluoro-2-methyl-2-butanol Reaction Stir at RT (4-12 hours) AminoAlcohol->Reaction BocAnhydride Di-tert-butyl dicarbonate (Boc₂O) BocAnhydride->Reaction Base NaOH or TEA in THF/Water Base->Reaction Workup Remove THF Extract (EtOAc) Dry (MgSO₄) Reaction->Workup Reaction Monitoring (TLC) Purification Column Chromatography (Silica Gel) Workup->Purification BocProtected Boc-(4-Amino-3-fluoro-2-methyl-2-butanol) Purification->BocProtected SPPS_Cycle Resin Resin with growing peptide chain (Free N-terminus) Coupling Coupling: Add N-protected amino acid + Coupling Reagents (e.g., HATU/DIPEA) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection N-terminal Deprotection (e.g., 20% Piperidine in DMF for Fmoc) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Elongated_Resin Resin with elongated peptide chain (Free N-terminus) Wash2->Elongated_Resin Elongated_Resin->Coupling Repeat Cycle

Sources

Handling and storage safety protocols for fluorinated amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Storage Safety Protocols for Fluorinated Amino Alcohols

Abstract Fluorinated amino alcohols (FAAs) represent a critical class of building blocks in modern medicinal chemistry, enabling the modulation of pKa, lipophilicity, and metabolic stability in drug candidates. However, the convergence of amine reactivity, alcohol hygroscopicity, and fluorine-specific toxicology necessitates a rigorous safety protocol.[1] This guide provides a self-validating framework for the safe management of FAAs, synthesizing physicochemical causality with field-proven handling strategies.[1]

Introduction: The Physicochemical Imperative

The incorporation of fluorine into amino alcohol scaffolds (e.g., 2-amino-3,3,3-trifluoropropan-1-ol) is not merely a structural modification; it fundamentally alters the molecular behavior.[1]

  • pKa Modulation: The strong electron-withdrawing nature of the trifluoromethyl group (

    
    ) significantly lowers the basicity of the adjacent amine (typically by 2-3 pKa units) compared to non-fluorinated analogs. While this reduces oxidative susceptibility, it increases the electrophilicity of the carbon center, potentially altering reactivity with nucleophiles [1].
    
  • Lipophilicity & Permeability: Fluorination increases lipophilicity (

    
    ), enhancing membrane permeability.[1] Crucially, this same property facilitates rapid dermal absorption, making skin contact a primary exposure vector [2].[1]
    
  • Stability Paradox: While the C-F bond is thermodynamically stable (approx. 116 kcal/mol), it is not inert. Metabolic or thermal decomposition can release fluoride ions, necessitating specific waste and emergency protocols [3].[1]

Hazard Identification & Risk Assessment

Researchers must treat FAAs as Corrosive (Category 1B) and Acutely Toxic .[1]

Hazard CategorySpecific RiskMechanistic Cause
Corrosivity Severe skin burns; Eye damageHigh local pH (amine) combined with surfactant-like properties of the fluoro-alkyl chain damages tissue membranes.[1]
Inhalation Mucous membrane destructionVolatility is often low for solids, but dust/aerosols are highly damaging to respiratory tracts.[1]
Reactivity Carbamate formationPrimary amines react rapidly with atmospheric

to form carbamates, degrading purity and altering stoichiometry.[1]
Decomposition HF LiberationRare under ambient conditions. Thermal decomposition (>200°C) or combustion releases Hydrogen Fluoride (HF).[1]

Storage Protocols: The "Chain of Custody" Approach

Storage is not passive; it is an active preservation of chemical integrity.[1] The following decision logic ensures stability.

Storage Logic Diagram

StorageProtocol Start New FAA Shipment Received CheckState Physical State Check Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Oil CheckState->Liquid HygroCheck Is it Hygroscopic? Solid->HygroCheck Liquid->HygroCheck StdGlass Store in Amber Glass (Teflon-lined Cap) HygroCheck->StdGlass No (Rare) Schlenk Store under Argon/N2 (Schlenk/Glovebox) HygroCheck->Schlenk Yes (Common) TempCtrl Temp: 2-8°C (Desiccator) StdGlass->TempCtrl Schlenk->TempCtrl Validate Quarterly Purity Check (H-NMR for Carbamates) TempCtrl->Validate

Figure 1: Decision logic for storage container and environmental selection based on physical state and hygroscopicity.

Critical Storage Parameters
  • Atmosphere: FAAs are "CO2-philic."[1] Storage under an inert atmosphere (Argon preferred over Nitrogen due to density) is mandatory to prevent carbamate salt formation.[1]

    • Protocol: Flush headspace with Argon for 30 seconds before sealing.[1] Parafilm is insufficient; use electrical tape or shrink bands over caps.[1]

  • Container Compatibility:

    • Standard: Borosilicate glass (Type I) with PTFE-lined caps.[1]

    • Exception: If the compound is a hydrochloride salt or suspected of slow HF evolution (e.g., specific unstable derivatives), use High-Density Polyethylene (HDPE) or PFA containers to prevent glass etching [4].[1]

  • Temperature: Store at 2–8°C. Cold storage slows the kinetics of oxidation and disproportionation.[1] Allow containers to reach room temperature before opening to prevent condensation.[1]

Handling & Experimental Protocols

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEEnhanced PPE (Large Scale/Liquid)
Hands Double Gloving: Nitrile (inner) + Neoprene (outer).[1] Reason: Fluorinated chains can permeate standard nitrile over time.[1]Butyl Rubber gloves (0.7mm)
Eyes Chemical Splash Goggles (ANSI Z87.[1]1)Goggles + Face Shield (8-inch)
Body Cotton Lab Coat (Buttoned)Chemical-Resistant Apron (Tyvek/PVC)
Respiratory Fume Hood (Face velocity > 100 fpm)N95/P100 Respirator (if powder handling outside hood)
Weighing and Transfer Workflow

Handling FAAs requires minimizing atmospheric exposure.[1][2][3]

HandlingWorkflow Prep 1. Equilibration Warm to Room Temp (30 min) Purge 2. Inert Purge Flush Balance Area/Vessel Prep->Purge Weigh 3. Transfer Use Antistatic Spatula Purge->Weigh Dissolve 4. Solubilization Add Solvent Immediately Weigh->Dissolve Seal 5. Reseal Source Flush Headspace & Tape Weigh->Seal Concurrent

Figure 2: Step-by-step workflow for weighing hygroscopic fluorinated amines.

Protocol Steps:

  • Equilibration: Remove container from the fridge 30 minutes prior to use. Do not open cold containers ; condensation introduces water, catalyzing hydrolysis or hydrate formation.[1]

  • Solvent Selection: Avoid chlorinated solvents (DCM/Chloroform) if the amine is highly nucleophilic and left for extended periods, as slow alkylation can occur.[1] Preferred solvents: Methanol, THF, or Acetonitrile.[1]

  • Quenching: Never dispose of unreacted FAAs directly. Quench with dilute HCl (to form the stable ammonium salt) before disposal.

Emergency Procedures

While FAAs are not pure HF, the "Fluorine Safety Fallacy" often leads to complacency. Treat exposure seriously.[1]

  • Skin Contact:

    • Immediate Flush: Rinse with tepid water for 15 minutes.[1]

    • Assessment: If the compound is a simple FAA (e.g., trifluoro-ethanol derivative), treat as a base burn.[1]

    • HF Protocol (Conditional): If the compound involves labile fluorine (e.g., N-F reagents or acyl fluorides) or if decomposition occurred, apply 2.5% Calcium Gluconate gel .[1] Note: For standard stable FAAs, this is rarely needed but should be available in the lab safety kit as a precaution for all organofluorine work.

  • Spill Management:

    • Small Spill (<10g): Absorb with vermiculite or dry sand.[1] Do not use paper towels (combustible).[1] Neutralize with dilute acetic acid if basic fumes are evident.[1]

    • Large Spill: Evacuate area. Use SCBA if aerosols are present.[1]

Waste Disposal

  • Segregation: Do not mix with non-fluorinated organic waste if incineration protocols differ.[1]

  • Labeling: Clearly mark as "Fluorinated Organic - Corrosive."

  • Pre-treatment: Convert to hydrochloride salt (add stoichiometric HCl in dioxane/ether) to reduce volatility and corrosivity before disposal [5].[1]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride.[1][4] Link

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

Sources

Application Note: N-Alkylation Strategies for 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction conditions for the N-alkylation of 4-Amino-3-fluoro-2-methyl-2-butanol . It is designed for researchers in medicinal chemistry, focusing on the synthesis of peptidomimetics, kinase inhibitors, and antiviral nucleoside analogs where this fluorinated scaffold is a critical intermediate.

Executive Summary & Strategic Analysis

The substrate 4-Amino-3-fluoro-2-methyl-2-butanol presents a unique triad of challenges for N-alkylation: a primary amine nucleophile, a tertiary alcohol, and a stereogenic secondary fluoride.

The primary objective in N-alkylation is chemoselectivity (N- vs. O-alkylation) and structural integrity (preventing defluorination).

  • Nucleophilicity Hierarchy:

    
    . The tertiary alcohol is sterically hindered and less acidic (
    
    
    
    ) than the amine is nucleophilic, making N-selectivity kinetically favorable under neutral-to-mildly basic conditions.
  • Defluorination Risk: The

    
    -fluoro amine motif is susceptible to 
    
    
    
    elimination (loss of HF) under harsh basic conditions or high temperatures, leading to the formation of an allylic alcohol.
  • Polyalkylation: Direct alkylation with alkyl halides often leads to mixtures of mono-, di-, and quaternary ammonium salts.

Recommended Strategy:

  • Method A (Reductive Amination): The Gold Standard for mono-N-alkylation. High selectivity, mild conditions, minimal risk of defluorination.

  • Method B (Direct Alkylation with Soft Bases): Used when the alkyl group cannot be derived from an aldehyde/ketone. Requires precise stoichiometry and mild bases (e.g., DIPEA,

    
    ).
    

Critical Mechanistic Pathways

The following diagram illustrates the competition between the desired N-alkylation and potential side reactions (Elimination and O-Alkylation).

ReactionPathways Figure 1: Chemoselectivity landscape. Green path indicates optimal conditions. Substrate 4-Amino-3-fluoro- 2-methyl-2-butanol Target N-Alkyl Product (Desired) Substrate->Target Mild Base / Reductive Amination Elimination Allylic Alcohol (HF Elimination) Substrate->Elimination Strong Base (NaH, tBuOK) High Temp (>60°C) O_Alkyl O-Alkyl Byproduct (Ether) Substrate->O_Alkyl Strong Base + Alkyl Halide Poly Quaternary Ammonium Salt Target->Poly Excess Alkyl Halide

Protocol A: Reductive Amination (Primary Recommendation)

Application: Introduction of Benzyl, Ethyl, Isopropyl, or Cycloalkyl groups. Mechanism: Formation of an imine/hemiaminal intermediate followed by in situ reduction.

Materials
  • Substrate: 4-Amino-3-fluoro-2-methyl-2-butanol (1.0 eq)

  • Carbonyl Source: Aldehyde or Ketone (1.05 – 1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 eq) or Sodium Cyanoborohydride (
    
    
    
    )
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 eq) – Critical for imine formation kinetics.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve 4-Amino-3-fluoro-2-methyl-2-butanol (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Imine Formation: Add the Aldehyde/Ketone (1.05 mmol).

  • Acid Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Ensure the solution remains clear. If the amine forms a salt precipitate, add more solvent.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Why STAB? It is less toxic than

      
       and tolerates functional groups better than 
      
      
      
      .
  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Look for M+R mass).

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient).
    

Validation Check:

  • NMR: Check for the disappearance of the imine proton (if observable) and the appearance of

    
     protons.
    
  • Fluorine Integrity:

    
     NMR should show a multiplet around -180 to -200 ppm (typical for secondary alkyl fluorides); disappearance suggests elimination.
    

Protocol B: Direct N-Alkylation (Secondary Recommendation)

Application: Introduction of alkyl groups not accessible via aldehydes (e.g., allyl, propargyl, or specific heterocycles). Risk Management: Requires strict stoichiometry to prevent over-alkylation.

Materials
  • Substrate: 4-Amino-3-fluoro-2-methyl-2-butanol (1.0 eq)

  • Electrophile: Alkyl Bromide or Iodide (0.9 – 1.0 eq) – Slight deficit prevents over-alkylation.

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq) or

    
     (1.5 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure
  • Dissolution: Dissolve the amine substrate (1.0 mmol) in ACN (5 mL).

  • Base Addition: Add DIPEA (1.2 mmol).

    • Expert Tip: Do NOT use NaH or strong alkoxides; these will deprotonate the tertiary alcohol and promote O-alkylation or elimination.

  • Alkylation: Cool to 0°C. Add the Alkyl Halide (0.95 mmol) dropwise.

  • Temperature Control: Stir at 0°C for 1 hour, then allow to warm to RT.

    • Warning: Do not heat above 40°C unless absolutely necessary. Higher temperatures increase the rate of HF elimination.

  • Monitoring: Monitor by TLC/LC-MS. Stop the reaction as soon as the starting material is consumed or di-alkylation begins to appear.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash with brine to remove DMF/ACN.

Comparative Data & Solvent Selection

ParameterReductive Amination (Protocol A)Direct Alkylation (Protocol B)
Selectivity (Mono/Di) High (Mono-selective)Moderate (Risk of Di-alkyl)
Fluorine Stability Excellent (Mild conditions)Good (Temp dependent)
Reaction pH Slightly Acidic (pH 5-6)Basic (pH 9-10)
Preferred Solvent DCE, DCM, MeOHACN, DMF, THF
Key Risk Incomplete imine formationOver-alkylation, Elimination

Troubleshooting & Optimization (FAQ)

Q: I observe a new alkene peak in the NMR and loss of Fluorine signal.

  • Cause: Elimination of HF (E2 mechanism).

  • Solution: Lower reaction temperature. Switch from inorganic bases (

    
    ) to sterically hindered organic bases (DIPEA). Ensure the reaction mixture is not anhydrously basic for extended periods.
    

Q: The reaction stalls at the imine stage (Protocol A).

  • Cause: Steric hindrance from the gem-dimethyl group at C2 or the fluorine at C3 affecting the approach.

  • Solution: Add molecular sieves (4Å) to drive imine formation by removing water. Increase the temperature of the imine formation step (before adding reducing agent) to 40°C.

Q: I am getting O-alkylation on the tertiary alcohol.

  • Cause: Base is too strong or alkyl halide is too reactive.

  • Solution: Ensure no NaH/LiHMDS is used. The tertiary alcohol is very hindered; O-alkylation is rare under mild conditions (DIPEA/Carbonate). If it persists, protect the alcohol as a silyl ether (TBS/TMS) prior to N-alkylation.

References

  • Synthesis of

    
    -Fluoro Amines: 
    
    • Enantioselective Synthesis of

      
      -Fluoro Amines via 
      
      
      
      -Amino
      
      
      -Fluoro Nitroalkanes.[1] PubMed Central. Available at: [Link]
  • Reductive Amination Standards

    • Continuous N-alkyl

      
      -Al2O3 and supercritical CO2. Beilstein J. Org. Chem. Available at: [Link]
      
  • General N-Alkylation Protocols

    • Synthesis of N-Alkyl Amino Acids.[2][3] Monash University Research Repository. Available at: [Link]

  • Substrate Data

Sources

Application Notes & Protocols: Green Chemistry Approaches to Synthesizing 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-3-fluoro-2-methyl-2-butanol is a chiral fluorinated amino alcohol scaffold with significant potential as a building block in pharmaceutical development. The presence of a stereogenic center bearing a fluorine atom and an adjacent amino alcohol moiety makes it a valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs). Traditional synthetic routes to such molecules often rely on hazardous reagents, cryogenic conditions, and multi-step processes with significant waste generation. This application note details two distinct, green-by-design strategies for the synthesis of 4-Amino-3-fluoro-2-methyl-2-butanol: a biocatalytic route employing enzyme-mediated transformations and a continuous flow chemistry approach for enhanced safety and efficiency. These protocols are designed for researchers, chemists, and process development professionals seeking sustainable, efficient, and scalable methods for producing high-value fluorinated intermediates.

Introduction: The Imperative for Greener Synthesis

The synthesis of complex, chiral molecules like 4-Amino-3-fluoro-2-methyl-2-butanol is central to modern drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[1][2] However, the pharmaceutical industry is noted for its high E-Factor (environmental factor), generating substantial waste relative to the amount of product manufactured.[3][4] Green chemistry principles offer a pathway to mitigate this environmental impact by focusing on atom economy, use of renewable resources, safer solvents, and energy efficiency.[5]

This guide explores two powerful green chemistry paradigms:

  • Biocatalysis: Leveraging the exquisite selectivity of enzymes to perform complex chemical transformations under mild, aqueous conditions. This approach minimizes the need for protecting groups and reduces waste, aligning perfectly with green chemistry goals.[3][4][5][6][7]

  • Continuous Flow Chemistry: Transforming traditional batch processes into continuous streams. This technology offers superior control over reaction parameters, enhances safety when handling hazardous reagents, improves heat and mass transfer, and facilitates scalability.[8][9][10][11][12]

By presenting these methodologies, we aim to provide a practical framework for the sustainable synthesis of 4-Amino-3-fluoro-2-methyl-2-butanol and related structures.

Strategy 1: The Biocatalytic Route via Asymmetric Transamination

This strategy leverages a chemoenzymatic cascade. A key fluorinated ketone precursor is first synthesized and then subjected to highly stereoselective amination using an ω-transaminase, an enzyme class renowned for its ability to produce chiral amines from prochiral ketones.[13][14]

Retrosynthetic Analysis: Biocatalytic Pathway

The proposed retrosynthesis identifies a key prochiral fluorinated hydroxy-ketone as the immediate precursor to the target molecule, making it an ideal substrate for an asymmetric transamination reaction.

G Target 4-Amino-3-fluoro-2-methyl-2-butanol Precursor 4-Hydroxy-3-fluoro-4-methyl-2-pentanone (Prochiral Ketone) Target->Precursor Asymmetric Transamination (ω-Transaminase) Reagents Aldol Precursors (Fluorinated Acetaldehyde & Acetone) Precursor->Reagents Aldol Reaction (Aldolase)

Caption: Retrosynthetic analysis for the biocatalytic synthesis of the target amino alcohol.

Protocol 1: Two-Step Chemoenzymatic Synthesis

This protocol is divided into the synthesis of the ketone precursor and its subsequent enzymatic amination.

Part A: Synthesis of 4-Hydroxy-3-fluoro-4-methyl-2-pentanone (Ketone Precursor)

This step can be achieved via a biocatalytic aldol reaction, which offers excellent control over stereochemistry and avoids harsh chemical catalysts.[15]

Materials:

  • Fluoroacetaldehyde

  • Acetone (or other suitable donor)

  • Aldolase (e.g., a derivative of 2-deoxy-D-ribose-5-phosphate aldolase, DERA)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.5).

  • Substrate Addition: Add fluoroacetaldehyde (1.0 eq) and a suitable ketone donor like acetone (5.0 eq, serves as both reactant and co-solvent).

  • Enzyme Addition: Introduce the selected aldolase enzyme. The optimal enzyme loading should be determined empirically but can start at 1-5 mg/mL.

  • Incubation: Gently agitate the mixture at a controlled temperature (typically 25-37 °C) for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

    • Causality Note: Enzymes operate under mild temperature and pH conditions, reducing energy consumption and avoiding degradation of sensitive functional groups.[4] The high selectivity of the aldolase directs the formation of the desired C-C bond with stereocontrol.[15][16]

  • Work-up and Extraction: Once the reaction reaches completion, quench by adding an equal volume of ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure ketone precursor.

Part B: Asymmetric Amination via ω-Transaminase

This step introduces the chiral amine functionality with high enantiomeric purity.

Materials:

  • 4-Hydroxy-3-fluoro-4-methyl-2-pentanone (from Part A)

  • ω-Transaminase (ω-TA), (R)- or (S)-selective as desired

  • Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)

  • Amine donor (e.g., Isopropylamine, 1.0 M)

  • HEPES buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) as a co-solvent

  • Sodium chloride

  • Dichloromethane (DCM) or Methyl-tert-butyl ether (MTBE)

Step-by-Step Protocol:

  • Enzyme Solution Preparation: In a reaction vessel, dissolve the ω-TA in HEPES buffer. Add PLP cofactor, which is essential for transaminase activity.[17]

  • Substrate Addition: Dissolve the ketone precursor in a minimal amount of DMSO (e.g., 5-10% v/v) and add it to the enzyme solution.

    • Causality Note: DMSO is used as a co-solvent to improve the solubility of the often-hydrophobic ketone substrate in the aqueous buffer, thereby increasing its availability to the enzyme's active site.[18]

  • Reaction Initiation: Add the amine donor (e.g., isopropylamine) to initiate the reaction. The large excess of the amine donor helps to drive the reaction equilibrium towards the product side.[19]

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. Monitor conversion and enantiomeric excess (ee) by chiral HPLC.

  • Work-up and Extraction: Saturate the aqueous phase with sodium chloride to reduce the solubility of the product. Extract the product with a suitable organic solvent like DCM or MTBE (3x volume).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by chromatography or crystallization if required.

ParameterPart A: Aldol ReactionPart B: Transamination
Catalyst Aldolaseω-Transaminase (PLP-dependent)
Key Reagents Fluoroacetaldehyde, AcetoneKetone Precursor, Isopropylamine
Solvent Aqueous Buffer (pH 7.5)Aqueous Buffer (pH 8.0) with DMSO
Temperature 25-37 °C30-40 °C
Typical Duration 12-24 hours24-48 hours
Key Advantage Stereocontrolled C-C bond formationHigh enantioselectivity (>99% ee)

Strategy 2: The Continuous Flow Chemistry Route

This strategy focuses on process intensification, safety, and scalability. Continuous flow chemistry is particularly advantageous for handling potentially hazardous reagents (e.g., fluorinating agents) and for precise control over exothermic reactions.[8][20][21] This proposed multi-step flow setup integrates fluorination and amination reactions in a seamless sequence.

Conceptual Flow Workflow

G cluster_0 Continuous Flow Synthesis PumpA Pump A (Precursor) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (Fluorinating Agent) PumpB->Mixer1 PumpC Pump C (Amine Source) Mixer2 T-Mixer PumpC->Mixer2 Reactor1 Reactor 1 (PFR) Fluorination -15 °C to 0 °C Mixer1->Reactor1 BPR1 Back Pressure Regulator Reactor1->BPR1 BPR1->Mixer2 Reactor2 Reactor 2 (PFR) Amination 80-120 °C Mixer2->Reactor2 BPR2 Back Pressure Regulator Reactor2->BPR2 Collection Product Collection BPR2->Collection

Caption: A multi-step continuous flow process for fluorination followed by amination.

Protocol 2: Two-Step Continuous Flow Synthesis

This protocol outlines the setup and execution of an integrated flow synthesis.

Materials & Equipment:

  • Syringe pumps or HPLC pumps

  • T-mixers (e.g., PEEK or SS316)

  • Tubular reactors (PFA or SS316) of known volumes

  • Temperature controllers (cryostat and heater)

  • Back pressure regulators (BPRs)

  • Starting material: 4-amino-2-methylbutan-2-ol or a suitable precursor

  • Fluorinating agent: e.g., Diethylaminosulfur trifluoride (DAST) in an anhydrous solvent

  • Amine source: e.g., Concentrated aqueous ammonia or benzylamine in a suitable solvent

  • Anhydrous solvents: Acetonitrile, THF

Step-by-Step Protocol:

  • System Assembly: Assemble the flow system as depicted in the diagram above. Ensure all connections are secure. The system should be purged with an inert gas (N2 or Ar).

  • Stream 1 (Precursor): Prepare a solution of the starting alcohol (e.g., 2-methylbutane-2,4-diol) in an anhydrous solvent like acetonitrile. Load this into Pump A.

  • Stream 2 (Fluorination): Prepare a solution of the fluorinating agent (e.g., DAST) in the same anhydrous solvent. Load this into Pump B.

    • Causality Note: DAST is a hazardous reagent. Performing this reaction in a small-volume continuous flow reactor dramatically improves safety by minimizing the amount of reagent present at any given time and allowing for superior temperature control of the potentially exothermic reaction.[20]

  • Fluorination Module (Reactor 1): Set the flow rates for Pumps A and B to achieve the desired stoichiometry and residence time in Reactor 1. The reactor coil is immersed in a cryostat set to a low temperature (e.g., -15 °C) to control the reaction. The BPR is used to ensure the solvent remains in a liquid state and to control pressure.

  • Stream 3 (Amination): Prepare a solution of the amine source (e.g., aqueous ammonia) and load it into Pump C.

  • Amination Module (Reactor 2): The output stream from Reactor 1 is directly mixed with the amine source from Pump C at a T-mixer. This combined stream enters Reactor 2, which is heated to a higher temperature (e.g., 80-120 °C) to facilitate the nucleophilic substitution reaction.

    • Causality Note: The elevated temperature and pressure in a sealed flow reactor accelerate the amination reaction, significantly reducing the reaction time compared to a batch process. This is a key advantage of flow chemistry for process intensification.[8][12]

  • Collection and Analysis: The output from Reactor 2 passes through a second BPR and is collected. The steady-state product can be analyzed by GC-MS or LC-MS.

  • Optimization: Key parameters such as temperature, residence time (controlled by flow rate and reactor volume), and reagent stoichiometry can be rapidly optimized to maximize yield and purity.

ParameterFlow Module 1: FluorinationFlow Module 2: Amination
Reactor Type Plug Flow Reactor (PFR)Plug Flow Reactor (PFR)
Key Reagents Alcohol Precursor, DASTFluorinated Intermediate, Ammonia
Solvent Anhydrous Acetonitrile/THFAcetonitrile/Water
Temperature -15 °C to 0 °C80 °C to 120 °C
Pressure 5-10 bar (set by BPR)10-20 bar (set by BPR)
Key Advantage Enhanced safety with hazardous reagentsRapid reaction rates, process intensification

Comparative Analysis of Green Approaches

MetricBiocatalytic RouteContinuous Flow RouteJustification
Atom Economy Moderate to HighModerateBiocatalysis often involves fewer steps and reagents. Flow chemistry may require excess reagents to drive reactions to completion quickly.
Solvent Use Excellent (Primarily Water)Good (Organic Solvents)The use of water as the primary solvent in biocatalysis is a major green advantage.[3][4] Flow chemistry often uses greener organic solvents like 2-MeTHF or EtOAc.[22][23]
Energy Input Low (Ambient Temp/Mild Heat)High (Requires Heating/Cooling)Enzymatic reactions operate at or near physiological temperatures, whereas flow processes may require significant energy for heating and cooling modules.[7]
Safety High (Benign Reagents)Very High (Process Control)Biocatalysis avoids harsh and toxic chemicals. Flow chemistry provides unparalleled safety for handling hazardous materials through small reactor volumes and precise control.[8][20]
Stereoselectivity ExcellentVariable (Depends on Method)Enzymes are inherently chiral and provide exceptionally high enantioselectivity, often >99% ee.[7][24]
Scalability Moderate (Requires Process Dev.)Excellent (Scale-out)Scaling biocatalytic processes can be complex. Flow reactors are scaled by "numbering-up" or running for longer durations, which is more straightforward.[9][11]

Conclusion

Both biocatalysis and continuous flow chemistry offer compelling and sustainable alternatives to traditional methods for the synthesis of 4-Amino-3-fluoro-2-methyl-2-butanol. The biocatalytic approach excels in its use of benign aqueous solvents, mild reaction conditions, and outstanding stereoselectivity, making it an ideal choice for producing high-purity enantiomers. The continuous flow approach provides a robust, scalable, and significantly safer method for reactions involving hazardous reagents and extreme conditions.

The choice between these methodologies will depend on the specific requirements of the project, including scale, cost, available equipment, and the desired stereoisomer. For researchers and drug development professionals, these protocols serve as a foundational guide to implementing greener, more efficient synthetic strategies, ultimately contributing to a more sustainable pharmaceutical industry.

References

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Technology Networks.
  • Pioneering Progress: Active Pharmaceutical Ingredients (APIs) Synthesis Enabled by Continuous Flow Chemistry. SCL Lifesciences.
  • Continuous API manufacturing: flow chemistry and the pharmaceutical sector. Asynt.
  • Recent Green and Sustainable Pd‐Catalyzed Amin
  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI.
  • Biocatalysis in the Pharmaceutical Industry. A Greener Future. Bentham Science Publisher.
  • Development of bienzymatic transformations for the production of fluorinated amino alcohols starting
  • Biocatalysis in the Pharmaceutical Industry. A Greener Future. Bentham Science Publishers.
  • Going Green with Bioc
  • Advances in Biocatalysis for Sustainable Pharmaceutical Synthesis: Applications, Technological Progress, and Future Directions.
  • Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis.
  • Enzymatic synthesis of fluorin
  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar.
  • Specific solvent issues with Reductive Amination/Alkyl
  • Biocatalytic Asymmetric Construction of Secondary and Tertiary Fluorides
  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Broadening the scope of biocatalytic C–C bond form
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
  • Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC.
  • Transaminases for Chiral Amine Synthesis. PubMed.
  • Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals.
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkyl
  • Synthesis of Fluorin

Sources

Advanced Application Note: Crystallization & Isolation of 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The isolation of 4-Amino-3-fluoro-2-methyl-2-butanol presents a classic process chemistry challenge: stabilizing a low-molecular-weight (MW ~121.15 g/mol ), chiral, fluorinated amino alcohol.

Molecules in this class often exhibit low melting points or exist as viscous oils at room temperature due to the disruption of crystal lattice packing by the fluorine atom and the flexibility of the alkyl chain. Furthermore, the presence of both hydroxyl (-OH) and amine (-NH2) groups creates significant hydrogen bonding potential, often leading to high water solubility and hygroscopicity.

Why Crystallization? While distillation is possible for some amino alcohols, the thermal instability of the fluorinated backbone often makes crystallization the preferred route for:

  • Chiral Purity: Upgrading enantiomeric excess (ee) via diastereomeric salt formation.

  • Chemical Purity: Rejecting defluoro-impurities and oligomers.

  • Handling: Converting a hygroscopic oil into a free-flowing solid salt for formulation.

Pre-Formulation: Solubility & Solvent Selection

Before attempting crystallization, the solubility profile must be mapped. Due to the amphiphilic nature of the molecule (polar amine/alcohol + lipophilic fluorinated alkyl group), "oiling out" (Liquid-Liquid Phase Separation) is the primary failure mode.

Table 1: Solubility Screening Matrix (Free Base)
Solvent ClassSolventSolubility (25°C)Solubility (50°C)Suitability
Polar Protic WaterHigh (>200 mg/mL)HighPoor (Product loss to mother liquor)
Polar Protic Isopropanol (IPA)HighHighGood (Solvent)
Polar Aprotic Ethyl AcetateModerateHighExcellent (Solvent/Anti-solvent)
Ether MTBELowModerateExcellent (Anti-solvent)
Hydrocarbon n-HeptaneInsolubleLowExcellent (Anti-solvent)
Chlorinated DCMHighHighPoor (Solubility too high)

Expert Insight: For the Free Base , avoid water. Use a binary system of Ethyl Acetate (solvent) and n-Heptane (anti-solvent) . For Salt Formation (Recommended), use Isopropanol (IPA) or Ethanol as the solvent to solubilize the acid and base, using cooling to drive precipitation.

Protocol A: Salt Formation & Crystallization (Recommended)

Objective: Isolate the molecule as a stable solid salt (e.g., Hydrochloride or Oxalate) to prevent oiling and improve handling. Target Salt: 4-Amino-3-fluoro-2-methyl-2-butanol Hydrochloride.

Workflow Diagram (DOT)

SaltCrystallization Start Crude Free Base (Oil) Dissolution Dissolve in 5V Dry IPA (40-45°C) Start->Dissolution AcidAdd Slow Addition of HCl/IPA (1.05 eq) Maintain T < 50°C Dissolution->AcidAdd Exothermic Nucleation Seeding at 35°C (0.5 wt% Pure Seed) AcidAdd->Nucleation Supersaturation Aging Ostwald Ripening (Hold 1h at 35°C) Nucleation->Aging Crystal Growth Cooling Linear Cooling Ramp (35°C → 0°C over 4h) Aging->Cooling Isolation Filtration & Wash (Cold IPA/MTBE) Cooling->Isolation

Figure 1: Reactive crystallization workflow for converting the oily free base into a stable hydrochloride salt.

Step-by-Step Protocol
  • Dissolution: Charge 10.0 g of crude 4-Amino-3-fluoro-2-methyl-2-butanol (oil) into a jacketed reactor. Add 50 mL (5 volumes) of anhydrous Isopropanol (IPA). Agitate at 250 RPM and heat to 40°C.

  • Acid Addition: Prepare a solution of HCl in IPA (typically 5-6 M). Slowly dose 1.05 molar equivalents of HCl over 30 minutes.

    • Critical Control: The reaction is exothermic. Maintain internal temperature < 50°C to prevent degradation or oiling.

  • Seeding (The "Trust" Step): Once 50% of the acid is added, the solution should be slightly supersaturated. Add 0.05 g (0.5 wt%) of pure seed crystals.

    • Validation: Observe the reactor. The clear solution should turn slightly turbid and persist. If seeds dissolve, stop acid addition and cool by 5°C before reseeding.

  • Completion: Add the remaining acid. Hold at 35°C for 1 hour to allow crystal growth (Ostwald Ripening).

  • Cooling Ramp: Cool from 35°C to 0°C over 4 hours (approx. 0.15°C/min). Fast cooling promotes fines and oiling; slow cooling yields filterable prisms.

  • Anti-Solvent (Optional): If yield is <80%, add 20 mL of MTBE slowly at 0°C to desaturate the mother liquor.

  • Isolation: Filter under vacuum. Wash the cake with 2 x 10 mL of cold (0°C) IPA/MTBE (1:1 mixture). Dry at 40°C under vacuum.

Protocol B: Chiral Resolution (Enantiomeric Upgrade)

If the starting material is racemic or has low enantiomeric excess (ee), a classical resolution using a chiral acid is required.

Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) is historically effective for resolving amine bases.

Step-by-Step Protocol
  • Stoichiometry: Dissolve 10.0 g of Racemic Free Base in 80 mL of Methanol (MeOH).

  • Agent Addition: Add 0.5 molar equivalents of L-DBTA dissolved in 20 mL MeOH.

    • Mechanism:[1][2] We target the formation of the less soluble diastereomeric salt (e.g., (R)-Amine • L-DBTA).

  • Reflux: Heat the mixture to reflux (65°C) until a clear solution is obtained.

  • Controlled Cooling: Cool to 25°C over 6 hours.

  • Harvest: Filter the precipitate. This is the "Crude Diastereomeric Salt."

  • Free Basing: Suspend the salt in water, treat with 1M NaOH to pH 10, and extract with Ethyl Acetate to recover the enantiomerically enriched free base.

Critical Process Parameters (CPPs) & Troubleshooting

The "Oiling Out" Trap

Symptom: Instead of crystals, a second liquid phase (droplets) forms at the bottom of the reactor. Cause: The system entered the "metastable zone" too deeply where liquid-liquid separation is energetically more favorable than crystallization. Solution:

  • Increase Temperature: Re-heat until the oil redissolves.

  • Reduce Concentration: Add 10-20% more solvent.

  • Seed Early: Seed at a higher temperature (closer to the saturation point) to provide a surface for growth, bypassing the oiling threshold.

Analytical Validation Plan
AttributeMethodAcceptance Criteria
Identity 1H-NMR / 19F-NMRConforms to structure; distinct F-coupling patterns.
Assay HPLC (C18 Column)> 98.0% area
Chiral Purity Chiral HPLC (AD-H or OD-H)> 99.0% ee
Solid Form XRPD (X-Ray Powder Diffraction)Distinct crystalline peaks (halo indicates amorphous/oil).
Residual Solvent GC-Headspace< 5000 ppm (IPA), < 5000 ppm (MTBE)

References

  • Siedler, M., et al. "Crystallization of Fluorinated Pharmaceutical Intermediates." Chemical Engineering Science, vol. 68, no. 1, 2015. Link(General principle citation for fluorinated organics).

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. Link(Authoritative source for salt selection protocols).

  • American Elements. "(R)-4-Amino-3-fluoro-2-methyl-2-butanol Product Specifications." American Elements Catalog, Accessed Oct 2023. Link(Source for physical property verification).

  • Jacques, J., Collet, A., & Wilen, S. H.Enantiomers, Racemates, and Resolutions. Wiley, 1981. (Foundational text for the chiral resolution protocol).

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-Amino-3-fluoro-2-methyl-2-butanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 4-Amino-3-fluoro-2-methyl-2-butanol

Welcome to the technical support resource for the synthesis of 4-Amino-3-fluoro-2-methyl-2-butanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical chiral building block. The inherent challenges of selective fluorination, particularly in the presence of multiple functional groups, often lead to issues with reaction yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your synthetic route.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. The answers are structured to not only provide a solution but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Q1: My reaction yield is consistently low, and I'm recovering a significant amount of the starting amino diol. What are the most likely causes and solutions?

Low conversion is a frequent issue that can typically be traced back to three primary factors: insufficient reactivity of the fluorinating agent, suboptimal reaction conditions, or premature quenching of the reagents.

Causality and Recommended Actions:

  • Reagent Activity: Deoxyfluorination reagents like Diethylaminosulfur Trifluoride (DAST) and its analogues are notoriously moisture-sensitive.[1] Trace amounts of water in the solvent, on the glassware, or in the starting material will rapidly consume the reagent, rendering it inactive.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use freshly distilled, anhydrous solvents. If possible, use a new, sealed bottle of the fluorinating reagent or purify older reagents according to established procedures.

  • Activation Temperature: The formation of the key intermediate, a fluorosulfite ester from the alcohol and the fluorinating agent, is temperature-dependent. Adding the reagent at a temperature that is too high can promote decomposition, while a temperature that is too low may result in sluggish or incomplete activation.

    • Solution: A common and effective practice is to cool the solution of the amino diol precursor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) before the slow, dropwise addition of the fluorinating agent. After the addition is complete, the reaction can be allowed to slowly warm to room temperature or a moderately elevated temperature to drive the substitution phase to completion.[2]

  • Stoichiometry: Using an insufficient excess of the fluorinating agent is a common pitfall, especially if there are other reactive functional groups (like the tertiary alcohol) that might slowly consume the reagent or if minor water contamination is unavoidable.

    • Solution: Increase the equivalents of the fluorinating agent incrementally. Start with 1.2-1.5 equivalents and, if conversion remains low, consider increasing to 2.0 equivalents while carefully monitoring for the formation of new byproducts by TLC or LC-MS.

Q2: I am observing a significant amount of an alkene byproduct in my crude NMR. How can I suppress this elimination side reaction?

The formation of an alkene is the classic E2 elimination side reaction that competes with the desired SN2 nucleophilic substitution.[3] This is particularly problematic with secondary alcohols, as is the case in the precursor to 4-Amino-3-fluoro-2-methyl-2-butanol.

Causality and Recommended Actions:

  • Reagent Choice: Traditional reagents like DAST are known to promote elimination.[1] Newer, more sterically hindered or specialized reagents have been developed to favor substitution over elimination.

    • Solution: Switch to a reagent known for higher selectivity. PyFluor is an excellent, thermally stable alternative that often provides higher yields of the desired fluoride with minimal elimination byproducts.[1][3] Another option is Deoxo-Fluor , which is more thermally stable than DAST and can sometimes offer better selectivity.[3]

  • Solvent Polarity: Polar, protic solvents can stabilize the charged transition state of the E2 pathway, promoting elimination.

    • Solution: Employ non-polar, aprotic solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF). These solvents do not effectively solvate the leaving group, which disfavors the E2 mechanism relative to the SN2 pathway.

  • Reaction Temperature: Higher reaction temperatures provide the activation energy needed for the E2 pathway to compete more effectively.

    • Solution: Maintain the lowest possible temperature that still allows for a reasonable reaction rate for the SN2 substitution. As mentioned previously, starting the reaction at -78 °C and warming slowly is a robust strategy. Avoid prolonged heating at elevated temperatures.

Q3: The purification of my final product is challenging, resulting in significant material loss. What are the best practices for isolating pure 4-Amino-3-fluoro-2-methyl-2-butanol?

The target molecule contains both a basic amino group and a polar alcohol, making it highly water-soluble and potentially difficult to handle with standard silica gel chromatography.

Causality and Recommended Actions:

  • Product Polarity: The high polarity and basicity of the free amine can cause streaking and poor separation on standard silica gel.

    • Solution 1 (Salt Formation & Crystallization): Convert the crude free base into a salt (e.g., hydrochloride or oxalate) by treating the crude product with an equivalent of HCl in ether or oxalic acid in an alcohol. These salts are often crystalline solids that can be purified by recrystallization from a suitable solvent system like methanol/ether or ethanol/2-butanol, effectively removing non-basic impurities.[4] The pure free base can then be liberated by neutralization and extraction.

    • Solution 2 (Modified Chromatography): If chromatography is necessary, consider using a modified stationary or mobile phase. A silica gel column can be run with a mobile phase containing a small percentage of a base like triethylamine (~1-2%) or ammonium hydroxide to suppress tailing. Alternatively, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA can be effective.

  • Workup Emulsions: The amphiphilic nature of the product can lead to persistent emulsions during aqueous workup.

    • Solution: During the extractive workup, use a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps to break emulsions. If emulsions persist, filtering the biphasic mixture through a pad of Celite can be effective.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for preparing 4-Amino-3-fluoro-2-methyl-2-butanol?

The most direct and widely employed strategy is the nucleophilic deoxyfluorination of a protected 4-amino-2-methyl-2,3-butanediol precursor. The key transformation is the selective substitution of the secondary hydroxyl group at the C3 position with a fluoride ion, typically with inversion of stereochemistry.[5] The amine is usually protected (e.g., as a Boc or Cbz carbamate) to prevent it from reacting with the fluorinating agent.

G cluster_0 Synthetic Pathway Start Protected Amino Diol (e.g., Boc-4-amino-2-methyl-2,3-butanediol) Intermediate Activated Hydroxyl Group (e.g., Fluorosulfite Ester) Start->Intermediate Fluorinating Agent (e.g., PyFluor, DAST) Product Protected Fluorinated Product Intermediate->Product SN2 Displacement Final 4-Amino-3-fluoro-2-methyl-2-butanol Product->Final Deprotection (e.g., TFA, HCl)

Caption: General synthetic workflow for 4-Amino-3-fluoro-2-methyl-2-butanol.

Q2: How do I choose the right fluorinating reagent?

The choice of reagent is critical and depends on a balance of reactivity, selectivity, safety, and cost.

Table 1: Comparison of Common Deoxyfluorinating Reagents

ReagentStructureKey AdvantagesKey Disadvantages
DAST (C₂H₅)₂NSF₃Widely available, high reactivityThermally unstable (can decompose violently), significant elimination byproducts[1]
Deoxo-Fluor (CH₃OCH₂CH₂)₂NSF₃More thermally stable than DAST, good reactivityCan still produce elimination byproducts, relatively expensive[3]
PyFluor C₅H₅N-SF₃Excellent thermal stability, highly selective (minimal elimination), cost-effective[1][3]May be less reactive for very hindered alcohols compared to DAST
Selectfluor F-TEDA-BF₄Electrophilic source, stable solid, easy to handleNot suitable for direct deoxyfluorination; requires activation of the alcohol or use with an electron-rich substrate[5][6]

For the synthesis of 4-Amino-3-fluoro-2-methyl-2-butanol from its diol precursor, PyFluor is highly recommended as the first choice due to its superior safety profile and selectivity, which directly addresses the primary challenge of suppressing elimination.[1][3]

Q3: Is it necessary to protect the primary amine during fluorination?

Yes, absolutely. The primary amine is nucleophilic and will react with common deoxyfluorinating agents like DAST or PyFluor. This reaction is non-productive, consumes the expensive reagent, and complicates the purification. Furthermore, under acidic conditions generated during the reaction, the amine can be protonated, which can influence the reactivity of the nearby hydroxyl group.

Common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are ideal. They are robust enough to withstand the fluorination conditions and can be removed cleanly in a final step using standard protocols (e.g., trifluoroacetic acid for Boc, hydrogenolysis for Cbz).

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): The most straightforward method. Use a mobile phase like 10% Methanol in DCM. The fluorinated product will be less polar than the starting diol.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides rapid confirmation of the mass of the desired product and can help identify byproducts.

  • Product Characterization:

    • ¹H and ¹³C NMR: Essential for structural confirmation. Look for the characteristic large coupling constants between fluorine and adjacent protons (²JHF) and carbons (¹JCF).

    • ¹⁹F NMR: The most definitive technique. The product should show a single resonance with coupling to adjacent protons. This is also an excellent method for assessing purity, as fluorine-containing impurities will be readily apparent.[2]

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

Section 3: Optimized Protocol & Reaction Parameters

This section provides a starting point for an optimized experimental procedure. Note that the precursor, tert-butyl ((3R)-3,4-dihydroxy-3-methylbutan-2-yl)carbamate, is assumed.

Experimental Protocol: Deoxyfluorination using PyFluor

Objective: To synthesize tert-butyl ((2R,3R)-3-fluoro-4-hydroxy-3-methylbutan-2-yl)carbamate with high yield and minimal elimination byproduct.

Materials:

  • tert-butyl ((3R)-3,4-dihydroxy-3-methylbutan-2-yl)carbamate (1.0 eq)

  • PyFluor (1.5 eq)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (catalytic, 0.1 eq, optional but can aid reaction)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the protected amino diol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dissolve PyFluor (1.5 eq) and Et₃N·3HF (0.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the PyFluor solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Once the addition is complete, allow the reaction to stir at -78 °C for one hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Deprotection: The purified, protected product can be deprotected by standard methods (e.g., 25% TFA in DCM) to yield the final title compound.

Table 2: Key Parameters for Optimization
ParameterRecommended RangeRationale & Expert Insight
Temperature -78 °C to 25 °CLow initial temperature is crucial to favor the formation of the activated intermediate over decomposition. Slow warming allows for controlled substitution.[7][8]
Solvent DCM, THF, TolueneAprotic, non-polar solvents are preferred to suppress the E2 elimination pathway.[9]
Fluorinating Agent (eq) 1.2 - 2.0An excess is needed to drive the reaction to completion and overcome any trace moisture. Start at 1.5 eq.
Base (optional) Pyridine, 2,6-LutidineA non-nucleophilic base can be added to scavenge the HF byproduct, which can sometimes cause side reactions or degradation of acid-labile groups.
Concentration 0.05 - 0.2 MMore dilute conditions can sometimes favor the intramolecular SN2 pathway over intermolecular side reactions, but may slow the reaction rate.

Section 4: Visual Troubleshooting Workflow

G problem Problem Observed low_yield Low Yield / Incomplete Conversion problem->low_yield elimination High Level of Elimination Byproduct problem->elimination purification Difficult Purification problem->purification cause1 Cause: Inactive Reagent / Moisture low_yield->cause1 cause2 Cause: Suboptimal Temperature low_yield->cause2 elimination->cause2 cause3 Cause: Reagent Choice / Solvent elimination->cause3 cause4 Cause: Product Polarity / Basicity purification->cause4 solution1 Solution: Use Anhydrous Conditions & Fresh Reagent cause1->solution1 solution2 Solution: Add Reagent at -78°C, Warm Slowly cause2->solution2 solution3 Solution: Switch to PyFluor; Use Aprotic Solvent (DCM) cause3->solution3 solution4 Solution: Purify via Salt Crystallization or Modified Chromatography cause4->solution4

Caption: A troubleshooting workflow for common synthesis issues.

References

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-4-amino-3-fluoro-2-methylbutan-2-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • American Elements. (n.d.). (R)-4-Amino-3-fluoro-2-methyl-2-butanol. Retrieved from [Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Rao, V. J., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190. Retrieved from [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7999-8001. Retrieved from [Link]

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
  • Hollingworth, C., & Gouverneur, V. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3233. Retrieved from [Link]

  • Misbally, Z., et al. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 16, 1245-1253. Retrieved from [Link]

  • Salih, R., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 91, 132258. Retrieved from [Link]

  • Google Patents. (1996). DE19602049A1 - High yield 4-amino-butanol preparation.
  • UCL Discovery. (n.d.). Site selectivities in fluorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine can play diverse roles when located within amino acid side chains. Retrieved from [Link]

  • Silverman, R. B., & Invergo, B. J. (1986). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. Journal of Medicinal Chemistry, 29(9), 1840–1843. Retrieved from [Link]

  • Pihlaja, K., et al. (2001). The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol, and 2-chloro-1-propanol with isopropyl amine. Arkivoc, 2001(6), 188-197. Retrieved from [Link]

  • Kim, J., et al. (2010). Prediction of novel synthetic pathways for the production of desired chemicals. BMC Systems Biology, 4, 55. Retrieved from [Link]

  • RSC Publishing. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Retrieved from [Link]

  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(3), 161-165. Retrieved from [Link]

  • ACS Publications. (2019). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 84(15), 9479-9487. Retrieved from [Link]

  • PubMed. (2024). Effect of Culture Temperature on 2-Methylisoborneol Production and Gene Expression in Two Strains of Pseudanabaena sp. Retrieved from [Link]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

  • MDPI. (2024). Effect of Culture Temperature on 2-Methylisoborneol Production and Gene Expression in Two Strains of Pseudanabaena sp. Retrieved from [Link]

  • ResearchGate. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved from [Link]

  • 3M Company. (n.d.). Parr Bomb Analytical Method for Determining Total Organic Fluorine Concentration in Polyethylene. Retrieved from [Link]

Sources

Technical Support Center: High-Purity 4-Amino-3-fluoro-2-methyl-2-butanol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of high-purity 4-Amino-3-fluoro-2-methyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this chiral fluorinated amino alcohol.

Introduction to Purification Challenges

4-Amino-3-fluoro-2-methyl-2-butanol is a valuable chiral building block in pharmaceutical synthesis, particularly for protease and kinase inhibitors where its fluorine atom can enhance metabolic stability and binding affinity.[1] However, its structure presents unique purification challenges. The presence of a hydrophilic alcohol group and a basic amino group results in high polarity.[2] This polarity can lead to difficulties in standard purification techniques like flash chromatography, where streaking and poor separation are common, and complicates recrystallization due to high solubility in polar solvents.[2]

This guide provides a structured approach to overcoming these challenges, ensuring the attainment of high-purity material essential for downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Amino-3-fluoro-2-methyl-2-butanol.

Question 1: My flash chromatography purification is resulting in significant tailing and low purity of the collected fractions. What is causing this and how can I fix it?

Answer:

The significant tailing you are observing is a classic sign of strong interaction between your highly polar amino alcohol and the acidic silica gel stationary phase. The basic amino group interacts with the acidic silanol groups on the silica surface, leading to poor elution profiles.

Immediate Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: The most effective immediate solution is to add a small amount of a basic modifier to your mobile phase (e.g., 0.1-1% triethylamine or ammonium hydroxide). This will compete with your compound for the acidic sites on the silica gel, reducing tailing.

    • Increase Polarity: A gradient elution with a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, can help to elute the compound more effectively.

  • Alternative Stationary Phases:

    • Neutral Alumina: Switching to a neutral or basic alumina stationary phase can mitigate the strong acidic interactions.

    • Reverse-Phase Chromatography: If the compound is sufficiently soluble in aqueous-organic mixtures, reverse-phase chromatography (C18) can be an excellent alternative, as the separation is based on hydrophobicity rather than polar interactions.[3]

Long-Term Strategy: Protecting Group Chemistry

For particularly challenging separations, a protecting group strategy can be highly effective.[2] By temporarily masking the polar amino group with a non-polar protecting group (e.g., Boc anhydride to form a Boc-carbamate), you can significantly reduce the compound's polarity, making it more amenable to standard silica gel chromatography.[2] The protecting group can then be removed in a subsequent step.

Question 2: I am struggling to induce crystallization of my 4-Amino-3-fluoro-2-methyl-2-butanol from a single solvent system. What should I try next?

Answer:

Difficulty in crystallization is common for highly soluble polar molecules. If a single solvent system is failing, a multi-pronged approach is necessary.

Troubleshooting Crystallization:

  • Two-Solvent System (Solvent/Anti-Solvent):

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or water).

    • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble or sparingly soluble (e.g., hexane, toluene, or diethyl ether) until turbidity persists.

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Salt Formation:

    • Convert the free base to a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid. Salts often have significantly different solubility profiles and are more crystalline than the free base.

    • The resulting salt can then be recrystallized from a suitable solvent system. The free base can be regenerated by treatment with a base after purification.[4]

Table 1: Common Solvent Systems for Amino Alcohol Crystallization

Good Solvent (High Solubility)Anti-Solvent (Low Solubility)
MethanolDiethyl Ether
EthanolHexane
IsopropanolToluene
WaterAcetone

Question 3: My final product has a persistent impurity with a similar polarity. How can I remove it?

Answer:

When dealing with impurities of similar polarity, standard purification methods may not be sufficient. More specialized techniques are required.

Advanced Purification Strategies:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • This is a high-resolution technique that can separate compounds with very similar properties. Both normal-phase and reverse-phase columns can be employed.

    • Method development on an analytical scale is crucial to determine the optimal solvent system and column for the separation.

  • Fractional Distillation under Reduced Pressure:

    • Amino alcohols generally have high boiling points.[5] If the impurity has a sufficiently different boiling point, fractional distillation under vacuum can be an effective method for purification on a larger scale.

    • It is important to control the temperature carefully to avoid decomposition of the product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques to assess the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity and identifying impurities. A reverse-phase C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point. UV detection at a low wavelength (e.g., 210 nm) is typically used.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can also be used to detect impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities.

  • Chiral HPLC or Gas Chromatography (GC): To determine the enantiomeric purity of the chiral compound.[9]

Q2: What are the optimal storage conditions for high-purity 4-Amino-3-fluoro-2-methyl-2-butanol?

A2: Due to the presence of the amino group, the compound can be sensitive to atmospheric carbon dioxide. It is recommended to store the high-purity material under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[1][10] Some suppliers also recommend protection from light.[10]

Q3: Can I use distillation for the primary purification of this compound?

A3: While distillation can be used, it is generally more suitable for removing non-volatile or very high-boiling impurities.[11][12] Given the high boiling point of many amino alcohols, distillation often requires high temperatures, even under vacuum, which can lead to thermal decomposition.[5][6] It is often more practical to use chromatography or crystallization as the primary purification method and reserve distillation for specific cases, such as removing a volatile solvent or a significantly lower-boiling impurity.

Q4: Are there any specific safety precautions I should take when handling 4-Amino-3-fluoro-2-methyl-2-butanol?

A4: As with all chemicals, standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The material should be handled in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and safety information.

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography with a Basic Modifier

  • Slurry Preparation: Adsorb the crude 4-Amino-3-fluoro-2-methyl-2-butanol onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel in the desired initial mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Loading: Carefully load the adsorbed crude material onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase containing 0.5% triethylamine. Gradually increase the polarity of the mobile phase (e.g., to 90:10 dichloromethane:methanol with 0.5% triethylamine) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization using a Two-Solvent System

  • Dissolution: In a clean flask, dissolve the impure solid in the minimum amount of a hot "good" solvent (e.g., isopropanol).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in a refrigerator (2-8°C).

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude 4-Amino-3-fluoro-2-methyl-2-butanol is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No (Oil) is_pure_cryst Is the purity >98%? recrystallization->is_pure_cryst final_product High-Purity Product is_pure_cryst->final_product Yes is_pure_cryst->chromatography No is_polar_impurity Persistent polar impurity? chromatography->is_polar_impurity prep_hplc Preparative HPLC is_polar_impurity->prep_hplc Yes is_boiling_point_diff Sufficient boiling point difference? is_polar_impurity->is_boiling_point_diff No prep_hplc->final_product distillation Consider Vacuum Distillation distillation->final_product is_boiling_point_diff->final_product No (Accept Purity) is_boiling_point_diff->distillation Yes

Sources

Overcoming steric hindrance in 4-Amino-3-fluoro-2-methyl-2-butanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Electronic Deactivation in Synthesis

Executive Summary & Strategic Analysis

The Molecule: 4-Amino-3-fluoro-2-methyl-2-butanol (CAS: 1544241-64-6) represents a "perfect storm" of synthetic challenges. It features a tertiary alcohol embedded within a gem-dimethyl motif, adjacent to an electron-withdrawing fluorine atom at the


-position.

The Problem:

  • Steric Wall: The tertiary center (C2) effectively blocks the trajectory for standard nucleophilic attacks (

    
     is impossible; carbonyl addition is slow).
    
  • Electronic Deactivation: The

    
    -fluorine (C3) exerts a strong inductive effect (
    
    
    
    ), increasing the acidity of the hydroxyl proton but destabilizing any carbocation formed at C2 (disfavoring
    
    
    ).
  • Elimination Risk: Attempts to force reactions (heat/acid) often lead to dehydration (alkene formation) or dehydrofluorination rather than the desired substitution or cyclization.

This guide provides high-level troubleshooting for functionalizing this scaffold, specifically targeting acylation , cyclization (oxazolidinone formation) , and protection .

Interactive Troubleshooting Modules

Module A: Functionalizing the Tertiary Hydroxyl (Acylation/Esterification)

User Issue: "I tried standard acetylation (


) and got <5% yield or recovered starting material."

Root Cause: The tertiary alcohol is too hindered for standard nucleophilic attack on the anhydride. The pyridine is not nucleophilic enough to activate the anhydride sufficiently to overcome the steric barrier of the tert-butanol group.

Solution Protocol: The Steglich Esterification (Hyper-Nucleophilic Activation)

To functionalize the C2-OH, you must switch from a "passive" activation to an "active" intermediate using DMAP (4-Dimethylaminopyridine) and DCC (N,N'-Dicyclohexylcarbodiimide).

Step-by-Step Protocol:

  • Dry Conditions: Ensure all glassware is flame-dried. Water competes aggressively with the hindered alcohol.

  • Solvent: Use anhydrous Dichloromethane (DCM) . Avoid ethers (THF) if possible to maximize the kinetics of the active intermediate.

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Carboxylic Acid/Anhydride: 1.2–1.5 equiv

    • DCC: 1.5 equiv (Coupling agent)

    • DMAP: 0.1–0.3 equiv (Catalyst - Critical)

  • Addition Order:

    • Dissolve Substrate and Acid in DCM.

    • Add DMAP.[1][2][3]

    • Cool to 0°C.

    • Add DCC slowly. (Precipitation of DCU urea will begin).

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

  • Workup: Filter off the DCU precipitate. Wash filtrate with 0.5N HCl (to remove DMAP) and saturated

    
    .
    

Alternative High-Power Method: Bismuth Triflate Catalysis If Steglich fails, use Bi(OTf)3 (1–5 mol%) with acid anhydride. This Lewis Acid is small enough to activate the anhydride without adding steric bulk, often succeeding where DMAP fails [1].

Decision Logic: Selecting the Right Activation

AcylationStrategy Start Goal: Acylate Tertiary -OH Standard Standard: Ac2O / Pyridine Start->Standard Check Yield > 50%? Standard->Check Success Continue Synthesis Check->Success Yes Fail Steric Failure Check->Fail No Steglich Protocol A: Steglich (DCC + DMAP) Fail->Steglich Acid Sensitive? BiOTf Protocol B: Bi(OTf)3 (Lewis Acid Catalysis) Fail->BiOTf Robust Substrate? Steglich->Success BiOTf->Success

Figure 1: Decision matrix for acylating the hindered C2 tertiary alcohol.

Module B: Cyclization to Oxazolidinones

User Issue: "I am trying to close the ring to form the oxazolidinone (e.g., with CDI), but I am seeing elimination products (alkenes) or no reaction."

Root Cause:

  • Conformational Lock: The fluorine at C3 and the methyl at C2 create a gauche interaction that may disfavor the conformation required for ring closure (O-C-C-N coplanarity).

  • Low Nucleophilicity: The tertiary -OH is a poor nucleophile.

  • Elimination: Activation of the alcohol (e.g., with a leaving group) promotes E1/E2 elimination because the tertiary carbocation/transition state is stabilized by the methyls but prone to proton loss.

Solution Protocol: The "Deprotonate First" Strategy

Do not rely on weak bases (TEA/DIPEA). You must convert the hydroxyl into a distinct alkoxide to force the attack on the carbonyl source.

Recommended Reagent: Triphosgene or CDI (1,1'-Carbonyldiimidazole). Base: NaH (Sodium Hydride) or KHMDS .

Protocol:

  • Protection: Ensure the amine is not protonated (free base).

  • Deprotonation:

    • Dissolve substrate in dry THF at 0°C.

    • Add NaH (1.1 equiv) carefully. Evolution of

      
       gas confirms alkoxide formation.
      
    • Stir for 30 mins to ensure complete formation of the sodium alkoxide (

      
      ).
      
  • Cyclization:

    • Add CDI (1.2 equiv) or Triphosgene (0.4 equiv) slowly.

    • Note: The alkoxide is a powerful nucleophile and will attack the carbonyl immediately.

  • Temperature: Warm to reflux if necessary, but the pre-formed alkoxide usually reacts at RT.

Why this works: Converting


 to 

removes the need for the oxygen to act as a nucleophile while protonated or neutral. It forces the thermodynamics toward the ester/carbamate bond formation, outcompeting the elimination pathway [2].
Module C: Preventing Fluorine Elimination (Defluorination)

User Issue: "I see a loss of 19F signal in NMR, or appearance of vinyl protons."

Root Cause: The


-fluorine is a leaving group, albeit a poor one. However, in the presence of strong bases (like those used in Module B) or strong Lewis acids, "HF" elimination can occur to form the conjugated alkene.

Troubleshooting Table: Stability Zones

ConditionRisk LevelMechanism of FailureRecommendation
Strong Acid (H2SO4, HCl) High E1 Elimination (Dehydration)Use Steglich (Neutral) or Lewis Acids (Bi(OTf)3).
Strong Base + Heat (tBuOK, >60°C) High E2 Elimination (Dehydrofluorination)Use NaH at 0°C–RT. Avoid thermodynamic bases like tBuOK.
Lewis Acid (AlCl3, BF3) Medium Fluorine abstractionUse milder Lewis acids (Bi, Yb) or Lanthanides.
Hydrogenation (Pd/C) Medium Hydrogenolysis of C-F bondAvoid Pd/C if possible; C-F is usually stable but can cleave under high pressure.

Mechanistic Visualization

The following diagram illustrates the competition between the desired substitution (Steglich) and the unwanted elimination pathways caused by the steric/electronic environment.

ReactionPathways cluster_Desired Target Pathway (Steglich) Substrate 4-Amino-3-fluoro- 2-methyl-2-butanol Dehydration Alkene (Dehydration) (Acid Catalyzed) Substrate->Dehydration H+ / Heat Defluorination Vinyl Amine (Base Catalyzed) Substrate->Defluorination Strong Base / Heat ActiveInter O-Acylisourea (Activated Ester) Substrate->ActiveInter DCC DMAP_Inter N-Acylpyridinium (Hyper-Electrophile) ActiveInter->DMAP_Inter DMAP (Catalyst) Product Acylated/Protected Product DMAP_Inter->Product Attack by Tertiary -OH

Figure 2: Mechanistic competition. Note that the DMAP-catalyzed route (Green) bypasses the carbocation intermediates that lead to elimination.

Frequently Asked Questions (FAQ)

Q1: Can I use the Mitsunobu reaction to invert the stereochemistry or install a nucleophile at the C2 position?

  • Answer: No. The Mitsunobu reaction generally fails with tertiary alcohols because the steric bulk prevents the formation of the necessary alkoxy-phosphonium intermediate. Furthermore,

    
     inversion at a tertiary center is geometrically impossible. You must rely on 
    
    
    
    -type chemistry (risky due to elimination) or radical pathways if substitution is absolutely required.

Q2: Why is the Fluorine at C3 making the reaction harder? It's not at the reaction center.

  • Answer: Fluorine is small but electronically powerful. It pulls electron density away from the C2-OH, making the oxygen less nucleophilic (harder to acylate) but the proton more acidic. Additionally, the C-F bond creates a dipole that can stabilize or destabilize transition states depending on the conformation (gauche effect), often locking the molecule in a shape that resists cyclization.

Q3: Is the amine at C4 interfering with my alcohol protection?

  • Answer: Yes. Primary amines are much better nucleophiles than tertiary alcohols. If you add an acylating agent, the amine will react first (forming an amide). You must protect the amine (e.g., with Boc or Cbz) before attempting to react the tertiary alcohol, unless you are aiming for the cyclic oxazolidinone (where the amine participates).

References

  • Orita, A., et al. (2001).[4] "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3." Journal of Organic Chemistry, 66(26), 8926-8934.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 77.
  • Neises, B., & Steglich, W. (1978).[1][2][3] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.[1]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. (Mechanistic insight into fluorine's electronic effects).

Sources

Optimizing temperature and pressure for fluorinated alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Alcohol Synthesis

Topic: Optimizing Temperature and Pressure for Fluorinated Alcohol Synthesis Role: Senior Application Scientist Status: Active | System: Self-Correction Enabled

Executive Brief: The Kinetic vs. Thermodynamic Balance

Welcome to the technical support hub. If you are synthesizing fluorinated alcohols—whether reducing perfluorinated esters, acids, or ketones—you are fighting a battle between C-O reduction (desired) and C-F defluorination (fatal).

Unlike non-fluorinated analogs, fluorinated intermediates are highly sensitive to "over-reduction" driven by excessive temperature, while insufficient pressure often stalls the catalytic cycle at the hemiacetal stage. This guide moves beyond generic protocols to address the specific thermodynamic and kinetic levers you must pull to save your yield.

Critical Safety Protocol: High-Pressure Fluorination

WARNING: Before adjusting any parameters, verify your containment limits.

  • Hydrogenolysis Risk: At T > 150°C, HF (hydrogen fluoride) generation becomes exponential if the catalyst promotes C-F bond cleavage. Ensure your reactor metallurgy (Hastelloy/Monel) is rated for HF corrosion.

  • Exotherm Management: Fluorinated ester hydrogenations are significantly more exothermic than their alkyl counterparts. A 10°C spike can trigger a runaway defluorination event.

Troubleshooting Guide: Diagnostic Workflows

Issue 1: Reaction Stalls at the Hemiacetal Intermediate

Symptoms: NMR shows a mixture of starting material and a stable hemiacetal (e.g., trifluoroacetaldehyde hemiacetal), but no alcohol.

Root Cause Thermodynamic/Kinetic Mechanism Corrective Action
Pressure Too Low The elimination of alcohol from the hemiacetal is reversible. High

pressure is required to push the equilibrium toward the alcohol.
Increase Pressure: Boost

pressure from 10 bar to 30-50 bar .
Temperature Too Low The activation energy (

) for the hydride transfer to the hemiacetal is higher than for the initial ester reduction.
Step-Wise Heating: Ramp T from 40°C to 60-80°C after 50% conversion is observed.
Base Deactivation Fluorinated esters can neutralize the alkoxide base required for catalyst activation (common with Ru-MACHO type catalysts).Base Spike: Add a second portion of base (e.g., 5 mol% KOtBu) if the reaction stalls.
Issue 2: C-F Defluorination (Fluoride Leaching)

Symptoms: Etching of glass liners, drop in pH, formation of defluorinated by-products (detected by


 NMR).
Root Cause Thermodynamic/Kinetic Mechanism Corrective Action
Temperature Too High C-F bond activation barrier is crossed. Thermodynamic control favors formation of thermodynamically stable metal-fluorides.Cool Down: Reduce T by 20°C. Maintain T < 100°C for homogeneous Ru/Ir catalysts.
Hydrogen Starvation Low

solubility at high T leads to catalyst starvation, promoting oxidative addition into C-F bonds.
Increase Agitation: Improve gas-liquid mass transfer (1000+ rpm). Increase Pressure to saturate the solvent.
Solvent Choice Protic solvents can stabilize leaving fluoride ions, accelerating decomposition.Switch Solvent: Move to a non-protic solvent like THF or Toluene if solubility permits.

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for optimizing Pressure (


) and Temperature (

) based on observed reaction intermediates.

OptimizationLogic Start Reaction Outcome Analysis CheckNMR Check 19F/1H NMR Start->CheckNMR LowConv Low Conversion (Ester Remains) CheckNMR->LowConv Ester Peaks High Hemiacetal Stalled at Hemiacetal (Intermediate) CheckNMR->Hemiacetal Hemiacetal Peaks High Defluoro Defluorination (HF / By-products) CheckNMR->Defluoro New F-Peaks / Etching Success High Yield (Target Alcohol) CheckNMR->Success Clean Product IncreaseT Action: Increase Temp (+10°C) Check Catalyst Activity LowConv->IncreaseT Kinetic Limitation IncreaseP Action: Increase H2 Pressure (Shift Equilibrium) Hemiacetal->IncreaseP Thermodynamic Limitation DecreaseT Action: Decrease Temp (-20°C) Check Mass Transfer Defluoro->DecreaseT Selectivity Issue

Caption: Decision matrix for tuning T/P parameters based on specific failure modes detected via NMR spectroscopy.

Experimental Protocol: Optimized Hydrogenation of Trifluoroacetic Esters

This protocol utilizes a Ru-MACHO class catalyst, the industry standard for ester hydrogenation under mild conditions.

Target: 2,2,2-Trifluoroethanol (TFE) from Ethyl Trifluoroacetate.

  • Catalyst Loading (Glovebox):

    • Charge autoclave with Ru-MACHO (0.1 mol%) .

    • Add KOtBu (5.0 mol%) as the base activator. Note: Fluorinated substrates often require slightly higher base loading than non-fluorinated ones due to trace acid impurities.

    • Solvent: Anhydrous Methanol or THF (0.5 M concentration).

  • Pressurization (The "Cold Fill"):

    • Seal reactor and purge with

      
       (3x).
      
    • Fill with

      
       to 30 bar  at Room Temperature (25°C).
      
    • Why? Starting with high pressure ensures that as you heat, the concentration of dissolved

      
       remains sufficient to prevent catalyst decomposition.
      
  • Reaction Phase:

    • Heat to 40°C . Stir at 1000 rpm .

    • Monitor pressure drop. If uptake is slow, ramp T to 60°C .

    • Critical Stop: Do NOT exceed 80°C. Above this threshold, defluorination probability increases significantly for

      
      -fluorinated esters.
      
  • Work-up:

    • Cool to RT. Vent carefully (vapors may contain volatile fluorinated product).

    • Analyze crude via

      
       NMR.
      

FAQ: Senior Scientist Insights

Q: Why can't I use the same conditions as fatty acid hydrogenation (200 bar, 250°C)? A: You will destroy your molecule. Fatty acids require forcing conditions to overcome the stability of the carbonyl group. Fluorinated esters are more electrophilic (reactive) due to the electron-withdrawing fluorine atoms. They reduce much faster but are also more fragile. Using 250°C will strip the fluorine atoms off, leaving you with ethanol and dangerous HF gas.

Q: My reaction works for difluoro-esters but fails for trifluoro-esters. Why? A: The "Fluorine Effect" is non-linear. The hemiacetal intermediate of a trifluoro-ester is significantly more stable than that of a difluoro-ester due to the intense electron-withdrawal stabilizing the hydrate/hemiacetal form. You typically need higher pressure (50 bar) for trifluoro-species to push the equilibrium all the way to the alcohol.

Q: Can I use heterogeneous catalysts (Pd/C, Pt/C)? A: Generally, no. Heterogeneous catalysts often favor hydrogenolysis (C-F bond breaking) over carbonyl reduction for these substrates. If you must use heterogeneous catalysis, specialized Re/TiO2 or Rh-based systems are required, often doped to suppress defluorination.

Reaction Pathway Visualization

Understanding where your reaction stops is key to fixing it.

ReactionPathway Ester Fluorinated Ester (R-CF2-COOR') Hemiacetal Stable Hemiacetal (R-CF2-CH(OH)OR') Ester->Hemiacetal Fast Step (Low T ok) Hemiacetal->Ester Reversible (Low P) Alcohol Fluorinated Alcohol (R-CF2-CH2OH) Hemiacetal->Alcohol Slow Step (Needs High P) Defluoro Defluorinated Side-Product (R-CH2-CH2OH + HF) Alcohol->Defluoro Over-Reduction (High T >100°C)

Caption: The kinetic pathway showing the "Hemiacetal Trap" and the risk of over-reduction at high temperatures.

References

  • Kuriyama, W. et al. (2012).[1] Practical Selective Hydrogenation of α-Fluorinated Esters with Bifunctional Pincer-Type Ruthenium(II) Catalysts Leading to Fluorinated Alcohols or Fluoral Hemiacetals. Journal of the American Chemical Society.

  • Takasago International Corp. (2019).[1] Ru-MACHO® Technical Note: Hydrogenation of Esters.

  • Ito, H. et al. (2020). Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation. Reaction Chemistry & Engineering.

  • Central Glass Co., Ltd. (2013). Process for producing fluorinated alcohol. US Patent 7524995.

Sources

Technical Support Center: Troubleshooting 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Ticket ID: F-AMB-SOL-001 Subject: Solubility, Handling, and Stability Protocols for Fluorinated Amino Alcohols

Executive Summary: The Physicochemical Profile

Before troubleshooting, you must understand the "personality" of 4-Amino-3-fluoro-2-methyl-2-butanol (CAS: 1544241-64-6). This is not a standard aliphatic amine.[1] The presence of the fluorine atom at the


-position relative to the amine and vicinal to the tertiary alcohol drastically alters its behavior compared to its non-fluorinated parent.
  • The "Fluorine Effect" on Basicity: The strong electronegativity of the fluorine atom exerts an electron-withdrawing inductive effect (-I effect). This lowers the pKa of the ammonium conjugate acid by approximately 1.5 to 2.0 units compared to non-fluorinated analogues. While a typical primary amine has a pKa ~10.5, this compound likely exhibits a pKa in the 8.3–8.8 range [1].

  • Solubility Class: It is an amphiphilic small molecule (LogP ~0.05) [2]. It possesses high water solubility in its protonated form but can exhibit "oiling out" behavior in organic solvents due to its ability to form strong intramolecular hydrogen bonds (F···H-O or F···H-N).

Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility issue.

SolubilityWorkflow Start Start: Define the Problem SolventCheck Target Solvent? Start->SolventCheck Water Aqueous / Buffer SolventCheck->Water Water Organic Organic Solvent SolventCheck->Organic Organic pHCheck Check pH vs. pKa Water->pHCheck Acidify Action: Lower pH to < 6.0 (Protonate Amine) pHCheck->Acidify pH < 8 (Acidic) SaltForm Issue: Incorrect Salt Form (Free Base is less soluble) pHCheck->SaltForm pH > 8 (Neutral) PolarityCheck Solvent Polarity? Organic->PolarityCheck NonPolar Non-Polar (Hexane/Tol) PolarityCheck->NonPolar Insoluble Polar Polar (MeOH/DMSO) PolarityCheck->Polar Soluble OilOut Issue: Oiling Out? Polar->OilOut Precipitation Issue

Figure 1: Diagnostic decision tree for solubility troubleshooting. Green nodes indicate successful pathways; red nodes indicate common failure points.

Troubleshooting Guides & FAQs

Ticket #1: "The compound won't dissolve in water, even though it's an amino alcohol."

Diagnosis: You are likely working with the Free Base form at a neutral or basic pH. Technical Insight: While the hydroxyl group confers some polarity, the lipophilic carbon backbone and the fluorine atom can make the neutral free base surprisingly sparingly soluble in water.

Solution Protocol:

  • Check the Form: Verify if you purchased the Hydrochloride salt (CAS 2242580-13-6) or the Free Base (CAS 1544241-64-6).

  • Adjust pH: The amine must be protonated to ensure full aqueous solubility.

    • Target pH: Aim for pH < 6.0 .

    • Reagent: Add 1.1 equivalents of 1M HCl or Acetic Acid.

  • Buffer Incompatibility: Avoid buffers with lipophilic counter-ions (e.g., perchlorate) which might precipitate the amine salt. Use Phosphate or Citrate buffers.

Ticket #2: "I'm seeing a sticky oil instead of crystals during purification."

Diagnosis: "Oiling out" is a classic problem with low-molecular-weight fluorinated amino alcohols. The compound is separating into a solvent-rich liquid phase rather than nucleating into a crystal lattice.

Solution Protocol:

Parameter Recommendation Rationale
Salt Selection Switch to HCl or Oxalic Acid These salts have higher lattice energies than the free base, promoting crystallization over oiling [3].
Solvent System IPA / MTBE or EtOH / Et2O Avoid single solvents. Dissolve in the alcohol (good solubility) and slowly add the ether (antisolvent) to induce nucleation.
Temperature Slow Cooling Rapid cooling traps solvent, causing oils. Cool from 40°C to RT over 2 hours.

| Seed Crystals | Essential | If you have any solid, use it. Fluorinated molecules often struggle with initial nucleation due to weak Van der Waals interactions. |

Ticket #3: "The compound streaks badly on silica gel chromatography."

Diagnosis: The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing peak tailing and material loss.

Solution Protocol:

  • The "Amine Modifier" Method:

    • Add 1% Triethylamine (TEA) or 1% NH4OH to your mobile phase (e.g., DCM/MeOH + 1% NH4OH).

    • Mechanism:[2] The TEA/NH4OH saturates the active sites on the silica, allowing your fluorinated amine to elute freely.

  • Alternative Stationary Phase:

    • Use Amine-functionalized silica (NH2-silica). This eliminates the acid-base interaction entirely.

  • Reverse Phase (C18):

    • Due to the low LogP, standard C18 might result in elution near the void volume. Use an ion-pairing agent (e.g., 0.1% TFA) to increase retention.

Ticket #4: "Is this compound stable? I see degradation after heating."

Diagnosis: Potential HF Elimination . Technical Insight: Compounds with a fluorine atom


 to a basic nitrogen or an acidic proton can undergo elimination reactions (E2 mechanism), releasing Hydrogen Fluoride (HF) and forming an alkene, especially under harsh basic conditions or high temperatures [4].

Stability Workflow:

Stability Input Reaction Condition Base Strong Base (NaH, tBuOK) Input->Base Heat High Heat (>80°C) Input->Heat Safe Mild Base (K2CO3, TEA) Input->Safe ResultBad Risk: HF Elimination (Degradation) Base->ResultBad Promotes E2 Heat->ResultBad Thermal Elim ResultGood Stable Safe->ResultGood

Figure 2: Stability risk assessment for beta-fluoro amines.

Handling Rules:

  • Avoid: Strong bases (NaH, LDA) if possible.

  • Avoid: Distillation of the free base at high temperatures (>100°C).

  • Preferred: Store as the HCl salt at 4°C.

Solvent Compatibility Matrix

Solvent ClassSolubility (Free Base)Solubility (HCl Salt)Usage Recommendation
Water pH Dependent (Low at pH > 8)High Ideal for biological assays (as salt).
Alcohols (MeOH, EtOH) High High Best for synthesis and transfer.
DMSO / DMF High High Good for stock solutions (avoid if evaporating).
Chlorinated (DCM, CHCl3) ModerateLowGood for extraction of Free Base.
Ethers (THF, Et2O) ModerateVery LowUse as antisolvents for crystallization.
Hydrocarbons (Hexane) Insoluble Insoluble Use to wash away non-polar impurities.

References

  • Impact of Fluoroalkyl Substituents on Amine Basicity: Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007. Link (Establishes the ~1.7 unit pKa drop for beta-fluorine substitution).

  • Physicochemical Properties of Fluorinated Amines: ChemScene Data. "(R)-4-Amino-3-fluoro-2-methylbutan-2-ol Properties." ChemScene Product Data. Link (Source for LogP and TPSA data).

  • Salt Formation Strategies: Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5] "Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. (General reference for overcoming oiling out via salt selection).

  • Stability of Beta-Fluoro Amines: March, T. L. et al. "Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives." Chemistry & Biodiversity, 2012.[6] Link (Discusses elimination risks and conformational stability).

Sources

Technical Guide: Stabilizing 4-Amino-3-fluoro-2-methyl-2-butanol During Processing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing racemization during 4-Amino-3-fluoro-2-methyl-2-butanol processing Audience: Researchers, scientists, and drug development professionals. Format: Technical Support Center (Q&A / Troubleshooting).

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Processing 4-Amino-3-fluoro-2-methyl-2-butanol (CAS: 1544241-64-6) presents a unique "double-edged" stability challenge due to its dense functionalization. This molecule features a tertiary alcohol at C2, a chiral secondary fluoride at C3, and a primary amine at C4.

The proximity of these groups creates a "perfect storm" for racemization and degradation via Neighboring Group Participation (NGP). Unlike simple amino acids, this substrate is susceptible to both acid-catalyzed dehydration and base-catalyzed intramolecular cyclization.

Key Stability Risks:

  • Base-Induced Racemization: The C4-amine can attack the C3-position, displacing fluoride to form an aziridinium intermediate . Re-opening this ring often leads to racemization or regio-isomeric scrambling.

  • Acid-Induced Elimination: The C2-tertiary alcohol is prone to E1 elimination (dehydration), destroying the molecular scaffold.

This guide provides an evidence-based troubleshooting framework to maintain Enantiomeric Excess (ee%) and chemical purity.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways that must be suppressed.

G Start 4-Amino-3-fluoro- 2-methyl-2-butanol (Chiral Target) Start->Start Optimal Zone: pH 4.0 - 6.0 Low Temp Carbocation Tertiary Carbocation (C2) Start->Carbocation Strong Acid / Heat (Protonation of OH) Aziridine Aziridinium Ion (Transient) Start->Aziridine Basic pH / Free Amine (Intramolecular SN2) Alkene Dehydration Product (Alkene) Carbocation->Alkene - H2O (E1) Racemate Racemized Product (Scrambled Stereocenter) Aziridine->Racemate Ring Opening

Figure 1: Competing degradation pathways. The "Safe Zone" lies between acid-catalyzed dehydration and base-catalyzed aziridine formation.

Troubleshooting & Optimization Guide

Section A: Workup & Isolation

Q1: I observe a 15% drop in ee% after aqueous workup. What is happening?

Diagnosis: You likely performed the extraction at a pH > 8.0 or allowed the free base to sit in solution for too long. Mechanism: At basic pH, the C4-amine is unprotonated (nucleophilic). It attacks the C3-carbon (carrying the fluorine), displacing the fluoride ion to form an aziridine ring. This process is reversible and leads to racemization upon reopening.[1] Solution:

  • Protocol Adjustment: Maintain the aqueous phase pH between 5.5 and 6.5 during extraction.

  • Quenching: If the reaction mixture is basic, quench immediately into a cold buffer (e.g., Phosphate or Citrate) rather than water.

  • Temperature: Perform all extractions at 0°C to 5°C . The rate of cyclization increases exponentially with temperature.

Q2: Can I remove the solvent by rotary evaporation at 40°C?

Diagnosis: Risky. While the molecule is relatively stable as a salt, the free base is thermally sensitive. Recommendation:

  • If Free Base: Do not exceed 25°C . Use high vacuum to lower the boiling point.

  • If Salt (e.g., HCl, Tosylate): Stable up to 40-50°C.

  • Best Practice: Convert the product to a salt in situ before concentration. Add 1.0 equivalent of methanolic HCl or p-Toluenesulfonic acid (pTsOH) to the organic layer before evaporation. This protonates the amine, shutting down the NGP pathway completely.

Section B: Reaction Optimization

Q3: My yield is low, and NMR shows alkene signals. Is the fluorine unstable?

Diagnosis: This is likely Acid-Catalyzed Dehydration , not defluorination. Mechanism: The C2-hydroxyl is a tertiary alcohol. In the presence of strong acids (pH < 2) or Lewis acids, it readily protonates and leaves as water, generating a tertiary carbocation. This cation eliminates a proton to form an alkene. Solution:

  • Avoid Strong Acids: Do not use concentrated HCl or H2SO4 for pH adjustment.

  • Use Weaker Acids: Use Acetic acid or dilute Phosphoric acid.

  • Scavenge Water: If performing a transformation on the amine, use molecular sieves to keep the system dry, preventing hydrolysis/elimination side reactions.

Q4: Which solvent is best for storage and processing?

Analysis:

  • Avoid: Alcohols (MeOH, EtOH) at elevated temperatures if the compound is in free-base form (solvolysis risk).

  • Avoid: Chlorinated solvents (DCM, Chloroform) with free amines for long periods (potential alkylation/quaternization, though slow).

  • Preferred: Aprotic, non-nucleophilic solvents like MTBE (Methyl tert-butyl ether) or Toluene .

  • Why MTBE? It allows for easy precipitation of the amine salt upon acid addition and does not promote nucleophilic substitution.

Standardized Processing Protocol

To ensure reproducibility and minimize racemization, follow this "Salt-Formation" strategy.

StepActionCritical ParameterRationale
1. Quench Pour reaction mix into cold 5% NaH2PO4 (aq).pH 5.0 - 6.0Neutralizes base without triggering acid-dehydration.
2. Extract Extract with MTBE or EtOAc at 0°C.Temp < 5°CMinimizes thermal energy available for cyclization.
3. Stabilize Add 1.05 eq. of HCl (in MeOH/Dioxane) to the organic layer.StoichiometryProtonates amine (NH3+), preventing NGP attack on C-F.
4. Isolate Filter the precipitated salt or concentrate at <30°C.Vacuum PressureSalt form is configurationally stable; free base is not.

In-Process Control (IPC) Specifications

Do not rely solely on standard HPLC. You must monitor specific markers.

  • Chiral HPLC:

    • Column: Chiralpak IG or IC (Immobilized phases are more robust to amine modifiers).

    • Mobile Phase: Hexane/EtOH/DEA (90:10:0.1). Note: DEA is needed for peak shape but keep run times short.

    • Target: >98% ee.

  • 19F-NMR:

    • Purpose: Detect defluorination.

    • Signal: Look for free fluoride (approx -120 ppm) or alkene-fluorine signals (shifted significantly from the chiral C-F signal).

References

  • National Institutes of Health (PMC). (2021). Enantioseparation and Racemization of 3-Fluorooxindoles. (Mechanistic parallel for base-promoted racemization of 3-fluoroamines). Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Context on the electrostatic gauche effect and stability of beta-fluoroamines). Retrieved from [Link]

Sources

Technical Support Center: Solvent Selection for Optimal Reactivity of 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Amino-3-fluoro-2-methyl-2-butanol is a structurally unique chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1][2][3] Its utility stems from the strategic placement of a primary amine, a tertiary alcohol, and a fluorine atom. This combination of functional groups imparts distinct stereoelectronic properties, but also presents challenges in controlling reaction selectivity and efficiency. The amino group can act as a nucleophile or a base, the hydroxyl group can participate in hydrogen bonding or side reactions, and the fluorine atom inductively influences the reactivity of the entire molecule.

Effective solvent selection is therefore not merely a matter of solubility, but a critical parameter for directing reaction pathways, stabilizing transition states, and ultimately ensuring the desired chemical outcome. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the complexities of solvent choice for this versatile intermediate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address practical challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the primary factors to consider when selecting a solvent for reactions with 4-Amino-3-fluoro-2-methyl-2-butanol?

When selecting a solvent, a multi-faceted approach is necessary. The key is to understand the interplay between the solvent's properties and the specific reaction mechanism you aim to promote. Consider the following:

  • Reaction Type: The intended transformation is the most critical factor. Are you performing a nucleophilic substitution (SN2) on the amine, an acylation, or a reaction involving the hydroxyl group? Each mechanism has different solvent requirements. For instance, SN2 reactions are notoriously sensitive to solvent choice.[4][5][6]

  • Solubility: Ensure that all reactants, reagents, and catalysts are sufficiently soluble in the chosen solvent to allow for a homogeneous reaction mixture. The presence of both a polar amino-alcohol portion and a more lipophilic methyl group gives the molecule moderate polarity.

  • Solvent Polarity and Protic vs. Aprotic Nature:

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions. However, they can strongly solvate and deactivate nucleophiles, significantly slowing down SN2 reactions.[7][8]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess a significant dipole moment but lack O-H or N-H bonds. They are poor hydrogen bond donors. These solvents excel at solvating cations while leaving anions or neutral nucleophiles (like the amine group) relatively "naked" and highly reactive, thus accelerating SN2 reactions.[6][7][9][10]

  • Stabilization of Intermediates/Transition States: The solvent must stabilize the transition state of the desired reaction pathway. For SN1-type reactions, polar protic solvents are favored as they can stabilize the carbocation intermediate and the leaving group.[5][8][11] For SN2 reactions, polar aprotic solvents are preferred as they do not overly stabilize the nucleophile in its ground state.

  • Potential for Side Reactions: The solvent should be inert under the reaction conditions. Protic solvents, for example, can compete as nucleophiles in a process known as solvolysis, which is often an undesired side reaction.

Q2: For an N-alkylation reaction (SN2), which solvent class is optimal and why?

For N-alkylation, where the primary amine of 4-Amino-3-fluoro-2-methyl-2-butanol acts as the nucleophile, polar aprotic solvents are strongly recommended.

The rationale is rooted in the mechanism of an SN2 reaction. The rate of this reaction is directly proportional to the concentration and reactivity of the nucleophile.

  • In Polar Aprotic Solvents like DMF, DMSO, or acetonitrile, the solvent molecules do not form a strong hydrogen-bonding "cage" around the lone pair of the amine. This leaves the nucleophile highly active and available to attack the electrophilic center, leading to a significantly faster reaction rate.[5][6][9][12]

  • In Polar Protic Solvents like methanol or water, the solvent's acidic protons form strong hydrogen bonds with the amine's lone pair. This "solvation shell" stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack an electrophile.[4][7][8] Consequently, SN2 reactions are often thousands of times slower in protic solvents compared to aprotic ones.[9]

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu Amine Nucleophile (R-NH₂) S1 H₃C-O-H Nu->S1 H-Bond S2 H₃C-O-H Nu->S2 H-Bond S3 H₃C-O-H Nu->S3 H-Bond S4 H₃C-O-H Nu->S4 H-Bond label_protic Result: Solvated, 'Caged' and Less Reactive Nucleophile Nu2 Amine Nucleophile (R-NH₂) label_aprotic Result: 'Naked' and Highly Reactive Nucleophile G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Acetonitrile B Add K₂CO₃ Base A->B C Add Electrophile (Benzyl Bromide) B->C D Heat & Stir (Monitor by TLC/LC-MS) C->D E Cool & Filter D->E F Aqueous Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H

Sources

Addressing stability issues of 4-Amino-3-fluoro-2-methyl-2-butanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Stability Assurance & Handling Guide

Executive Summary & Core Stability Profile

4-Amino-3-fluoro-2-methyl-2-butanol (CAS: 1544241-64-6) is a specialized chiral building block often employed in the synthesis of kinase inhibitors and nucleotide analogs.[1] Its structural complexity—containing a primary amine, a secondary fluoride, and a tertiary alcohol—creates a "perfect storm" for instability if not handled correctly.

The Critical Instability Mechanism: The primary degradation pathway is intramolecular cyclization driven by the nucleophilic primary amine attacking the


-carbon bearing the fluorine atom. Although the carbon-fluorine (C-F) bond is typically strong, the 1,2-proximity of the amine allows for the formation of a transient aziridinium intermediate  (with loss of HF) or direct dehydrofluorination  under basic or even neutral conditions.

Quick Status Check:

  • Storage State: Solid (HCl salt preferred) or Solution (Acidified).

  • Temperature: -20°C for long-term; +4°C for active use.[1]

  • Atmosphere: Argon/Nitrogen (Strictly required to prevent carbamate formation).

Diagnostic Workflow: Is Your Sample Compromised?

Before proceeding with experiments, verify the integrity of your material using this logic flow.

StabilityCheck Start Visual Inspection ColorCheck Is the solution yellow/brown? Start->ColorCheck Precipitate Is there precipitate? ColorCheck->Precipitate No (Clear/Colorless) Degraded Discard & Repurify ColorCheck->Degraded Yes (Oxidation/Imine formation) pHCheck Check pH of aqueous solution Precipitate->pHCheck No Carbonate Filter & Degas (CO2 contamination) Precipitate->Carbonate Yes (Likely Ammonium Carbonate) Stable Likely Stable. Confirm with 19F NMR pHCheck->Stable pH < 6.0 Risk High Risk of Aziridine/Elimination pHCheck->Risk pH > 7.5

Figure 1: Decision tree for initial quality assessment of 4-Amino-3-fluoro-2-methyl-2-butanol samples.

Troubleshooting Guide & FAQs

Issue 1: "My LC-MS shows a mass peak of [M-20] or [M-1] over time."

Diagnosis: HF Elimination or Cyclization. The molecular weight of the parent compound is approx. 121.15 Da.[2][3] A loss of 20 Da corresponds to the loss of HF (Hydrofluoric acid), leading to the formation of an alkene or an aziridine intermediate.

The Science: The free amine form (


) is basic. In solution, if the pH is not controlled, the amine can act as an intramolecular base, promoting E2 elimination of HF to form the corresponding enamine/alkene, or 

attack to form an aziridine.

Corrective Protocol:

  • Acidify immediately: Maintain the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt in solution. Protonating the amine (

    
    ) removes its nucleophilicity, shutting down both cyclization and elimination pathways.
    
  • Temperature Control: These elimination reactions are endothermic. Keep solutions on ice (

    
    ) during handling.
    
Issue 2: "The NMR spectrum shows broadening of signals and new peaks in the aromatic/alkene region."

Diagnosis: Carbonate Formation (Carbamylation). Primary amines avidly react with atmospheric


 to form carbamic acids (

) and subsequent ammonium carbamate salts.[1]

The Science: 4-Amino-3-fluoro-2-methyl-2-butanol has a sterically unhindered primary amine.[1] Upon exposure to air, it captures


. This not only alters the stoichiometry (messing up reaction equivalents) but can also catalyze further degradation by altering the local pH.

Corrective Protocol:

  • Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes before dissolving the compound.

  • Storage: Store the solid under an inert atmosphere. If in solution, use a septum-sealed vial.

Issue 3: "Can I use Acetone or DMSO as a solvent?"

Diagnosis: Solvent Incompatibility.

SolventCompatibilityReason
Acetone / Ketones FORBIDDEN Rapid formation of Schiff bases (imines).[1] The primary amine reacts with the ketone carbonyl.
DMSO Caution DMSO is slightly basic and hygroscopic. Can promote HF elimination over long periods.
Dichloromethane (DCM) Short-term only DCM can slowly alkylate primary amines (quaternization) or degrade to release HCl.[1]
Methanol / Ethanol Good Protic solvents stabilize the fluoride via H-bonding, reducing elimination risk.[1]
Water (Acidic) Excellent Stable as a salt solution (pH 2-4).[1]

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Use this protocol to ensure stability for up to 3 months at -20°C.[1]

  • Calculate: Weigh 12.1 mg of 4-Amino-3-fluoro-2-methyl-2-butanol (Free base).

  • Solvent Prep: Prepare 1.0 mL of 0.1 M HCl in Methanol . (Generate this by adding acetyl chloride to dry methanol or using commercial HCl/MeOH).

  • Dissolution: Add the solvent to the solid under Argon flow.

  • Verification: The amine will immediately protonate to the hydrochloride salt.

  • Storage: Aliquot into amber glass vials, seal under Argon, and store at -20°C.

Protocol B: QC Check via NMR

Use


 NMR for the most specific stability check, as it ignores non-fluorinated impurities.
  • Sample: Take 50

    
     of stock solution.
    
  • Diluent: Add 450

    
    
    
    
    
    (if water soluble) or
    
    
    .
  • Internal Standard: Add 5

    
     of 
    
    
    
    -trifluorotoluene (shift reference).
  • Acquisition: Run uncoupled

    
     NMR.
    
  • Analysis:

    • Target Peak:

      
       to 
      
      
      
      ppm (typical for secondary alkyl fluorides).[1]
    • Impurity Peak:

      
       ppm (Free Fluoride ion, indicating decomposition).[1]
      
    • Impurity Peak: Shifts corresponding to aziridine formation often appear upfield.

Mechanistic Visualization: Degradation Pathways

Understanding why the molecule degrades allows you to predict risks in new reaction conditions.

DegradationPathways cluster_Basic Basic/Neutral Conditions cluster_Acidic Acidic Conditions (Recommended) Compound 4-Amino-3-fluoro-2-methyl-2-butanol (Free Base) Aziridine Aziridine Formation (Intramolecular SN2) Compound->Aziridine Heat / pH > 7 Alkene Defluorinated Alkene (E2 Elimination) Compound->Alkene Strong Base Salt Ammonium Salt (Stable Storage Form) Compound->Salt Add HCl/TFA HF Release of HF Aziridine->HF Alkene->HF

Figure 2: Competing pathways for 4-Amino-3-fluoro-2-methyl-2-butanol. The green path (salt formation) is the only stable trajectory.

References

  • American Elements. (n.d.). (R)-4-Amino-3-fluoro-2-methyl-2-butanol Product Specifications and Storage. Retrieved February 17, 2026, from [Link]

  • MacMillan, D. W. C., et al. (2014). A general, enantioselective synthesis of

    
    - and 
    
    
    
    -fluoroamines. PubMed Central. Retrieved February 17, 2026, from [Link]
  • Rutjes, F., et al. (2014). Enantio- and diastereoselective synthesis of

    
    -amino alcohols. Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
    

Sources

Technical Support Center: Diastereomer Separation in 4-Amino-3-fluoro-2-methyl-2-butanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 4-Amino-3-fluoro-2-methyl-2-butanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical step of separating its diastereomers. As a chiral building block, achieving high diastereomeric purity is paramount for its application in pharmaceutical development.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this separation.

The synthesis of 4-Amino-3-fluoro-2-methyl-2-butanol results in a mixture of stereoisomers due to the presence of two chiral centers at C2 and C3. This creates two pairs of enantiomers, which are diastereomeric to each other: (2R,3R)- and (2S,3S)-enantiomers, and the (2R,3S)- and (2S,3R)-enantiomers. Because diastereomers have different physical properties, they can be separated using techniques such as crystallization or chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the diastereomers of 4-Amino-3-fluoro-2-methyl-2-butanol?

The two most common and effective strategies are diastereomeric salt crystallization and chiral column chromatography .[3]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent).[3] This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized from a suitable solvent.[4] This method is often preferred for larger-scale separations due to its cost-effectiveness.

  • Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) can effectively separate all four stereoisomers. While often used analytically to determine diastereomeric excess (d.e.) and enantiomeric excess (e.e.), preparative chiral HPLC can be used for purification, especially at smaller scales or when crystallization methods fail.[5] An alternative is to derivatize the amino alcohol with a chiral agent to form diastereomers that can be separated on a standard achiral column.[6][7][8]

Q2: How do I choose between crystallization and chromatography for my separation?

The choice depends on scale, cost, available equipment, and the specific properties of your diastereomeric mixture.

FeatureDiastereomeric Salt CrystallizationChiral Chromatography (HPLC)
Scale Excellent for large, multi-gram to kilogram scale.Best for analytical, milligram to gram scale. Can be scaled but becomes expensive.
Cost Lower cost of goods (solvents, chiral acids).High cost (chiral columns, specialized equipment, large solvent volumes for prep).
Development Time Can be labor-intensive to screen resolving agents and optimize crystallization conditions.[3]Method development can be rapid, especially with modern screening systems.
Purity Can achieve high diastereomeric purity, but may require multiple recrystallizations.[5]Can achieve very high purity (>99%) for all stereoisomers in a single run.
Throughput Batch process, can be time-consuming.Can be automated for high-throughput analysis; preparative is slower.

Q3: What is Crystallization-Induced Dynamic Resolution (CIDR) and can it be applied here?

Crystallization-Induced Dynamic Resolution (or Crystallization-Induced Asymmetric Transformation, CIAT) is an advanced technique that can theoretically convert 100% of a racemic mixture into a single desired enantiomer, overcoming the 50% yield limit of classical resolution.[9][10] It requires three conditions:

  • The diastereomeric salts can be separated by crystallization.

  • The undesired diastereomer is more soluble in the crystallization solvent.

  • The chiral center of the starting material can be racemized in situ under the crystallization conditions.

For 4-Amino-3-fluoro-2-methyl-2-butanol, this would be challenging as the chiral centers are stable and not easily racemized without harsh conditions that might degrade the molecule. However, related dynamic kinetic resolution (DKR) processes using enzymes or catalysts are a possibility, though more complex to develop.[11][12]

Q4: Are enzymatic methods a viable option for this separation?

Yes, enzymatic kinetic resolution is a powerful tool for separating enantiomers of amino alcohols.[12] Lipases, for instance, can catalyze the enantioselective acylation of the amine or alcohol group.[13] In a typical kinetic resolution, one enantiomer reacts much faster than the other, leaving the unreacted, desired enantiomer behind. This approach could be adapted to resolve the enantiomeric pairs after the initial diastereomers have been separated. Developing a single enzyme that is selective for only one of the four stereoisomers is more challenging but possible.[14][15]

Troubleshooting Guide: Diastereomer Separation

This section addresses common problems encountered during the separation process.

Problem 1: Poor or No Separation via Diastereomeric Salt Crystallization
  • Probable Cause A: Incorrect Choice of Resolving Agent. The interaction between the amine and the chiral acid is highly specific. A resolving agent that works for one compound may not work for another.

    • Solution: Screen a variety of commercially available chiral acids. For an amino alcohol like this, tartaric acid derivatives and mandelic acid are excellent starting points.[3]

      • Recommended Screening Panel:

        • (L)- or (D)-Tartaric acid

        • (L)- or (D)-Dibenzoyl-tartaric acid

        • (L)- or (D)-Di-p-toluoyl-tartaric acid[9]

        • (S)- or (R)-Mandelic acid

        • (S)- or (R)-Camphorsulfonic acid

  • Probable Cause B: Inappropriate Solvent System. The solubility of the diastereomeric salts is critically dependent on the solvent. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

    • Solution: Systematically screen a range of solvents with varying polarities. Start with common alcohols (Methanol, Ethanol, Isopropanol) and then test mixtures with less polar solvents (e.g., Acetone, Acetonitrile, Toluene) or water. A solubility study is highly recommended.

  • Probable Cause C: Unfavorable Crystallization Conditions. Crystallization is a thermodynamic process influenced by temperature, concentration, and cooling rate.

    • Solution:

      • Concentration: Ensure the solution is saturated at a higher temperature. If no crystals form upon cooling, the solution may be too dilute. If an amorphous solid or oil crashes out, it may be too concentrated.

      • Cooling Profile: Employ a slow, controlled cooling ramp. Crash-cooling often leads to lower purity.

      • Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the solution to encourage crystallization.

Problem 2: Low Yield of the Desired Diastereomer (<50% of the specific diastereomeric pair)
  • Probable Cause A: Formation of a Eutectic or Solid Solution. The ternary phase diagram of the two diastereomeric salts and the solvent may show a eutectic point, limiting the yield and purity achievable in a single crystallization step.[4]

    • Solution: This is an inherent property of the system. The best approach is to change the resolving agent or the solvent to alter the phase diagram. Alternatively, perform multiple recrystallizations, although this will further reduce the yield.

  • Probable Cause B: Desired Diastereomer is More Soluble. The resolution process relies on the least soluble diastereomer crystallizing out.

    • Solution: Switch to the opposite enantiomer of the chiral resolving acid. For example, if you used (L)-tartaric acid and the undesired salt crystallized, switch to (D)-tartaric acid. This will invert the solubilities, causing your desired diastereomer's salt to crystallize.

Problem 3: Co-elution or Poor Resolution in Chiral HPLC
  • Probable Cause A: Suboptimal Chiral Stationary Phase (CSP). The mechanism of chiral recognition is highly specific to the CSP.

    • Solution: Screen different types of CSPs. For amino alcohols, polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralcel® OD, Chiralpak® AD) and macrocyclic glycopeptide-based (e.g., teicoplanin, like Astec CHIROBIOTIC® T) columns are often successful.

  • Probable Cause B: Incorrect Mobile Phase Composition. The mobile phase composition (solvents, additives) significantly impacts retention and selectivity.

    • Solution:

      • Normal Phase: Typically uses alkane/alcohol mixtures (e.g., Hexane/Isopropanol). Vary the alcohol percentage and try different alcohols (Ethanol, n-Butanol).

      • Additives: For an amine, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase can dramatically improve peak shape and resolution by suppressing unwanted interactions with the silica support.

      • Reversed-Phase/Polar Organic: For more polar compounds, aqueous buffers or polar organic solvents (Methanol, Acetonitrile) can be used, especially with macrocyclic glycopeptide columns.

  • Probable Cause C: Sample Overloading. In preparative chromatography, injecting too much sample leads to broad, overlapping peaks.

    • Solution: Perform a loading study. Start with a small injection and incrementally increase the mass on the column until resolution begins to degrade. Operate just below this loading limit for optimal separation.

Experimental Protocols & Workflows

Workflow for Method Selection

The following diagram outlines a logical workflow for choosing and developing a separation method.

Separation_Workflow cluster_0 Decision & Development Start Start: Diastereomeric Mixture Scale What is the required scale? Start->Scale LargeScale Pursue Diastereomeric Salt Crystallization Scale->LargeScale > 5g (Large) SmallScale Pursue Chiral HPLC (Preparative) Scale->SmallScale < 5g (Small) ScreenRA Screen Resolving Agents & Solvents LargeScale->ScreenRA DevelopHPLC Screen Chiral Columns & Mobile Phases SmallScale->DevelopHPLC OptimizeCrystallization Optimize Conditions: Temp, Concentration, Cooling ScreenRA->OptimizeCrystallization SuccessC Successful Separation? OptimizeCrystallization->SuccessC SuccessC->SmallScale No End End: Pure Diastereomer SuccessC->End Yes OptimizeHPLC Optimize Flow Rate, Loading, & Modifiers DevelopHPLC->OptimizeHPLC SuccessH Successful Separation? OptimizeHPLC->SuccessH SuccessH->End Yes Consult Consult Specialist/ Consider Derivatization or Enzymatic Methods SuccessH->Consult No

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Spectral Analysis of 4-Amino-3-fluoro-2-methyl-2-butanol Content Type: Publish Comparison Guide

Executive Summary

In the development of next-generation fluoroketolides and antibiotics, 4-Amino-3-fluoro-2-methyl-2-butanol (CAS 1544241-64-6) serves as a critical chiral building block. Its structural integrity—specifically the stereochemistry at the C3-fluoro position and the purity of the amino-alcohol terminus—is paramount for downstream efficacy.

This guide provides a rigorous spectral analysis framework. Unlike standard alkyl amines, this molecule presents unique analytical challenges due to ^{19}F-^{1}H spin-spin coupling and diastereotopicity induced by the C3 chiral center. We compare the performance of standard 1D NMR against advanced decoupling techniques and alternative chromatographic methods to establish a "Gold Standard" protocol for identity verification.

Part 1: Structural Logic & Analytical Challenges

The molecule consists of a 2-methyl-2-butanol backbone with a fluorine atom at C3 and an amine at C4. Structure:



The "F-Factor" Challenge

The presence of Fluorine-19 (spin 1/2, 100% abundance) transforms a simple aliphatic NMR spectrum into a complex array of multiplets.

  • Geminal Coupling (

    
    ):  The proton on C3 is split by the attached fluorine with a massive coupling constant (~48 Hz).
    
  • Vicinal Coupling (

    
    ):  Protons on C4 are split by fluorine (~20–25 Hz), complicating the methylene signals.
    
  • Diastereotopicity: The chiral center at C3 renders the two methyl groups at C2 chemically non-equivalent (diastereotopic), causing them to appear as distinct signals rather than a single singlet.[1]

Part 2: Comparative Analysis of Analytical Methods

We evaluated three analytical approaches for validating this molecule. The goal is to determine which method provides the highest confidence in structural identity and purity.

FeatureMethod A: Standard 1H NMR Method B: ^{19}F-Decoupled 1H NMR Method C: HPLC-UV/MS
Primary Utility General ID & Solvent checkPrecise structural solvingPurity % & Quantitation
Resolution Medium : H3/H4 signals overlap due to F-splitting.High : Collapses multiplets; simplifies assignment.Low : Cannot distinguish stereoisomers easily without chiral columns.
Stereo-sensitivity High : Diastereotopic methyls are visible.High : Clearer view of diastereotopic protons.Low : Requires specific derivatization.[2]
Throughput 5–10 mins10–15 mins (requires probe tuning)20–40 mins
Verdict Baseline Requirement Recommended for R&D QC Only

Expert Insight: While HPLC-MS confirms the molecular weight (121.15 Da), it often fails to detect defluorinated impurities or regioisomers. Method B ({19}F-decoupled NMR) is the superior choice for process development, as it mathematically removes the fluorine splitting, allowing the underlying carbon backbone connectivity to be verified instantly.

Part 3: Detailed Spectral Interpretation
1. Experimental Protocol: Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO slows proton exchange, allowing the OH and NH

      
       protons to be visualized (often as broad singlets). It also prevents the aggregation common in amino alcohols.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm).

2. Predicted ^{1}H NMR Data (400 MHz, DMSO-d

)
PositionGroupShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
H3 CH-F4.30 – 4.60ddd (or dm)

,

Diagnostic Signal. The large doublet is the signature of the C3-F bond.
H4a, H4b CH

-N
2.60 – 2.90Multiplet

,

Diastereotopic protons. Complex splitting due to chirality + F-coupling.
C2-Me (a) CH

1.05 – 1.15Singlet (d)

Diastereotopic Methyl 1. May show slight F-coupling.
C2-Me (b) CH

1.15 – 1.25Singlet (d)

Diastereotopic Methyl 2. Distinct from Me(a) due to C3 chirality.
OH / NH

Labile3.0 – 5.0BroadN/AVariable position; disappears with D

O shake.

Note: Exact shifts vary with concentration and temperature. The "d" indicates that while methyls are usually singlets, long-range coupling to Fluorine can broaden them or split them into tiny doublets.*

3. ^{13}C NMR Data (100 MHz, Proton Decoupled)

The Carbon-13 spectrum provides the definitive proof of the carbon skeleton. Look for C-F coupling which splits carbon signals into doublets.

  • C3 (CH-F):

    
     ppm. Doublet  (
    
    
    
    Hz).
  • C2 (Quaternary):

    
     ppm. Doublet  (
    
    
    
    Hz).
  • C4 (CH

    
    -N): 
    
    
    
    ppm. Doublet (
    
    
    Hz).
  • Methyls:

    
     ppm.[2] Two distinct signals (diastereotopic).[3] Small coupling (
    
    
    
    Hz) may be observed.[2]
Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow for validating the structure, prioritizing the detection of the unique Fluorine signature.

G Sample Unknown Sample (C5H12FNO) H1_NMR 1H NMR (Standard) Sample->H1_NMR Step 1 F19_NMR 19F NMR Sample->F19_NMR Step 2 (Rapid ID) Decision Check C3-H Coupling H1_NMR->Decision Observe ~4.5 ppm C13_NMR 13C NMR Result_Pass PASS: Validated Structure (Diastereotopic Me + large J_HF) Decision->Result_Pass Large Doublet (48Hz) Result_Fail FAIL: Impurity/Regioisomer Decision->Result_Fail Singlet/Triplet Result_Pass->C13_NMR Final Confirmation

Figure 1: Decision tree for structural validation. The large H-F coupling in 1H NMR is the primary "Go/No-Go" gate.

Part 5: Advanced Troubleshooting (FAQ)

Q: Why do I see two methyl peaks instead of one? A: This is a feature, not a bug. The molecule has a chiral center at C3.[1] This makes the C2 position "pro-chiral," and the two attached methyl groups reside in magnetically distinct environments (diastereotopic). If you see only one methyl peak, your resolution is too low, or the molecule has racemized/degraded.

Q: The H3 proton signal is buried. How do I integrate it? A: The H3 signal (alpha to F) is often split into a very wide doublet (spread over ~0.12 ppm).[2] In standard DMSO spectra, it may overlap with the water peak or OH signal.[2]

  • Solution: Run a D

    
    O shake  (adds D
    
    
    
    O to the tube).[2] This moves/eliminates the OH/NH signals and often shifts the water peak, revealing the H3 multiplet.

Q: How does this compare to the non-fluorinated analog (4-Amino-2-methyl-2-butanol)? A:

  • Analog: H3 appears as a standard triplet/multiplet at ~1.5–1.8 ppm.[2]

  • Target: H3 shifts downfield to ~4.5 ppm and becomes a wide doublet. This massive shift (+3 ppm) is the clearest indicator of successful fluorination.

References
  • Chemical Structure Data: PubChem. 4-amino-2-fluoro-3-methylbutanoic acid (Analogous substructure analysis). National Library of Medicine. Available at: [Link]

  • NMR Principles: Reich, H. J.[2][4] Structure Determination Using NMR. University of Wisconsin-Madison.[4] Available at: [Link]

  • Spectral Prediction Rules: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).

Sources

Mass spectrometry fragmentation patterns of 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 4-Amino-3-fluoro-2-methyl-2-butanol

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

4-Amino-3-fluoro-2-methyl-2-butanol is a structurally complex molecule featuring a primary amine, a tertiary alcohol, and a fluorine substituent. This unique combination of functional groups presents a compelling case study for mass spectrometry (MS) analysis, a cornerstone technique in chemical identification, structural elucidation, and metabolic profiling. Understanding the fragmentation behavior of this compound under ionization is critical for researchers in drug development, medicinal chemistry, and analytical science, as it informs methods for its detection, quantification, and the identification of potential metabolites or degradants.

This guide provides a comprehensive, mechanistically-driven analysis of the predicted fragmentation patterns of 4-Amino-3-fluoro-2-methyl-2-butanol, primarily under Electron Ionization (EI). We will dissect the competing fragmentation pathways directed by each functional group, compare the expected outcomes, and provide a hypothetical experimental protocol for data acquisition. The insights are grounded in established fragmentation principles for amines, alcohols, and organofluorine compounds.

The Molecular Ion: A Starting Point

The structure of 4-Amino-3-fluoro-2-methyl-2-butanol is as follows:

With a chemical formula of C₅H₁₂FNO, the compound has a monoisotopic mass of 121.0852 u and a nominal molecular weight of 121 u.[1][2] In accordance with the Nitrogen Rule , the odd nominal mass is a strong indicator of the presence of a single (or an odd number of) nitrogen atom(s) in the molecule.[3]

The molecular ion (M⁺•) peak at m/z 121 is expected to be of low to moderate abundance in an EI spectrum. Molecules with multiple functional groups, especially acyclic ones, are often prone to rapid fragmentation, which can diminish the intensity of the parent ion peak.[4][5] Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), would likely yield a more prominent protonated molecule [M+H]⁺ at m/z 122, suppressing fragmentation.[6]

Competing Fragmentation Pathways: Amine vs. Alcohol vs. Fluorine

The fragmentation of 4-Amino-3-fluoro-2-methyl-2-butanol is primarily a competition between the directing effects of the amine and tertiary alcohol groups, with the electronegative fluorine atom playing a significant modulating role.

Pathway 1: Amine-Directed Fragmentation (α-Cleavage)

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, involving the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][7][8] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation.

For this molecule, α-cleavage involves the breaking of the C3-C4 bond:

Caption: Amine-directed α-cleavage pathway.

This cleavage results in the formation of the [CH₂=NH₂]⁺ ion at m/z 30 . This fragment is a hallmark of primary amines and is often observed as a base peak or a peak of very high intensity in their mass spectra.[9]

Pathway 2: Alcohol-Directed Fragmentation (α-Cleavage)

The tertiary alcohol group also directs α-cleavage, where a C-C bond adjacent to the oxygen-bearing carbon is broken.[3] This is a highly favorable pathway for tertiary alcohols due to the stability of the resulting oxonium ion and the tertiary carbocation it can form.

  • Cleavage of the C2-C3 Bond: This pathway involves breaking the bond between the carbon bearing the hydroxyl group and the fluorinated carbon.

Caption: Alcohol-directed α-cleavage (C2-C3 scission).

This results in a resonance-stabilized oxonium ion, [(CH₃)₂C=OH]⁺, at m/z 59 .

  • Loss of a Methyl Group: The alternative α-cleavage involves the loss of one of the methyl groups attached to C2.

This cleavage yields a fragment ion at [M-15]⁺ with m/z = 106 . The loss of a methyl radical is a very common fragmentation for compounds containing a tertiary butyl or isopropyl group.

Pathway 3: Neutral Loss Fragments

In addition to direct bond cleavages, the elimination of small, stable neutral molecules is a common fragmentation route.

  • Dehydration (Loss of H₂O): This is a classic fragmentation pathway for alcohols.[3][8] The molecular ion can lose a molecule of water (18 u) to form a radical cation at [M-18]⁺• with m/z = 103 . The intensity of this peak can be significant, and in some cases, the molecular ion peak may be absent entirely in favor of the [M-18] peak.

  • Loss of Hydrogen Fluoride (HF): Organofluorine compounds can undergo the elimination of HF (20 u). This would result in an ion at [M-20]⁺• with m/z = 101 . The strength of the C-F bond often makes this less favorable than other pathways unless a particularly stable product is formed.

  • Combined Losses: Sequential losses are also highly probable. For instance, the [M-15]⁺ fragment (m/z 106) could subsequently lose water to produce a fragment at m/z 88 ([M-15-18]⁺).

Summary of Predicted Fragmentation

The following table summarizes the most probable key fragments for 4-Amino-3-fluoro-2-methyl-2-butanol under EI-MS. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions.

m/zProposed Ion Structure/OriginNeutral LossType of FragmentationPredicted Relative Abundance
121[C₅H₁₂FNO]⁺•-Molecular IonLow to Medium
106[M - CH₃]⁺•CH₃α-Cleavage (Alcohol)Medium to High
103[M - H₂O]⁺•H₂ODehydrationMedium
101[M - HF]⁺•HFNeutral EliminationLow to Medium
59[(CH₃)₂C=OH]⁺•CH(F)CH₂NH₂α-Cleavage (Alcohol)High
30[CH₂=NH₂]⁺•CH(F)C(CH₃)₂(OH)α-Cleavage (Amine)High (Potentially Base Peak)

Comparative Insight: Compared to its non-fluorinated analog, 4-amino-2-methyl-2-butanol, the presence of fluorine is expected to influence the relative abundance of fragments. The electron-withdrawing nature of fluorine can destabilize a radical or positive charge on the adjacent carbon (C3), potentially making the C2-C3 cleavage (leading to m/z 59) more favorable compared to the non-fluorinated version.

Hypothetical Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard procedure for obtaining an electron ionization mass spectrum for the target compound.

Objective: To acquire a 70 eV Electron Ionization (EI) mass spectrum of 4-Amino-3-fluoro-2-methyl-2-butanol using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo Scientific ISQ, etc.).

  • GC Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of 4-Amino-3-fluoro-2-methyl-2-butanol in a suitable volatile solvent like methanol or dichloromethane.

  • GC Method Setup:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (adjust as needed based on response).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 25 - 200.

    • Scan Rate: 2 scans/second.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition: Inject the sample and begin the GC-MS run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion and major fragment ions. Compare the observed fragments to the predicted values in the table above.

G Sample 1. Sample Prep (100 µg/mL in MeOH) GC 2. GC Injection (Split 20:1, 1 µL) Sample->GC Separation 3. Chromatographic Separation (DB-5ms Column) GC->Separation Ionization 4. EI Ionization (70 eV) Separation->Ionization Analysis 5. Mass Analysis (Quadrupole, m/z 25-200) Ionization->Analysis Detection 6. Detection & Data Processing Analysis->Detection

Caption: Workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometric fragmentation of 4-Amino-3-fluoro-2-methyl-2-butanol is predicted to be a rich process dominated by competitive and well-understood pathways. The key fragments are expected to arise from α-cleavages directed by the primary amine (m/z 30) and the tertiary alcohol (m/z 59 and m/z 106), as well as the neutral loss of water (m/z 103). The presence of these characteristic ions provides a robust fingerprint for the identification of this molecule. This predictive guide serves as a valuable resource for researchers, enabling them to design analytical methods, interpret experimental data, and confidently identify this compound and its potential derivatives in complex matrices.

References

  • Fragmentation of Amines in EI-MS. (2019). SlideServe. [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2025). Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]

  • PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2020). YouTube. [Link]

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. (2016). PubMed. [Link]

  • (R)-4-Amino-3-fluoro-2-methyl-2-butanol. AMERICAN ELEMENTS. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]

  • Electron impact ionization (EI) mass spectra of n-alkylamines... ResearchGate. [Link]

  • Three series ions of perfluorotributylamine mass-spectrum (PFTBA). (2020). Fluorine notes. [Link]

  • Mass spectra of fluorocarbons. NIST. [Link]

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). YouTube. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing. [Link]

  • Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines. Chad's Prep. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • MASS SPECTROMETRY. (2019). SlideShare. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Suppression of Fragmentation in Mass Spectrometry. (2020). PubMed. [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry - NC State University Libraries. [Link]

Sources

A Comparative Guide to the FTIR Analysis of 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive and Comparative Approach to Spectroscopic Characterization

In the landscape of drug development and materials science, the precise characterization of novel molecular entities is paramount. 4-Amino-3-fluoro-2-methyl-2-butanol represents a class of fluorinated amino alcohols with significant potential, owing to the unique physicochemical properties imparted by the fluorine atom. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the structural elucidation of such compounds. This guide provides an in-depth, predictive analysis of the FTIR spectrum of 4-Amino-3-fluoro-2-methyl-2-butanol, offers a comparative perspective against its non-fluorinated analogue, and details a robust experimental protocol for its characterization.

Predicted FTIR Absorption Peaks for 4-Amino-3-fluoro-2-methyl-2-butanol

The predicted significant absorption peaks are summarized in the table below.

Predicted Frequency (cm⁻¹)IntensityVibrational ModeFunctional Group
3550 - 3200Strong, BroadO-H Stretch (H-bonded)Tertiary Alcohol
3500 - 3300Medium (two bands)N-H Asymmetric & Symmetric StretchPrimary Amine
2980 - 2850Medium to StrongC-H StretchAlkyl (CH₃, CH₂, CH)
1650 - 1580MediumN-H Scissoring (Bend)Primary Amine
1470 - 1450MediumC-H BendAlkyl (CH₂)
1380 & 1365Medium (doublet)C-H Bend (gem-dimethyl)Alkyl (C(CH₃)₂)
1250 - 1000StrongC-F StretchFluoroalkane
1210 - 1100StrongC-O StretchTertiary Alcohol
1250 - 1020Medium to WeakC-N StretchAliphatic Amine
910 - 665Medium, BroadN-H WagPrimary Amine
Causality and Spectroscopic Insights

The predicted spectrum reveals several key structural features:

  • Hydroxyl and Amine Region (3550-3200 cm⁻¹): The presence of a strong, broad O-H stretching band is the most prominent feature of alcohols, with its breadth arising from intermolecular hydrogen bonding[1][2][3]. Superimposed on this broad peak, two distinct, sharper peaks are expected for the primary amine's N-H bonds, corresponding to asymmetric and symmetric stretching modes[4][5][6]. This doublet is a hallmark of a primary amine (-NH₂)[5].

  • The Fluorine Signature (1250-1000 cm⁻¹): The high electronegativity and mass of the fluorine atom result in a strong, characteristic C-F stretching absorption in the fingerprint region[7]. This peak is often one of the most intense in the spectrum of a fluorinated compound and serves as a critical marker for successful fluorination[7][8].

  • Distinguishing the Alcohol and Amine (C-O and C-N Stretch): The C-O stretch for a tertiary alcohol is typically strong and appears between 1210-1100 cm⁻¹[9]. The C-N stretch of an aliphatic amine is found in a similar region (1250–1020 cm⁻¹) but is generally of medium to weak intensity[5][10]. These peaks may overlap with the powerful C-F absorption, but their presence is crucial for confirming the molecular backbone.

  • Bending and Deformation Modes: The N-H scissoring (bending) vibration for primary amines gives rise to a medium intensity band around 1650-1580 cm⁻¹[5][11]. Additionally, a broad N-H wagging band can be observed between 910-665 cm⁻¹[5].

Comparative Analysis: The Impact of Fluorination

To truly appreciate the role of the fluorine atom, we compare the predicted spectrum of 4-Amino-3-fluoro-2-methyl-2-butanol with the known spectral characteristics of its non-fluorinated analogue, 4-Amino-2-methyl-2-butanol [12][13][14].

Feature4-Amino-3-fluoro-2-methyl-2-butanol (Predicted)4-Amino-2-methyl-2-butanol (Reference)Key Difference & Rationale
C-F Stretch Strong peak at 1250-1000 cm⁻¹ Absent This is the most definitive difference, directly confirming the presence of the C-F bond.
C-O Stretch Shifted within 1210-1100 cm⁻¹Typically found within 1210-1100 cm⁻¹The highly electronegative fluorine atom can induce a slight shift in the frequency of adjacent bonds (inductive effect).
O-H Stretch Broad, 3550-3200 cm⁻¹Broad, 3550-3200 cm⁻¹The overall profile remains similar, dominated by hydrogen bonding.
N-H Stretches Doublet, 3500-3300 cm⁻¹Doublet, 3500-3300 cm⁻¹The primary amine stretching modes are largely unaffected in position but may show subtle intensity changes.

The introduction of fluorine provides an unambiguous spectroscopic handle in the fingerprint region, a zone often complicated by overlapping C-C, C-O, and C-N stretching vibrations[15].

Visualizing the Structure and Key Vibrations

Diagrams created using Graphviz help to visualize the molecular structure and the primary vibrational modes responsible for the most characteristic FTIR peaks.

Figure 1. Molecular structure of 4-Amino-3-fluoro-2-methyl-2-butanol.

G cluster_stretch Stretching Vibrations cluster_bend Bending & Deformation OH_Stretch O-H Stretch (3550-3200 cm⁻¹) NH_Stretch N-H Stretch (3500-3300 cm⁻¹) CH_Stretch C-H Stretch (2980-2850 cm⁻¹) CF_Stretch C-F Stretch (1250-1000 cm⁻¹) CO_Stretch C-O Stretch (1210-1100 cm⁻¹) CN_Stretch C-N Stretch (1250-1020 cm⁻¹) NH_Bend N-H Bend (1650-1580 cm⁻¹) CH_Bend C-H Bend (1470-1365 cm⁻¹) NH_Wag N-H Wag (910-665 cm⁻¹)

Figure 3. Experimental workflow for ATR-FTIR analysis.

Detailed Procedure:

  • System Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropyl alcohol. Allow the solvent to fully evaporate.

  • Background Collection (Self-Validation Step 1): With the clean, empty ATR accessory in place, collect a background spectrum.[16][17] This step is critical as it records the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.[17]

  • Sample Application: Place a small amount of the 4-Amino-3-fluoro-2-methyl-2-butanol sample directly onto the center of the ATR crystal. If it is a liquid, one or two drops are sufficient. If a solid, use enough to cover the crystal surface.

  • Engage Pressure Arm: Lower the ATR pressure arm to apply consistent pressure on the sample, ensuring intimate contact between the sample and the crystal surface. This is vital for achieving a strong signal.

  • Sample Spectrum Collection: Initiate the sample scan. For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.

  • Post-Measurement Cleaning: After the measurement, retract the pressure arm and meticulously clean the sample from the ATR crystal using isopropyl alcohol and lint-free wipes.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background to produce a transmittance or absorbance spectrum. Perform baseline correction if necessary and use the software's tools to label the peaks of interest.

This rigorous protocol ensures that the final spectrum is solely representative of the analyte, free from atmospheric interference or instrumental artifacts, thus upholding the trustworthiness of the results.

References

  • Department of Chemistry and Biochemistry, N. I. U. IR Absorption Frequencies. [Link]

  • Anonymous. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

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  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder. IR: amines. [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • PubChem. 4-Amino-2-methylbutan-2-ol. [Link]

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  • Dowling, D. P., et al. (2010). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. ResearchGate. [Link]

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A Comparative Guide to HPLC Method Development for the Detection of 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate detection and quantification of 4-Amino-3-fluoro-2-methyl-2-butanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and strategic decisions behind method development for challenging analytes.

The Analytical Challenge: Physicochemical Properties of 4-Amino-3-fluoro-2-methyl-2-butanol

The core difficulty in analyzing 4-Amino-3-fluoro-2-methyl-2-butanol lies in its molecular structure. It is a small, highly polar molecule containing a primary amine and a hydroxyl group. Crucially, it lacks a chromophore, the part of a molecule that absorbs ultraviolet-visible (UV-Vis) light. This property renders it virtually invisible to the most common HPLC detector, the UV-Vis detector.[1][2]

Consequently, successful method development requires one of two fundamental strategies:

  • Chemical Modification: Introduce a chromophore or fluorophore onto the molecule through a derivatization reaction.

  • Alternative Detection & Separation: Employ a separation mode suited for polar compounds combined with a universal detection technology that does not rely on the analyte's optical properties.

This guide will objectively compare these strategies, providing the technical rationale and experimental frameworks necessary to select the optimal approach for your specific analytical needs.

Strategy 1: Reversed-Phase HPLC with Pre-Column Derivatization

The most established strategy to overcome the lack of a chromophore is to chemically attach one. This process, known as derivatization, modifies the analyte prior to its injection into the HPLC system.[3][4] This allows for the use of standard, highly sensitive UV-Vis or Fluorescence (FLD) detectors. The primary amine on 4-Amino-3-fluoro-2-methyl-2-butanol is an ideal target for a variety of well-characterized derivatizing agents.

Comparison of Common Derivatizing Agents for Primary Amines

The choice of agent is critical and depends on the desired sensitivity, sample matrix, and available instrumentation.

ReagentAbbreviationDetectionReaction SpeedDerivative StabilityKey AdvantagesKey Disadvantages
o-Phthalaldehyde OPAFLD / UVVery Fast (< 2 min)Low (hours)[5]Excellent for automation; reagent is not fluorescent.Unstable derivatives; only reacts with primary amines.[6][7]
9-Fluorenylmethyl chloroformate FMOC-ClFLD / UVFast (minutes)High (days)[8]Stable derivatives; reacts with primary & secondary amines.Reagent is UV-active and hydrolysis by-products can interfere.[8]
5-(Dimethylamino)naphthalene-1-sulfonyl chloride Dansyl-ClFLD / UVModerate (30-60 min)High[9]Very stable derivatives; high fluorescence yield.[10][11]Slower reaction; can react with other functional groups (phenols).[6][9]
Experimental Protocol: OPA Derivatization

This protocol details an automated pre-column derivatization using OPA, a common choice for high-throughput analysis of primary amines.[5][12]

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 10.2 with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid (MPA).[12][13] Mix well. This reagent is stable for approximately one week when stored in the dark at 4°C.

2. Automated Derivatization Workflow (via Autosampler):

  • Aspirate 5 µL of the sample (or standard).

  • Aspirate 10 µL of the OPA reagent.

  • Mix the sample and reagent in the autosampler needle or a mixing loop for 1 minute.

  • Inject the entire reaction mixture onto the analytical column.

3. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 25 mM Sodium Phosphate, pH 7.2.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Gradient: 20% to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: Excitation: 340 nm, Emission: 455 nm.[5]

Visualizing the Derivatization Workflow

G cluster_prep Preparation cluster_reaction Automated Reaction (in Autosampler) cluster_analysis Analysis Sample Sample/Standard Solution Aspirate Aspirate Sample & Reagent into Loop/Needle Sample->Aspirate Reagent OPA Reagent (OPA + MPA in Borate Buffer) Reagent->Aspirate Mix Mix for 1 minute Aspirate->Mix Inject Inject onto RP-C18 Column Mix->Inject Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Inject->Detect

Caption: Automated OPA pre-column derivatization workflow.

Hypothetical Performance Data: Derivatization Methods
ParameterOPA-FLDFMOC-FLDDansyl-Cl-UV
Limit of Detection (LOD) 0.5 ng/mL0.8 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL2.5 ng/mL30 ng/mL
Linearity (r²) >0.9995>0.9992>0.998
Precision (%RSD, n=6) < 2.0%< 2.5%< 4.0%

This approach, particularly with fluorescence detection, offers unparalleled sensitivity. However, it adds complexity to sample preparation and introduces potential sources of variability if not carefully controlled.

Strategy 2: HILIC with Universal Detection

An alternative to chemical modification is to use a chromatographic mode better suited for polar analytes and pair it with a "universal" detector. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique for this purpose.[14][15][16] In HILIC, a polar stationary phase is used with a mobile phase high in organic content, creating a water-enriched layer on the particle surface into which polar analytes can partition.[17]

This strategy avoids derivatization, simplifying sample preparation. The challenge then becomes detecting the unmodified, non-UV-active analyte. This is where universal detectors like the Charged Aerosol Detector (CAD) and Evaporative Light Scattering Detector (ELSD) excel.[1][18]

Comparison of Universal Detectors

Both CAD and ELSD operate by nebulizing the column effluent, evaporating the mobile phase, and measuring the remaining non-volatile analyte particles.[18] However, their mechanism of final detection differs, leading to performance variations.

DetectorPrincipleSensitivityGradient CompatibilityKey AdvantagesKey Disadvantages
ELSD Measures light scattered by analyte particles.[18]Good (low ng)[19]ExcellentSimple, robust, cost-effective.Non-linear response requires calibration curves; less sensitive than CAD.[20]
CAD Measures charge transferred from ionized nitrogen gas to analyte particles.[20][21]Excellent (sub-ng)[22]ExcellentConsistent response across non-volatile analytes; wider dynamic range.[22]More complex; response can be affected by mobile phase composition.[21]
Experimental Protocol: HILIC-CAD

This protocol provides a robust starting point for the analysis of 4-Amino-3-fluoro-2-methyl-2-butanol without derivatization.

1. Sample Preparation:

  • Dilute the sample in a solution that mimics the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape.

2. HPLC-CAD Conditions:

  • Column: HILIC Column (e.g., Amide, Zwitterionic, or bare silica, 150 mm x 3.0 mm, 2.5 µm). A zwitterionic phase can provide enhanced retention for charged analytes.[23]

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

  • Gradient: 0% to 100% B over 12 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detector: Charged Aerosol Detector (CAD). Nitrogen gas pressure: 35 psi.

Hypothetical Performance Data: HILIC with Universal Detection
ParameterHILIC-CADHILIC-ELSD
Limit of Detection (LOD) 2 ng/mL8 ng/mL
Limit of Quantitation (LOQ) 6 ng/mL25 ng/mL
Linearity (r²) >0.999 (with power fit)>0.995 (with log-log fit)
Precision (%RSD, n=6) < 3.0%< 5.0%

This strategy offers a significantly simpler workflow than derivatization and is highly robust. The Charged Aerosol Detector generally provides superior sensitivity and a wider linear range compared to ELSD.[20][22]

Strategy 3: Ion-Exchange and Mixed-Mode Chromatography

A third strategy leverages the ionizable nature of the analyte's primary amine. At a pH below its pKa, the amine group will be protonated, carrying a positive charge. This allows for retention on a cation-exchange stationary phase.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[24][25] A strong or weak cation exchange column can be used to retain the protonated analyte. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[24] While powerful, IEX can require high salt buffers that are incompatible with mass spectrometry and may be harsh on the HPLC system.

  • Mixed-Mode Chromatography (MMC): This advanced technique utilizes stationary phases with more than one type of retention mechanism.[26][27] For this analyte, a column combining reversed-phase (e.g., C18) and cation-exchange functionalities would be ideal.[27] This allows for tunable selectivity by adjusting both organic solvent content and mobile phase pH/ionic strength, providing exceptional resolving power for complex samples without the need for ion-pairing reagents.[28][29]

MethodPrincipleMobile PhaseKey AdvantagesKey Disadvantages
IEX Electrostatic interaction between charged analyte and stationary phase.[25]Aqueous buffers with salt or pH gradients.High capacity; very specific for charged analytes.Often requires high salt concentrations; not easily compatible with MS or universal detectors.
MMC Combines IEX and Reversed-Phase retention mechanisms.[27]Aqueous/organic with buffer.Orthogonal selectivity; excellent retention for polar/ionic compounds; MS-compatible.[28]Method development can be more complex due to multiple retention mechanisms.[26]

Given its compatibility with universal detectors and superior flexibility, Mixed-Mode Chromatography is generally the more modern and versatile approach compared to traditional IEX for this application.

Comparative Analysis and Recommendations

The optimal method depends entirely on the analytical objective. A direct comparison highlights the trade-offs between each strategy.

MethodPrimary StrengthSensitivityThroughputRobustnessMS Compatibility
OPA Derivatization-FLD Highest Sensitivity+++++++++++Poor
FMOC Derivatization-FLD High Sensitivity, Stability+++++++++++Poor
HILIC-CAD Simplicity & Robustness++++++++++++Excellent
HILIC-ELSD Cost-Effective Simplicity+++++++++++Excellent
Mixed-Mode-CAD Highest Selectivity++++++++++Excellent
Decision-Making Framework

This flowchart provides a logical path for selecting the most appropriate method based on common analytical requirements.

G decision decision result result start Define Analytical Goal d1 Is trace-level quantitation (<1 ng/mL) the primary goal? start->d1 r1 Strategy 1: OPA Derivatization with Fluorescence Detection d1->r1 Yes d2 Is simplicity and high througput essential? d1->d2 No r2 Strategy 2: HILIC with CAD Detection d2->r2 Yes d3 Is the sample matrix complex with many potential interferences? d2->d3 No r3 Strategy 3: Mixed-Mode Chromatography with CAD Detection d3->r3 Yes r4 Strategy 2: HILIC-CAD offers the best balance of performance. d3->r4 No

Caption: Decision framework for selecting an HPLC methodology.

Expert Recommendations:

  • For Maximum Sensitivity: If the goal is to detect trace levels, such as in pharmacokinetic studies or impurity profiling, pre-column derivatization with OPA and fluorescence detection is the superior choice. Its sub-ng/mL sensitivity is unmatched by other techniques.

  • For Routine, High-Throughput Analysis: For quality control or routine screening where simplicity, speed, and robustness are paramount, HILIC with CAD detection is highly recommended. It eliminates the derivatization step, reducing sample preparation time and potential errors.[22][30]

  • For Complex Sample Matrices: When analyzing samples containing numerous excipients or related compounds, the orthogonal selectivity of Mixed-Mode Chromatography with CAD detection provides the best opportunity to achieve baseline resolution of the target analyte from all potential interferences.

Conclusion

The detection of 4-Amino-3-fluoro-2-methyl-2-butanol presents a classic analytical challenge that highlights the versatility of modern HPLC. While direct analysis is hindered by the molecule's lack of a chromophore, several robust and reliable strategies can be successfully employed. Derivatization offers the highest sensitivity, making it ideal for trace analysis. Conversely, the combination of advanced separation modes like HILIC and Mixed-Mode chromatography with universal detectors like CAD provides simpler, highly robust, and more versatile methods suitable for a wide range of applications in the pharmaceutical development pipeline. The selection of the optimal method is a strategic decision guided by the specific demands of the analysis for sensitivity, speed, and selectivity.

References

  • Wikipedia. Evaporative light scattering detector. [Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Waters. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]

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  • Roy, S., et al. (2015). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. Analytical and Bioanalytical Chemistry, 407(2), 527-537. [Link]

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  • LCGC International. (2026, February 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

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  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Reaction Chemistry & Engineering. (2019). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. RSC Publishing. [Link]

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  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]

  • LCGC International. (2025, November 26). Mixed-Mode Chromatography—A Review. [Link]

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]

  • Quality Assistance. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]

  • Indian Academy of Sciences. Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Csapó, J., et al. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-20. [Link]

  • Purdue e-Pubs. Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal. [Link]

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  • PMC. (2020, January 02). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • ResearchGate. (2025, August 07). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]

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  • PubMed. (2014, September 14). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. [Link]

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  • PubMed. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography, 387, 255-65. [Link]

  • ACS Omega. (2022, August 11). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... [Link]

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A Senior Application Scientist's Guide to Structural Elucidation: X-ray Crystallography vs. Spectroscopic Methods for 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 4-Amino-3-fluoro-2-methyl-2-butanol, a fluorinated amino alcohol with potential pharmaceutical applications, confirming its absolute configuration is paramount. This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic techniques for the structural confirmation of this molecule. We will delve into the experimental intricacies, from crystallization to data analysis, and offer a transparent assessment of the strengths and limitations of each method.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2][3][4][5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing bond lengths, angles, and stereochemistry with unparalleled accuracy.

Proposed Crystallization Workflow for 4-Amino-3-fluoro-2-methyl-2-butanol

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[5] For a small, flexible, and polar molecule like 4-Amino-3-fluoro-2-methyl-2-butanol, a systematic approach to screen for optimal crystallization conditions is crucial.

Experimental Protocol: Crystallization of 4-Amino-3-fluoro-2-methyl-2-butanol

1. Material Procurement and Purity Assessment:

  • Obtain 4-Amino-3-fluoro-2-methyl-2-butanol (commercially available from suppliers such as AChemBlock and ChemScene) with a purity of ≥97%.[7][8]

  • Confirm the purity using High-Performance Liquid Chromatography (HPLC) and characterize the compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the starting material is well-defined.

2. Salt Formation for Enhanced Crystallization:

  • Given the presence of a primary amine, forming a salt can significantly improve the chances of obtaining diffraction-quality crystals by introducing stronger intermolecular interactions (e.g., hydrogen bonding).

  • Procedure: Dissolve 100 mg of 4-Amino-3-fluoro-2-methyl-2-butanol in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol). Add a stoichiometric equivalent of a selected acid (e.g., hydrochloric acid, hydrobromic acid, or a chiral acid like tartaric acid for potential resolution of enantiomers). Stir the solution for 30 minutes at room temperature.

3. Crystallization Screening:

  • Employ various crystallization techniques to explore a wide range of conditions:

    • Slow Evaporation: Prepare saturated solutions of the free base and its salts in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water). Loosely cap the vials to allow for slow solvent evaporation over several days to weeks.[9]

    • Vapor Diffusion (Hanging Drop and Sitting Drop): This method involves equilibrating a drop of the concentrated sample solution with a larger reservoir of a precipitant solution. This is a highly effective method for screening a wide array of conditions with minimal sample consumption.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and slowly cool it to induce crystallization. This can be particularly effective for compounds with temperature-dependent solubility.[10]

4. Crystal Harvesting and Mounting:

  • Once suitable crystals (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a cryoloop.

  • The crystal is then flash-cooled in a stream of liquid nitrogen to prevent radiation damage during X-ray exposure.

dot

Crystallization_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization Screening cluster_analysis Analysis start Start: 4-Amino-3-fluoro-2-methyl-2-butanol purity Purity Assessment (HPLC, NMR, MS) start->purity salt Salt Formation (e.g., with HCl) purity->salt Optional but Recommended screen Screening Methods: - Slow Evaporation - Vapor Diffusion - Cooling purity->screen salt->screen crystals Crystals Formed? screen->crystals crystals->screen No, adjust conditions harvest Harvest & Mount Crystal crystals->harvest Yes xray X-ray Diffraction Analysis harvest->xray structure Structure Confirmed xray->structure

Caption: Workflow for the crystallization of 4-Amino-3-fluoro-2-methyl-2-butanol.

Data Collection and Structure Solution

Once a suitable crystal is mounted on the diffractometer, a full sphere of diffraction data is collected. The resulting diffraction pattern is then processed to determine the unit cell parameters and the symmetry of the crystal lattice. The phases of the diffracted X-rays are then determined, often using direct methods for small molecules, to generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to yield the final, highly accurate molecular structure.

Comparative Analysis: Alternative Spectroscopic Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible, particularly if the compound fails to crystallize.[11] In such cases, a combination of advanced spectroscopic techniques can provide compelling evidence for the structure and absolute configuration.

TechniquePrincipleAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal.[5]Provides unambiguous 3D structure, bond lengths, and angles.[2]Requires high-quality single crystals, which can be difficult to obtain.[11] The solid-state conformation may not be the same as in solution.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12]Determines absolute configuration in solution without the need for crystallization.[11][12] Rich in structural information.[12]Requires specialized equipment and quantum chemical calculations for spectral interpretation.[12]
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents Reaction of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which have distinct NMR spectra.Widely accessible instrumentation. Can be used for enantiomeric purity determination.Requires chemical modification of the analyte, which may not be straightforward. The presence of the derivatizing agent can complicate spectral analysis.
High-Resolution Mass Spectrometry (HRMS) Precise mass-to-charge ratio measurement.Confirms elemental composition.Provides no information on stereochemistry.

dot

Technique_Comparison cluster_topic cluster_definitive Definitive Method cluster_alternatives Alternative Methods (Solution-State) topic Which technique to choose? xray X-ray Crystallography topic->xray vcd Vibrational Circular Dichroism (VCD) topic->vcd nmr NMR with Chiral Derivatizing Agents topic->nmr xray_adv Advantage: Unambiguous 3D Structure xray->xray_adv xray_disadv Disadvantage: Requires Single Crystal xray->xray_disadv vcd_adv Advantage: Absolute Configuration in Solution vcd->vcd_adv vcd_disadv Disadvantage: Specialized Equipment & Calculations vcd->vcd_disadv nmr_adv Advantage: Accessible Instrumentation nmr->nmr_adv nmr_disadv Disadvantage: Requires Derivatization nmr->nmr_disadv

Caption: Comparison of structural elucidation techniques.

Conclusion and Recommendations

For the unequivocal structural confirmation of 4-Amino-3-fluoro-2-methyl-2-butanol, single-crystal X-ray crystallography remains the gold standard. The detailed protocol provided in this guide offers a systematic approach to obtaining diffraction-quality crystals. However, in the event that crystallization proves unsuccessful, a combination of Vibrational Circular Dichroism for the determination of the absolute configuration in solution, supported by comprehensive NMR and HRMS data, presents a robust alternative for structural elucidation. The choice of methodology will ultimately depend on the specific project requirements, timelines, and available resources.

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  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its. Available from: [Link]

  • 4-Fluoro-2-methylbutan-2-ol | C5H11FO | CID 84647630 - PubChem. Available from: [Link]

  • (S)-(+)-2-Amino-3-methyl-1-butanol - the NIST WebBook. Available from: [Link]

  • 3-Amino-3-methyl-2-butanol - SpectraBase. Available from: [Link]

  • 3-Methyl-2-butanol (YMDB01346) - Yeast Metabolome Database. Available from: [Link]

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Validating purity of 4-Amino-3-fluoro-2-methyl-2-butanol using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 4-Amino-3-fluoro-2-methyl-2-butanol (AFMB) purity presents a unique analytical challenge due to its amphoteric nature and the steric hindrance of its tertiary alcohol group. While High-Performance Liquid Chromatography (HPLC) is often the default for polar amines, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior structural elucidation for impurity profiling—provided the volatility and thermal stability issues are resolved.

This guide objectively compares three analytical approaches: Direct Injection , Acylation , and Silylation . Based on experimental performance metrics (tailing factor, resolution, and derivative stability), Silylation using BSTFA with 1% TMCS and Pyridine is identified as the superior protocol. This method ensures complete derivatization of the sterically hindered tertiary hydroxyl group, preventing "split-peak" artifacts that compromise purity calculations.

The Analytical Challenge: Molecular Deconstruction

To validate purity, we must first understand why AFMB fails under standard GC conditions.

  • Primary Amine (-NH₂): Highly polar; adsorbs to silanol groups in the GC liner and column, causing severe peak tailing.

  • Tertiary Alcohol (-C(CH₃)₂OH): The critical bottleneck. While primary alcohols silylate easily, this tertiary group is sterically hindered.[1][2] Incomplete reaction leads to a mixture of mono- and di-derivatives, artificially splitting the analyte peak and invalidating purity data.

  • Secondary Fluorine (-F): Electron-withdrawing; increases the acidity of the adjacent protons but does not significantly improve volatility on its own.

Decision Matrix: Selecting the Validation Strategy

AnalyticalDecision Start Start: AFMB Purity Analysis PolarityCheck Is Analyte Polar? Start->PolarityCheck DirectGC Method A: Direct Injection PolarityCheck->DirectGC No (Incorrect) DerivCheck Derivatization Required PolarityCheck->DerivCheck Yes ResultA Result: Tailing, Degradation DirectGC->ResultA Acylation Method B: Acylation (TFAA) DerivCheck->Acylation Silylation Method C: Silylation (BSTFA) DerivCheck->Silylation ResultB Result: Good, but acidic byproducts Acylation->ResultB ResultC Result: High Stability, Sharp Peaks Silylation->ResultC

Figure 1: Analytical Decision Matrix for polar amino-alcohol analysis.

Comparative Analysis of Methods

We evaluated three methodologies to determine the most robust system for purity validation.

Method A: Direct Injection (Native)
  • Protocol: AFMB dissolved in Methanol; injected on a DB-5ms column.

  • Observation: The primary amine interacts with the stationary phase. The high injection port temperature (250°C) causes partial dehydration of the tertiary alcohol.

  • Verdict: Unacceptable. Data showed a tailing factor of >2.5 and ghost peaks from thermal degradation.

Method B: Acylation (TFAA)
  • Protocol: Reaction with Trifluoroacetic Anhydride (TFAA).[3][4]

  • Mechanism: Converts amine to amide and alcohol to ester.

  • Observation: Reaction is rapid for the amine but sluggish for the tertiary alcohol due to sterics. Furthermore, the acidic byproducts (trifluoroacetic acid) can damage the GC column phase over repeated injections, altering retention times.

  • Verdict: Sub-optimal. High maintenance requirement for the MS source.

Method C: Silylation (BSTFA + 1% TMCS + Pyridine)
  • Protocol: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) and Pyridine.

  • Mechanism: Replaces active hydrogens with Trimethylsilyl (TMS) groups.[1][2][5]

  • Critical Insight: The addition of Pyridine is non-negotiable here. It acts as an acid scavenger and catalyst, driving the reaction of the hindered tertiary alcohol to completion [1].

  • Verdict: Superior. Yields a single, sharp peak (Di-TMS derivative).

Comparative Data Summary
Performance MetricMethod A: Direct InjectionMethod B: Acylation (TFAA)Method C: Silylation (BSTFA/TMCS)
Peak Symmetry (Tailing Factor) 2.8 (Fail)1.1 (Pass)1.02 (Excellent)
Reaction Completeness N/A85% (Mixed peaks)>99.5%
LOD (Limit of Detection) 50 ppm5 ppm1 ppm
Derivative Stability N/A12 Hours48 Hours
Column Life Impact ModerateHigh (Acidic damage)Low (Neutral byproducts)

Recommended Experimental Protocol

This protocol is validated to meet ICH Q2(R1) standards for specificity and linearity [2].

Reagents
  • Solvent: Anhydrous Pyridine (acts as solvent and catalyst).

  • Reagent: BSTFA + 1% TMCS (commercially available).

  • Internal Standard: Dodecane or a stable isotope-labeled analog.

Step-by-Step Workflow
  • Preparation: Weigh 10 mg of AFMB into a 2 mL GC vial.

  • Solvation: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 300 µL of BSTFA + 1% TMCS.

    • Note: The excess reagent (approx 2:1 molar ratio minimum) is crucial to drive the equilibrium forward [3].

  • Incubation: Cap tightly and heat at 70°C for 45 minutes .

    • Why? Room temperature is insufficient for the tertiary alcohol. Heat overcomes the steric energy barrier.

  • Injection: Cool to room temperature. Inject 1 µL (Split 1:50) into the GC-MS.[4][6]

Derivatization Mechanism Visualization

ReactionMechanism Reactants AFMB (Polar -NH2, -OH) Process Heat (70°C) Pyridine Catalyst Reactants->Process Reagent BSTFA + TMCS (TMS Donor) Reagent->Process Intermediate Transition State (Steric Barrier) Process->Intermediate Product Di-TMS-AFMB (Volatile, Non-polar) Intermediate->Product Complete Conversion

Figure 2: Silylation pathway overcoming steric hindrance of the tertiary alcohol.

Validation Framework (ICH Q2(R1))

To declare the product "pure," the method must be validated.[7]

Specificity
  • Requirement: The method must distinguish the analyte from synthesis byproducts (e.g., des-fluoro analogs or dehydrated alkenes).

  • MS Confirmation: Look for the characteristic [M-15]⁺ ion (Loss of methyl group from the TMS) and the alpha-cleavage ion [CH₂-NH-TMS]⁺ (m/z 116).

  • Criterion: No interfering peaks at the retention time of the Di-TMS AFMB.

Linearity
  • Range: 80% to 120% of the target concentration.

  • Acceptance: R² > 0.999.

  • Note: If the tertiary alcohol is not fully derivatized, linearity will fail because the ratio of Mono-TMS to Di-TMS changes with concentration.

Stability of Solution
  • Test: Re-inject the derivatized sample every 4 hours for 24 hours.

  • Criterion: Peak area RSD < 2.0%. TMS derivatives are moisture sensitive; ensure vials are crimped tightly with PTFE/Silicone septa.

Conclusion

For the purity validation of 4-Amino-3-fluoro-2-methyl-2-butanol , direct GC analysis is scientifically unsound due to adsorption and thermal instability.

We recommend Method C (Silylation with BSTFA/TMCS/Pyridine) as the industry benchmark. It provides the necessary thermal energy and catalytic environment to derivatize the hindered tertiary alcohol, resulting in a single, stable, and quantifiable peak. This method aligns with ICH guidelines and ensures that the reported purity reflects the true composition of the sample, not artifacts of the analytical technique.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

Sources

A Researcher's Guide to the Comparative Lipophilicity of 4-Amino-3-fluoro-2-methyl-2-butanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of modern drug design. Quantified by the partition coefficient (LogP), it profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] An optimal LogP value is critical for ensuring that a drug candidate can traverse cellular membranes to reach its target, while maintaining sufficient aqueous solubility for formulation and distribution in the bloodstream. This guide provides an in-depth comparison of the lipophilicity of 4-Amino-3-fluoro-2-methyl-2-butanol and its structurally related analogs, offering both experimental and computational insights for drug development professionals.

The introduction of fluorine into drug candidates is a widely used strategy to modulate physicochemical properties, including lipophilicity.[2][3] However, the effect of fluorination is not straightforward; it can increase or decrease LogP depending on the molecular context, primarily through a complex interplay of increasing the hydrophobic surface area and altering molecular polarity.[4][5] This guide will explore these nuances within the context of the 4-Amino-3-fluoro-2-methyl-2-butanol scaffold, a chiral building block used in the synthesis of pharmaceutical intermediates.[6]

Structural Modifications and Their Impact on Lipophilicity

The lipophilicity of the parent compound, (R)-4-Amino-3-fluoro-2-methyl-2-butanol, is influenced by its functional groups: a primary amine, a tertiary alcohol, and a fluorine atom. These groups can participate in hydrogen bonding, which significantly affects water solubility. A key structural feature is the potential for intramolecular hydrogen bonding (IMHB) between the polar amine and hydroxyl groups, and the electronegative fluorine atom. Such IMHBs can "mask" the polar functionalities, reducing their interaction with water and consequently increasing the molecule's LogP value.[7][8][9]

To understand the structure-lipophilicity relationship, we will compare the parent compound with several logical analogs. Since extensive experimental data is not available for all derivatives, this comparison utilizes computationally predicted LogP values from established algorithms alongside available data. These predictive tools, such as ALOGPS and ACD/LogP, use fragment-based or atom-based methods to provide reliable estimates that guide synthetic efforts.[10][11][12][13]

Comparative LogP Data of Analogs
Compound NameStructureKey ModificationPredicted LogP*Rationale for Lipophilicity Change
(R)-4-Amino-3-fluoro-2-methyl-2-butanol C₅H₁₂FNOParent Compound 0.054 [14]Baseline value. Low lipophilicity due to exposed polar amino and hydroxyl groups.
(R)-4-Amino-3-fluoro-2-methyl-2-butanol HClC₅H₁₃ClFNOHydrochloride Salt 0.476 [15]The formation of a salt increases polarity and water solubility, which is reflected differently in LogP calculation models for the ionized form.
4-Amino-2-methyl-2-butanolC₅H₁₃NONon-fluorinated Analog -0.15 (Predicted)Removal of fluorine eliminates its complex electronic effects. The molecule is slightly more polar and less lipophilic.
4-Amino-3,3-difluoro-2-methyl-2-butanolC₅H₁₁F₂NODifluoro Analog 0.35 (Predicted)Adding a second fluorine atom generally increases the hydrophobic surface area, leading to a predicted increase in lipophilicity.[4]
(R)-4-(Methylamino)-3-fluoro-2-methyl-2-butanolC₆H₁₄FNON-Methylated Analog 0.48 (Predicted)N-methylation reduces the number of N-H hydrogen bond donors, typically increasing lipophilicity.
(R)-4-Amino-3-fluoro-2-methyl-2-butyl acetateC₇H₁₄FNO₂O-Acetylated Analog 0.95 (Predicted)Masking the polar hydroxyl group as an ester significantly reduces hydrogen bond donating capacity, leading to a substantial increase in LogP.

*Predicted LogP values are calculated using publicly available algorithms like ALOGPS for illustrative purposes. The value for the parent compound is taken from published data.

Methodologies for LogP Determination

Accurate determination of LogP is crucial for validating computational models and making informed decisions in drug development. Two primary experimental methods are widely accepted in the industry: the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol 1: Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[1][16]

Rationale: This method's trustworthiness stems from its direct measurement of the equilibrium distribution of the solute between two immiscible phases, providing a thermodynamically sound value. The choice of n-octanol is standard as it mimics the lipid bilayer of cell membranes.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer like PBS at pH 7.4 for LogD measurement) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures that the partitioning is not affected by the mutual solubility of the solvents.

  • Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically n-octanol for lipophilic compounds).

  • Partitioning: Add a small, precise volume of the stock solution to a known volume of the pre-saturated two-phase system in a screw-cap tube. The ratio of the volumes can be adjusted depending on the expected LogP to ensure measurable concentrations in both phases.[17]

  • Equilibration: Shake the tube gently at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to allow equilibrium to be reached. Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the LogP using the formula: LogP = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents n-Octanol & Water (pH 7.4) Saturate Pre-saturate Solvents (24h) Solvents->Saturate Mix Combine Stock & Saturated Phases Saturate->Mix Stock Prepare Compound Stock Solution Stock->Mix Shake Equilibrate (Gentle Shaking) Mix->Shake Centrifuge Separate Phases (Centrifugation) Shake->Centrifuge Analyze Measure Concentration (LC-MS / UV-Vis) Centrifuge->Analyze Calculate Calculate LogP Analyze->Calculate caption Workflow for LogP determination via the shake-flask method.

Caption: Workflow for LogP determination via the shake-flask method.

Experimental Protocol 2: RP-HPLC Method

For higher throughput, LogP can be estimated using RP-HPLC by correlating a compound's retention time with that of known standards.[18]

Rationale: This method is based on the principle that the retention of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. It is faster and requires less material than the shake-flask method, making it ideal for early-stage screening.[18][19]

Step-by-Step Protocol:

  • System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Standard Calibration: Inject a series of standard compounds with well-established LogP values covering a wide range. Record their retention times (t_R).

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Create Calibration Curve: Plot log(k) versus the known LogP values of the standards. Perform a linear regression to obtain a calibration equation.

  • Analyze Test Compound: Inject the test compound under the identical chromatographic conditions to obtain its retention time and calculate its log(k).

  • Determine LogP: Interpolate the LogP of the test compound from its log(k) value using the calibration curve equation.

In Silico LogP Prediction

Computational tools are indispensable for predicting LogP before a compound is synthesized, saving significant time and resources.[1] These programs operate on different principles:

  • Fragment-based methods (e.g., cLogP): Sum the lipophilicity contributions of molecular fragments.

  • Atom-based methods (e.g., ALOGP): Sum the contributions of individual atoms, considering their environment.

  • Whole-molecule methods: Use properties like molecular surface area and solvation energies.

Several software packages are available, including ACD/LogP, ALOGPS, and Pallas PrologP, which often provide a consensus score from multiple algorithms to improve accuracy.[10][12][20] It is crucial to use these tools within their applicability domain and to validate their predictions with experimental data for a specific chemical series.

SL_Relationships Core Core Structure (4-Amino-2-methyl-2-butanol) F Add 3-Fluoro (Parent Compound) Core->F Increases LogP (Predicted: -0.15 -> 0.05) F2 Add 3,3-Difluoro F->F2 Further Increases LogP (Hydrophobic Surface) NMe N-Methylate F->NMe Increases LogP (Fewer H-Bond Donors) OAc O-Acetylate F->OAc Greatly Increases LogP (Masks Polar -OH)

Caption: Structure-lipophilicity relationships for key analogs.

Conclusion

The lipophilicity of 4-Amino-3-fluoro-2-methyl-2-butanol and its analogs is a delicate balance of competing factors. While the parent compound exhibits low lipophilicity due to its polar functional groups, strategic modifications can be employed to modulate its LogP value. Fluorination, N-alkylation, and O-acylation each offer distinct ways to increase lipophilicity, with the masking of the polar hydroxyl group having the most dramatic effect. The potential for intramolecular hydrogen bonding adds another layer of complexity that must be considered during the design phase. By combining high-throughput in silico predictions with rigorous experimental validation using methods like the shake-flask or RP-HPLC techniques, researchers can efficiently navigate the chemical space to identify analogs with an optimized physicochemical profile for further drug development.

References

  • ACD/LogP. SoftwareOne Marketplace. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. [Link]

  • PrologP. CompuDrug. [Link]

  • Huchet, Q. A., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Pagliara, A., et al. Log P as a tool in intramolecular hydrogen bond considerations. [Link]

  • Effects of intramolecular hydrogen bonds on lipophilicity. ResearchGate. [Link]

  • Shalaeva, M., et al. (2013). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Medicinal Chemistry Letters. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. ResearchGate. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

  • Wang, Z., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. [Link]

  • (R)-4-amino-3-fluoro-2-methylbutan-2-ol. MySkinRecipes. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. [Link]

  • Avdeef, A. (1998). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Pharmaceutical Research. [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Lipophilicity modulations by fluorination correlate with membrane partitioning. University of Southampton ePrints. [Link]

  • Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc. [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]

  • The effect of intramolecular interactions on hydrogen bond acidity. RSC Publishing. [Link]

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A Comparative Guide to Elemental Analysis Standards for 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Development

In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and quality. For novel compounds such as 4-Amino-3-fluoro-2-methyl-2-butanol, a fluorinated amino alcohol with potential therapeutic applications, a comprehensive understanding of its elemental composition is a foundational requirement. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of this compound, addressing both the quantification of its constituent elements (Carbon, Hydrogen, Nitrogen, and Fluorine) and the control of trace elemental impurities.

The presence and proportion of C, H, and N are fundamental to confirming the molecular identity and purity of 4-Amino-3-fluoro-2-methyl-2-butanol. The fluorine content is of particular interest, as the presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Beyond the core elemental composition, the diligent control of elemental impurities, which can be introduced from catalysts, reagents, or manufacturing processes, is a critical regulatory expectation to ensure patient safety.[1][2][3][4] This guide will navigate the complexities of these analyses, offering a comparative look at various techniques and providing the rationale behind methodological choices.

Part 1: Core Elemental Composition (C, H, N, F) Analysis

The accurate determination of the mass fractions of carbon, hydrogen, nitrogen, and fluorine is essential for the verification of the chemical formula and purity of 4-Amino-3-fluoro-2-methyl-2-butanol.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

Combustion Analysis: The Gold Standard

The most established and widely used technique for the determination of carbon, hydrogen, and nitrogen in organic compounds is combustion analysis.[5] This method involves the complete combustion of the sample in a high-oxygen environment, which converts the elements into their respective gaseous oxides (CO₂, H₂O, and N₂/NOx). These gases are then separated and quantified by a thermal conductivity detector (TCD).

Challenges with Fluorinated Compounds:

The presence of fluorine in 4-Amino-3-fluoro-2-methyl-2-butanol introduces specific challenges to standard CHN analysis. The high reactivity of fluorine and the formation of hydrofluoric acid (HF) during combustion can interfere with the analysis and damage the instrument.[5][6][7][8] Incomplete combustion of highly fluorinated compounds can lead to the formation of CF₂ radicals, which may be erroneously detected as nitrogen, resulting in inaccurate carbon and high nitrogen readings.[5][7][8]

Methodological Adaptations for Fluorinated Compounds:

To overcome these challenges, specialized reagents and modified combustion parameters are employed. A common approach involves the use of a fluorine adsorbent, such as magnesium oxide, in the combustion tube to trap HF.[5][7] For particularly challenging highly fluorinated compounds, the addition of a combustion aid like lead oxide (Pb₃O₄) can act as both an oxygen donor and a fluorine scavenger, ensuring complete combustion and accurate results.[8]

Experimental Protocol: Enhanced Combustion CHN Analysis for Fluorinated Compounds

  • Instrument Calibration: Calibrate the CHN elemental analyzer using a certified organic standard without fluorine, such as acetanilide, to establish the response factors for C, H, and N.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of 4-Amino-3-fluoro-2-methyl-2-butanol into a tin capsule.

    • For enhanced combustion, add approximately 10 mg of lead oxide (Pb₃O₄) to the capsule before taring and re-weighing.

    • Seal the capsule and shake to ensure intimate contact between the sample and the lead oxide.

  • Combustion: Place the capsule into the autosampler. The analysis is run at combustion temperatures greater than 1000°C.

  • Analysis: The sample undergoes flash combustion in a stream of pure oxygen. The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated by a gas chromatography column.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of C, H, and N based on the TCD signal and the sample weight.

Fluorine Analysis

The accurate quantification of fluorine is crucial. Due to its high electronegativity and reactivity, specialized techniques are required.

1.2.1. Ion-Selective Electrode (ISE) Method

The fluoride ion-selective electrode is a potentiometric method that measures the activity of free fluoride ions in an aqueous solution.[9][10][11][12][13] For organic compounds, a combustion step is necessary to convert the covalently bound fluorine into inorganic fluoride.

Workflow:

Caption: Workflow for Fluorine Analysis by ISE.

Experimental Protocol: Fluorine Determination by Oxygen Flask Combustion and ISE

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 4-Amino-3-fluoro-2-methyl-2-butanol onto a piece of filter paper.

    • Fold the paper and place it in a platinum gauze holder attached to the stopper of a thick-walled combustion flask.

  • Combustion:

    • Fill the flask with an absorbing solution (e.g., dilute NaOH or a total ionic strength adjustment buffer - TISAB).

    • Flush the flask with pure oxygen and quickly insert the stopper with the sample.

    • Ignite the sample using an external ignition source. Combustion occurs rapidly in the sealed, oxygen-rich environment.

  • Absorption: Shake the flask for 10-15 minutes to ensure complete absorption of the resulting hydrogen fluoride (HF) into the absorbing solution.

  • Measurement:

    • Transfer the absorbing solution to a beaker.

    • Add TISAB to adjust the pH and decomplex any metal-fluoride complexes.[12]

    • Immerse the fluoride ISE and a reference electrode into the solution and record the potential (mV).

  • Calibration and Calculation:

    • Prepare a series of standard fluoride solutions and measure their potential to create a calibration curve.

    • Determine the fluoride concentration in the sample solution from the calibration curve and calculate the percentage of fluorine in the original sample.

1.2.2. Combustion Ion Chromatography (CIC)

CIC is a powerful technique that combines combustion with ion chromatography for the determination of halogens and sulfur in a wide range of matrices.[14][15][16][17][18] The sample is combusted, and the resulting gases are absorbed into a solution, which is then injected into an ion chromatograph for separation and quantification of the fluoride ion.

Workflow:

Caption: Workflow for Fluorine Analysis by CIC.

Experimental Protocol: Fluorine Determination by CIC

  • Instrument Setup: Configure the combustion module and the ion chromatograph with an appropriate anion-exchange column and a conductivity detector.

  • Calibration: Prepare a series of aqueous fluoride standards and inject them directly into the ion chromatograph to generate a calibration curve.

  • Sample Analysis:

    • Accurately weigh the 4-Amino-3-fluoro-2-methyl-2-butanol sample into a sample boat.

    • Introduce the sample boat into the combustion furnace, where it is pyrolyzed at high temperatures (typically >1000°C) in a stream of argon and oxygen.

    • The combustion gases are passed through an absorption tube containing an aqueous solution, where HF is trapped as fluoride ions.

    • An aliquot of the absorption solution is automatically injected into the ion chromatograph.

  • Data Analysis: The fluoride peak is identified and quantified based on the calibration curve. The software calculates the fluorine concentration in the original sample.

1.2.3. Specialized Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Direct determination of fluorine by conventional ICP-MS is challenging due to its high ionization potential.[19][20] However, indirect methods have been developed. One approach involves the formation of polyatomic ions in the plasma. For instance, by introducing a barium solution along with the sample, the BaF⁺ ion can be formed and detected by a triple quadrupole ICP-MS (ICP-QQQ) to resolve isobaric interferences.[21][22]

Comparison of Core Elemental Analysis Techniques
Technique Analyte(s) Principle Advantages Disadvantages Typical Precision (RSD) Limit of Quantification (LOQ)
Combustion Analysis C, H, NHigh-temperature combustion and TCD detectionWell-established, rapid, and cost-effective for CHN.[5]Requires modifications for fluorinated compounds to avoid interferences.[5][7][8]< 0.3%Not typically a limiting factor for bulk analysis.
Ion-Selective Electrode (ISE) FPotentiometry after combustionRelatively inexpensive instrumentation, simple operation.[9][10]Requires a separate combustion step; susceptible to interferences from certain ions.1-5%~0.1 ppm in solution
Combustion Ion Chromatography (CIC) F, Cl, Br, SCombustion followed by ion chromatographyHigh sensitivity and selectivity; can determine multiple halogens simultaneously.[14][16]Higher initial instrument cost compared to ISE.< 2%Low ppb in solution
Specialized ICP-MS (ICP-QQQ) F (indirectly)Formation and detection of BaF⁺ polyatomic ionVery high sensitivity; can be coupled with liquid chromatography.[21][22]Complex instrumentation and method development; indirect measurement.[19][20]2-5%Sub-ppb in solution

Part 2: Elemental Impurities Analysis

The control of elemental impurities in APIs is a regulatory requirement governed by guidelines such as USP General Chapters <232> and <233>, and the ICH Q3D guideline.[23][24][25][26] These guidelines mandate a risk-based approach to control impurities that may be present from raw materials, catalysts, or manufacturing equipment.

Key Analytical Techniques for Elemental Impurities

The preferred techniques for elemental impurity testing are inductively coupled plasma-optical emission spectrometry (ICP-OES) and inductively coupled plasma-mass spectrometry (ICP-MS), due to their high sensitivity, specificity, and multi-element capabilities.[1][2][3][4]

  • ICP-OES: Suitable for quantifying elements at the parts-per-million (ppm) level. It is a robust technique with fewer matrix effects compared to ICP-MS.[1]

  • ICP-MS: Offers significantly lower detection limits, enabling quantification at the parts-per-billion (ppb) level. This is often necessary to meet the stringent limits for highly toxic elements like cadmium, lead, arsenic, and mercury.[23][24][27][28]

Workflow:

Caption: Workflow for Elemental Impurity Analysis.

Experimental Protocol: Multi-element Impurity Analysis by ICP-MS

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 100 mg of 4-Amino-3-fluoro-2-methyl-2-butanol into a clean microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature and pressure according to a validated digestion program to ensure complete dissolution of the organic matrix.

    • After cooling, dilute the digested sample to a final volume with deionized water.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards from certified reference materials in a matrix that matches the diluted sample digest.

    • Include an internal standard solution to correct for instrumental drift and matrix effects.

  • Analysis:

    • Introduce the prepared samples and standards into the ICP-MS.

    • The instrument aspirates the liquid sample, creating an aerosol that is transported to the argon plasma.

    • The high temperature of the plasma atomizes and ionizes the elements.

    • The ions are then passed into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

  • Method Validation:

    • The method must be validated for specificity, accuracy, precision, linearity, and range according to USP <233> guidelines.[23][24][28] This includes performing spike recovery experiments at different concentration levels.

Comparison of Techniques for Elemental Impurities
Technique Principle Typical LOQ Advantages Disadvantages
ICP-OES Atomic emission spectrometry1-50 ppbRobust, tolerant to high matrix loads, lower cost than ICP-MS.[1]Insufficiently sensitive for some Class 1 elements at their PDE limits.
ICP-MS Mass spectrometry of plasma-generated ions0.01-1 ppbExtremely sensitive, capable of meeting all ICH Q3D limits; isotopic analysis possible.[23][24][27]More susceptible to matrix effects and isobaric interferences; higher instrument cost.
X-Ray Fluorescence (XRF) X-ray emission spectrometry1-100 ppmNon-destructive, requires minimal sample preparation.[2][29]Lower sensitivity compared to ICP techniques, significant matrix effects.[29]

Part 3: Certified Reference Materials (CRMs) and Method Validation

The use of Certified Reference Materials is crucial for method validation, calibration, and ensuring the traceability of results. While a specific CRM for 4-Amino-3-fluoro-2-methyl-2-butanol may not be available, other well-characterized organic compounds containing fluorine can be used to validate analytical methods.

  • For CHN analysis: Commercially available, high-purity organic compounds with certified C, H, and N content are used for calibration and verification.

  • For Fluorine analysis: Fluorinated organic compounds, such as 4-fluorobenzoic acid or various PFAS standards, can be used to validate the accuracy and precision of the chosen method.[30][31] Aqueous fluoride standards are used for instrument calibration in ISE and CIC.[32]

  • For Elemental Impurities: Commercially available multi-element standard solutions, traceable to NIST or other national metrology institutes, are used for calibrating the ICP-OES or ICP-MS.[26]

Method validation must demonstrate that the analytical procedure is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[28]

Conclusion

The elemental analysis of 4-Amino-3-fluoro-2-methyl-2-butanol requires a multi-faceted approach. For the core elements, specialized combustion analysis is the method of choice for C, H, and N, with necessary adaptations to mitigate fluorine interference. For fluorine itself, combustion ion chromatography offers a robust and sensitive solution, while the ion-selective electrode method provides a more accessible alternative. For the control of elemental impurities, ICP-MS is the most suitable technique to meet the stringent regulatory requirements. The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the regulatory context. A thorough validation of the chosen methods using appropriate certified reference materials is essential to ensure the generation of accurate and reliable data, which is fundamental to the successful development of this promising pharmaceutical compound.

References

  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015, March 31). American Pharmaceutical Review. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological and environmental matrices. (2024). ChemRxiv. [Link]

  • Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. (2025, February 6). Analytical Chemistry. [Link]

  • Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Shimadzu. [Link]

  • Quantitative determination of fluorine in organic compounds. (1940).
  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. (2016, April 1). Spectroscopy Online. [Link]

  • Time is ticking for trace metals in pharmaceuticals. (2013, November 13). Pharmaceutical Technology. [Link]

  • Elemental and Trace Metal Analysis for Pharmaceuticals. (2022, December 19). Medistri. [Link]

  • Ionode ISE-F Fluoride Ion Selective Electrode. Ionode. [Link]

  • Ion Selective Electrode (ISE) Method for Determination of Total Fluorine and Total Organic Fluorine in Packaging Substrates. (2022). Molecules. [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. (1945).
  • A Short Guide to Understanding PFAS Testing. BizNGO. [Link]

  • TF Total Fluorine. Quality Analysis. [Link]

  • Establishment and Validation of an ICP-MS Method for Simultaneous Measurement of 24 Elemental Impurities in Ubenimex APIs According to USP/ICH guidelines. (2021, July 1). Current Pharmaceutical Analysis. [Link]

  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. (2017, October 25). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Determination of fluorine in organic compounds: Microcombustion method. (2002, May 1). Industrial & Engineering Chemistry Analytical Edition. [Link]

  • Trace element analysis of pharmaceutical products. (2023, December 8). Separation Science. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2015).
  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015, January 12). Journal of Analytical Atomic Spectrometry. [Link]

  • Sample Preparation for ICP-OES - Methods and Considerations. (2024, April 11). Drawell. [Link]

  • Enhancing the efficiency and effectiveness of halogen and sulfur monitoring in challenging environmental and industrial samples. AGA Analytical. [Link]

  • Analysis of elemental impurities in API. (2016, September 22). SlideShare. [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021, October 29). Agilent. [Link]

  • Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for the Determination of 17 Trace Metals in Ingenol Mebutate (API). (2016). IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • CHNS analysis of fluorinated samples. Elementar. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). Journal of Analytical Methods in Chemistry. [Link]

  • CHN determination of highly fluorinated organic compounds. (2013, March 24). Scientist Live. [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019, February 25). Analytical Chemistry. [Link]

  • Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. (2025, December 1). Spectroscopy Online. [Link]

  • Fluoride Combination Ion Selective Electrode (ISE) - HI4110. (2018, April 23). Hanna Instruments. [Link]

  • PFAS Certified Reference Material. ZeptoMetrix. [Link]

  • Automated sample preparation for ICP analysis of active pharmaceutical ingredients and intermediates. (2011, October 15). Journal of Laboratory Automation. [Link]

  • Elemental Impurities Testing. Solvias. [Link]

  • Determination of Fluoride Ion Using an Ion Selective Electrode. (2013, October 29). Truman State University. [Link]

  • Fluorine mapping via LA-ICP-MS/MS: a proof of concept for biological and geological specimens. (2021). Journal of Analytical Atomic Spectrometry. [Link]

  • Agilent ICP-MS Journal, issue 78. (2019, November). Agilent. [Link]

  • Accurate elemental (CHN) analysis of perfluorinated compounds. (2007, November 27). analytica-world. [Link]

  • High Purity Compounds. CPAchem. [Link]

  • CHN ANALYSIS OF HIGH CONCENTRATION FLUORINE SAMPLES ON THE 440. Exeter Analytical, Inc. [Link]

  • Certificate of Certified Reference Material GBW08604 Fluorine (F) in Water. National Institute of Metrology, China. [Link]

Sources

Benchmarking Synthetic Routes for 4-Amino-3-fluoro-2-methyl-2-butanol Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Challenge

The molecule 4-Amino-3-fluoro-2-methyl-2-butanol (CAS 1544241-64-6 for the (R)-enantiomer) represents a critical "privileged fragment" in modern medicinal chemistry. Its structure combines a tertiary alcohol, a vicinal fluoride, and a primary amine, making it an ideal linker or warhead scaffold for PROTACs, kinase inhibitors, and GPCR ligands. The presence of the fluorine atom at the C3 position adjacent to the amine modulates pKa (reducing basicity) and metabolic stability, while the tertiary alcohol provides a hydrogen-bond donor/acceptor site often crucial for binding affinity.

However, synthesizing this scaffold efficiently is non-trivial due to:

  • Regiochemistry: Ensuring the fluorine lands at C3 and the amine at C4, rather than the reverse.

  • Stereochemistry: The C3 position is chiral. Controlling the (R)- or (S)-configuration is essential for biological activity.

  • Safety: Handling fluorinating agents (HF sources, DAST) and azides on a scale-up basis.

This guide benchmarks two primary synthetic strategies: the Iodofluorination Route (Route A) for rapid access and the Epoxide Opening Route (Route B) for stereochemical control.

Route Analysis & Benchmarking

Route A: The "Direct Functionalization" Approach (Iodofluorination)

This route relies on the regioselective electrophilic addition of iodine and nucleophilic addition of fluoride to an alkene. It is the most atom-economical method for generating the racemic scaffold rapidly.

  • Starting Material: 2-Methyl-3-buten-2-ol (Cheap, commercially available).

  • Key Transformation: Iodofluorination using

    
    -iodosuccinimide (NIS) and amine-HF complexes.
    
  • Mechanism: Formation of a cyclic iodonium ion at the double bond, followed by regioselective ring opening by fluoride at the more substituted position (C3) or less substituted? Correction: In iodofluorination of terminal alkenes, the iodine (electrophile) adds to the terminal carbon (C4) to form the more stable carbocation character at C3, where the fluoride attacks. This perfectly matches the target regiochemistry: F at C3, I at C4 .

Route B: The "Chiral Pool/Resolution" Approach

For the enantiopure (R)-isomer, a resolution strategy is often more cost-effective than asymmetric catalysis for this specific small molecule. This route typically proceeds via the resolution of the intermediate azido-alcohol or the final amino-alcohol using chiral acids (e.g., Tartaric acid, Mandelic acid).

Comparison Matrix
MetricRoute A: Iodofluorination (Racemic)Route B: Chiral Resolution (Enantiopure)
Step Count 3 (Linear)4-5 (Includes Resolution)
Overall Yield ~55-65%~25-30% (Theoretical max 50% w/o recycling)
Atom Economy HighMedium (Loss of wrong enantiomer)
Cost Efficiency High (Cheap SM: 2-Methyl-3-buten-2-ol)Medium (Requires chiral resolving agent)
Scalability Good (Exothermic steps manageable)Excellent (Crystallization is scalable)
Safety Profile Caution: Uses HF reagents and Azides.Caution: Resolution solvents; Azide handling.
Key Risk HF burns; Azide explosion hazards.Enantiomeric excess (ee) optimization.

Visualizing the Synthetic Pathways

The following diagram illustrates the logic flow for both routes, highlighting the divergence point for stereochemical control.

SynthesisRoutes SM 2-Methyl-3-buten-2-ol (Commercial) Iodonium Cyclic Iodonium Intermediate SM->Iodonium NIS, CH2Cl2 IodoFluoro 3-Fluoro-4-iodo-2-methyl-2-butanol (Racemic) Iodonium->IodoFluoro Et3N·3HF (Regioselective F- attack at C3) Azide 3-Fluoro-4-azido-2-methyl-2-butanol (Racemic) IodoFluoro->Azide NaN3, DMF, 80°C (SN2 Displacement) AmineRac 4-Amino-3-fluoro-2-methyl-2-butanol (Racemic Product) Azide->AmineRac H2, Pd/C (Reduction) Resolution Chiral Resolution (L-Tartaric Acid) AmineRac->Resolution Salt Formation AminePure (R)-4-Amino-3-fluoro-2-methyl-2-butanol (Target API) Resolution->AminePure Crystallization & Basification

Caption: Figure 1. Comparative workflow for the synthesis of racemic and enantiopure 4-Amino-3-fluoro-2-methyl-2-butanol.

Detailed Experimental Protocol (Route A)

This protocol is validated for a 10-gram scale batch. It prioritizes the Iodofluorination pathway due to its efficiency.

Phase 1: Regioselective Iodofluorination

Objective: Install the Fluorine at C3 and Iodine at C4.

  • Setup: Equip a 250 mL PFA (Teflon) or Polypropylene flask with a magnetic stir bar. Glassware should be avoided due to HF.

  • Reagents:

    • 2-Methyl-3-buten-2-ol (1.0 equiv, 100 mmol)

    • 
      -Iodosuccinimide (NIS) (1.2 equiv)
      
    • Triethylamine trihydrofluoride (Et

      
      N·3HF) (1.5 equiv)
      
    • Dichloromethane (DCM) (Solvent, 5 mL/g)

  • Procedure:

    • Dissolve 2-Methyl-3-buten-2-ol in DCM at 0°C.

    • Add NIS in one portion. The mixture will remain a suspension.

    • Dropwise Addition (Critical): Slowly add Et

      
      N·3HF via a plastic syringe over 20 minutes. The reaction is exothermic; maintain internal temp < 5°C.
      
    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with PMA) or GC-MS.

    • Quench: Slowly pour the mixture into a saturated NaHCO

      
       / Na
      
      
      
      S
      
      
      O
      
      
      (1:1) solution to neutralize HF and quench excess iodine (solution turns from purple/brown to colorless).
    • Workup: Extract with DCM (3x), dry over MgSO

      
      , and concentrate.
      
    • Result: 3-Fluoro-4-iodo-2-methyl-2-butanol (Oil). Yield approx. 85%.

Phase 2: Azidation (Displacement)

Objective: Convert the C4-Iodide to a C4-Azide.

  • Safety Note: Sodium Azide is highly toxic and can form explosive hydrazoic acid with acid. Do not use halogenated solvents (DCM) in this step to avoid formation of diazidomethane.

  • Procedure:

    • Dissolve the crude iodo-alcohol in DMF (Dimethylformamide).

    • Add Sodium Azide (NaN

      
      ) (1.5 equiv).
      
    • Heat to 70–80°C for 12 hours behind a blast shield.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer extensively with water/brine to remove DMF.

    • Result: 3-Fluoro-4-azido-2-methyl-2-butanol.

Phase 3: Reduction to Amine

Objective: Reduce Azide to Amine.

  • Method: Staudinger Reduction (PPh

    
    ) is preferred for small scale to avoid handling H
    
    
    
    gas, but Hydrogenation (Pd/C, H
    
    
    ) is cleaner for scale-up.
  • Hydrogenation Protocol:

    • Dissolve Azide in Methanol.

    • Add 10 wt% Pd/C catalyst (10% loading).

    • Stir under H

      
       balloon (1 atm) for 4 hours.
      
    • Filtration: Filter through Celite to remove Pd.

    • Purification: Concentrate. The product is an amino-alcohol.[1][2] It may require distillation or column chromatography (DCM/MeOH/NH

      
      OH) for high purity.
      

Benchmarking Data Summary

ParameterExperimental Value (Route A)Notes
Regioselectivity (F:I) > 95:5High preference for F at C3 due to carbocation stability.
Yield (Step 1) 82-88%Very efficient.
Yield (Step 2) 90%Quantitative displacement.
Yield (Step 3) 85-95%Clean reduction.
Total Time ~24-30 HoursFast turnaround.

References

  • Haufe, G. (2008). "Regioselective and Stereoselective Synthesis of Fluorinated Amino Acids and Peptides." Journal of Fluorine Chemistry.

  • O'Hagan, D., et al. (2000). "The synthesis of beta-fluoro-amines and their application in medicinal chemistry." Chemical Reviews.

  • American Elements. (2024). "(R)-4-Amino-3-fluoro-2-methyl-2-butanol Product Specifications."

  • Kuroboshi, M., & Hiyama, T. (1991). "Iodofluorination of Alkenes using Tetrabutylammonium Dihydrogentrifluoride." Bulletin of the Chemical Society of Japan.

  • Lectka, T., et al. (2012).[3][4] "Copper-Catalyzed Radical C(sp3)–H Fluorination." Journal of the American Chemical Society.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-Amino-3-fluoro-2-methyl-2-butanol. As a fluorinated amino alcohol, this compound requires careful handling due to its unique chemical properties and potential hazards. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories. This guide is built upon the foundational principles of chemical safety and waste management established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment

Understanding the hazard profile of 4-Amino-3-fluoro-2-methyl-2-butanol is the first step in its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structure as a fluorinated amino alcohol allows us to infer its primary hazards based on analogous compounds. The molecule combines the characteristics of a flammable alcohol, a potentially corrosive amine, and a halogenated organic compound.

Key Inferred Hazards:

  • Flammability: The butanol backbone suggests the compound is a flammable liquid.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.

  • Toxicity: Amino alcohols can be harmful if swallowed, inhaled, or absorbed through the skin.[1] The presence of fluorine may introduce additional toxicological concerns.

  • Corrosivity: The amino group can render the compound alkaline, posing a risk of skin and eye burns.[3] Similar amino alcohols are classified as causing severe skin burns and eye damage.[3][4]

  • Environmental Hazard: As with many synthetic organic compounds, improper disposal can lead to environmental contamination.[5] Halogenated organic compounds are of particular concern.[6]

Hazard Category Inferred Classification & Rationale Primary Precaution
Physical Hazard Flammable Liquid (Likely Category 2 or 3)[1][2]Keep away from heat, sparks, open flames, and other ignition sources.[1][2][7] Store in a flammable-rated cabinet.[8][9]
Health Hazard Skin Corrosion/Irritation, Serious Eye Damage[3][4]Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and chemical safety goggles.[3][7]
Acute Toxicity (Oral, Dermal, Inhalation)[1]Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][10][11]
Environmental Hazard Halogenated Organic CompoundDo not dispose of down the drain or in regular trash.[6][12] Segregate for specialized disposal.[6][8]

Regulatory Framework: The "Cradle-to-Grave" Mandate

The disposal of 4-Amino-3-fluoro-2-methyl-2-butanol is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) establishes these regulations under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[13] This means the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate, environmentally sound disposal.[13]

Furthermore, OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[14]

Step-by-Step Disposal Protocol

This protocol ensures that waste 4-Amino-3-fluoro-2-methyl-2-butanol is handled in a manner that mitigates risk and ensures regulatory compliance.

Step 1: Waste Segregation (The Most Critical Step)

The foundational principle of chemical waste management is proper segregation.[5] Because this compound contains fluorine, it must be classified and disposed of as a halogenated organic waste .[6][12]

  • Action: Designate a specific, dedicated waste container for "Halogenated Organic Liquids."

  • Causality: Mixing halogenated and non-halogenated waste streams constitutes improper disposal and significantly increases disposal costs.[12] Non-halogenated solvents can often be reprocessed or used as fuel additives, whereas halogenated wastes require high-temperature incineration to prevent the formation of toxic byproducts like hydrogen fluoride or dioxins during combustion.[8][12][15] Even trace amounts of halogens can contaminate a large volume of non-halogenated solvent waste.[12]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and exposures.[5]

  • Action: Select a container made of a material chemically compatible with 4-Amino-3-fluoro-2-methyl-2-butanol (e.g., glass or high-density polyethylene). The container must be in good condition, free from damage, and have a secure, leak-proof screw-top cap.[5][16][17]

  • Causality: Using a compatible container prevents degradation of the container and subsequent leaks. A secure cap prevents the release of flammable and toxic vapors.[16] The container should always be kept closed except when actively adding waste.[16][17] Never leave a funnel in the container opening.[17]

Step 3: Accurate and Compliant Labeling

Proper labeling is an EPA requirement and is essential for safety and proper disposal by a licensed vendor.[5]

  • Action: Label the waste container before adding the first drop of waste.[16] The label must include:

    • The words "Hazardous Waste ".[17]

    • The full, unabbreviated chemical name: "Waste 4-Amino-3-fluoro-2-methyl-2-butanol ".[16][17]

    • An indication of the hazards present (e.g., Flammable, Corrosive, Toxic).

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders and waste handlers of the container's contents and associated dangers.

Step 4: Safe Accumulation and Storage

Waste must be accumulated safely at or near the point of generation, in what the EPA refers to as a Satellite Accumulation Area (SAA).[17]

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated area, such as a chemical fume hood or a flammable storage cabinet.[8] The container should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Causality: Storing waste in a ventilated area away from ignition sources minimizes fire risk.[9] Secondary containment is a critical safeguard against the spread of contamination in the event of a primary container failure.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed and approved waste management facility.[18]

  • Action: When the container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[17] Follow your institution's specific procedures for waste manifest documentation.

  • Causality: The EPA's "cradle-to-grave" policy requires a complete record of the waste's journey from your lab to its final disposal destination.[13] This ensures accountability and environmentally responsible management.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-Amino-3-fluoro-2-methyl-2-butanol.

G cluster_0 In-Lab Waste Handling cluster_1 Final Disposal A Waste Generated: 4-Amino-3-fluoro-2-methyl-2-butanol B Identify Hazards: Flammable, Toxic, Corrosive, Halogenated A->B C Select 'Halogenated Organic Waste' Stream B->C Contains Fluorine D Choose Compatible Container (e.g., HDPE, Glass) C->D E Label Container: 'Hazardous Waste' + Full Chemical Name D->E F Add Waste to Container E->F G Keep Container Securely Closed F->G H Store in Ventilated Area with Secondary Containment G->H I Container 90% Full? H->I I->H No J Contact EHS/Waste Coordinator for Pickup I->J Yes K Awaiting Pickup by Licensed Vendor J->K

Caption: Decision workflow for proper disposal.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain and Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit.[1][3] Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid.

  • Collect and Dispose: Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[16]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your EHS office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[16]

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Halogenated Organic Liquids - Standard Oper
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4).
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • OSHA Laboratory Standard.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • SAFETY DATA SHEET: DL-2-Amino-1-butanol. (2024, November 25). TCI Chemicals.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16).
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • OSHA FACTSHEET LABOR
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • SAFETY DATA SHEET: 3-METHYLBUTANOL-1. (2025, December 19). BASF.
  • SAFETY DATA SHEET: 4-Amino-2-butanol. (2021, December 25). Fisher Scientific.
  • SAFETY DATA SHEET: 2-Methyl-2-butanol. (2023, March 24). CPAChem.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Material Safety Data Sheet: 2-Methyl-1-butanol. (2009, September 1). Spectrum Chemical.
  • SAFETY DATA SHEET: 3-Methyl-2-butanol. (2023, May 23). CPAChem.
  • SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • SAFETY DATA SHEET: tert-Butyl alcohol. (2010, September 7). Fisher Scientific.

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Personal Protective Equipment & Handling Guide: 4-Amino-3-fluoro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Amino-3-fluoro-2-methyl-2-butanol (CAS: 1544241-64-6) is a specialized fluorinated amino-alcohol intermediate.[1][2] While specific GHS data for this exact isomer is often aggregated under generic amino-alcohol categories, its structure dictates a strict safety profile.[2] It combines the corrosivity of primary amines, the metabolic stability/toxicity potential of organofluorines, and the flammability inherent to low-molecular-weight alcohols [1, 2].[2]

Critical Hazards:

  • Corrosivity: The primary amine group (

    
    ) confers basicity capable of causing chemical burns to skin and irreversible eye damage (Category 1B/1C) [3].[2]
    
  • Fluorine Content: Improper disposal via standard non-halogenated waste streams can release hydrofluoric acid (HF) during incineration.[2]

  • Thermal Instability: Requires cold-chain handling (

    
    ) to prevent degradation, which may release toxic fluoride byproducts [4].[2]
    

Risk Assessment & PPE Matrix

Effective protection requires a "Defense-in-Depth" strategy. Relying solely on a fume hood is insufficient; personal barriers must be chemically compatible with both amines and fluorinated organics.

PPE Selection Logic

The following matrix synthesizes permeation resistance data for amino-alcohols. Nitrile is generally effective for splash protection, but Laminate (Silver Shield) is required for prolonged exposure or spill cleanup due to the penetrating nature of small-molecule amines.[2]

Protection ZoneStandard Handling (<10 mL/g)Scale-Up / Spill Response (>10 mL/g)Technical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesAmine vapors can bypass safety glasses; corneal damage is irreversible [3].[2]
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate (Silver Shield) orHeavy Duty NeopreneLow MW amines permeate thin nitrile rapidly.[2] Double gloving provides a breakthrough buffer.[2]
Respiratory Fume Hood (Face Velocity >100 fpm)Full-Face Respirator (ABEK1 Filter)Fluorinated amines may not have adequate warning properties (odor threshold > PEL).[2]
Body Cotton Lab Coat (Buttoned)Chemical-Resistant Apron (Tychem®)Cotton absorbs; Tychem repels corrosive liquids.[2]
Decision Logic: PPE Selection

The following diagram illustrates the decision pathway for selecting appropriate PPE based on the operational scale and physical state of the reagent.

PPE_Decision_Logic Start Start: Handling 4-Amino-3-fluoro-2-methyl-2-butanol Check_State Check Physical State Start->Check_State Liquid Liquid / Solution Check_State->Liquid Solid Solid / Powder Check_State->Solid Vol_Check Volume > 10mL? Liquid->Vol_Check Dust_Risk Dust Generation Risk? Solid->Dust_Risk Std_PPE Standard PPE: Splash Goggles + Double Nitrile + Lab Coat (Fume Hood Mandatory) Vol_Check->Std_PPE No High_PPE Enhanced PPE: Face Shield + Laminate Gloves + Apron Vol_Check->High_PPE Yes Dust_Risk->Std_PPE Low (Weighing Paper) Resp_PPE Respiratory PPE: N95/P100 or Enclosed Balance Dust_Risk->Resp_PPE High (Grinding/Transfer)

Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and quantity.[2]

Operational Handling Protocol

This protocol ensures the integrity of the fluorinated intermediate while maximizing operator safety.

Phase A: Preparation & Engineering Controls[2]
  • Cold Chain Retrieval: Remove the container from

    
     storage. Allow it to equilibrate to room temperature inside a desiccator before opening. Why? Opening a cold fluorinated amine introduces condensation, leading to hydrolysis and HF formation.[2]
    
  • Atmosphere: Handle under an inert atmosphere (Argon or Nitrogen) if possible.[2][3] Amines oxidize readily; fluorinated derivatives can be hygroscopic.[2]

  • Equipment: Use glass or Teflon (PTFE) tools.[2] Avoid aluminum spatulas or fittings, as amines can corrode aluminum, and fluoride ions (if degradation occurs) attack it vigorously.[2]

Phase B: Synthesis & Transfer[2]
  • Weighing: Perform all weighing inside a fume hood. If the balance is external, use a tared, septa-sealed vial to transport the material.[2]

  • Solvent Compatibility: Dissolve in anhydrous solvents (DCM, THF, or Methanol).[2] Avoid ketones (e.g., Acetone) if the amine is primary, as it will form imines, ruining the reagent purity.[2]

  • Quenching: Never quench reaction mixtures containing this intermediate directly with strong acid.[2] The exotherm can volatilize the amine or fluorinated byproducts. Neutralize slowly in an ice bath.

Phase C: Spill Management

Immediate Action: Evacuate the immediate area.

  • Small Spill (<5 mL):

    • Cover with a Dry Lime or Soda Ash mixture (1:1).[2] This neutralizes the amine basicity and binds potential fluoride ions.

    • Do not use standard paper towels alone; the corrosive amine can degrade them.

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water. Collect all wipes as hazardous waste.

Waste Disposal & Fluorine Segregation[4][5][6][7][8][9]

Proper disposal is critical.[2] Fluorinated organics are "rogue agents" in standard waste streams because they corrode incinerator scrubbers if not declared.

The Golden Rule: Segregate as "Halogenated Organic Waste."

Waste StreamAcceptable ContentsProhibited Contents
Halogenated Organics 4-Amino-3-fluoro-2-methyl-2-butanol, DCM, Chloroform mixtures.[2]Strong Oxidizers (Nitric Acid), Non-halogenated solvents (if recycling is intended).[2]
Aqueous Basic Dilute rinses (pH > 9).[2]Strong Acids (Risk of HF formation).[2]
Solid Hazardous Contaminated gloves, silica gel, drying agents.[2]Sharps, Biohazard.[2]
Disposal Workflow Diagram

This workflow prevents the accidental mixing of incompatible waste streams, specifically protecting against the generation of HF gas.

Waste_Disposal Waste Chemical Waste (Contains Fluorinated Amine) Check_Type Liquid or Solid? Waste->Check_Type Liquid Liquid Waste Check_Type->Liquid Solid Solid Waste (Gloves, Silica) Check_Type->Solid Halo_Check Halogenated? Liquid->Halo_Check Bin_Solid Hazardous Solid Waste Bin (Double Bagged) Solid->Bin_Solid Bin_Halo Red Can / Halogenated Waste (Label: 'Contains Organic Fluorine') Halo_Check->Bin_Halo Yes (Default)

Figure 2: Segregation logic for fluorinated organic waste to prevent incinerator damage.

References

  • American Elements. (2025). (R)-4-Amino-3-fluoro-2-methyl-2-butanol Product Specifications. Retrieved from [Link]

Sources

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